6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRVWKDOKGUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-Ethynyl-7-Azaindole: A Technical Guide for Medicinal Chemists
Introduction: The Significance of the 7-Azaindole Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives represent a class of "privileged" heterocyclic scaffolds in modern medicinal chemistry.[1] As bioisosteres of the endogenous indole nucleus, 7-azaindoles often exhibit enhanced physicochemical properties, such as improved aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[2] The introduction of a nitrogen atom into the indole's benzene ring can create an additional hydrogen bond acceptor, potentially leading to higher binding affinity and potency for various biological targets.[1] This has made the 7-azaindole core a cornerstone in the development of numerous therapeutics, particularly in the realm of protein kinase inhibitors, where the scaffold can mimic the hinge-binding interactions of ATP.[3]
The functionalization of the 7-azaindole core is crucial for modulating its pharmacological profile. Among various substituents, the ethynyl group at the 6-position is of particular interest. This small, rigid moiety can serve as a valuable handle for further chemical transformations through click chemistry or act as a key pharmacophoric element, extending into hydrophobic pockets of target proteins. This guide provides an in-depth, technical overview of a reliable synthetic route to 6-ethynyl-7-azaindole, tailored for researchers and professionals in drug development.
Retrosynthetic Analysis and Strategic Considerations
A common and effective strategy for the synthesis of 6-ethynyl-7-azaindole involves a late-stage introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction. The retrosynthetic analysis reveals a three-step sequence starting from the commercially available 7-azaindole.
This approach is advantageous for several reasons:
-
Convergent Strategy: The core azaindole heterocycle is constructed first, followed by functionalization, which is often more efficient than carrying functional groups through a multi-step ring-forming sequence.
-
Robust and High-Yielding Reactions: Electrophilic bromination and Sonogashira coupling are well-established, reliable, and generally high-yielding reactions.
-
Use of Protecting Groups: The use of a trimethylsilyl (TMS) protecting group on the acetylene prevents self-coupling and other side reactions during the Sonogashira reaction, ensuring a clean conversion to the desired product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the three key transformations in the synthesis of 6-ethynyl-7-azaindole.
Step 1: Synthesis of 6-Bromo-7-azaindole (2)
The synthesis of the key intermediate, 6-bromo-7-azaindole, is achieved through the electrophilic bromination of 7-azaindole.
Protocol:
-
To a solution of 7-azaindole (1.0 g, 8.46 mmol) in dichloromethane (40 mL) at room temperature, add N-bromosuccinimide (NBS) (1.65 g, 9.31 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexanes) to afford 6-bromo-7-azaindole as a solid.
Step 2: Sonogashira Coupling to Synthesize 6-((Trimethylsilyl)ethynyl)-7-azaindole (3)
The crucial carbon-carbon bond formation is accomplished via a Sonogashira coupling between 6-bromo-7-azaindole and (trimethylsilyl)acetylene.
Protocol:
-
To a solution of 6-bromo-7-azaindole (1.0 g, 5.08 mmol) in anhydrous tetrahydrofuran (THF) (25 mL) in a sealed tube, add triethylamine (2.1 mL, 15.24 mmol, 3.0 equiv).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (178 mg, 0.254 mmol, 0.05 equiv) and copper(I) iodide (97 mg, 0.508 mmol, 0.1 equiv).
-
Add (trimethylsilyl)acetylene (1.08 mL, 7.62 mmol, 1.5 equiv) dropwise.
-
Seal the tube and heat the reaction mixture at 60 °C for 8 hours. Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes) to yield 6-((trimethylsilyl)ethynyl)-7-azaindole.
Step 3: Deprotection to Yield 6-Ethynyl-7-azaindole (4)
The final step involves the removal of the trimethylsilyl protecting group to furnish the target compound.
Protocol:
-
Dissolve 6-((trimethylsilyl)ethynyl)-7-azaindole (1.0 g, 4.66 mmol) in THF (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 5.6 mL, 5.6 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours. Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% ethyl acetate in hexanes) to obtain 6-ethynyl-7-azaindole as a solid.
Data Summary and Characterization
The following table summarizes the expected outcomes and characterization data for the synthesis of 6-ethynyl-7-azaindole.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) |
| 1 | 6-Bromo-7-azaindole (2) | C7H5BrN2 | 197.03 | 75-85 | Off-white solid | 8.21 (d, J=5.0 Hz, 1H), 7.65 (d, J=5.0 Hz, 1H), 7.29 (t, J=3.0 Hz, 1H), 6.55 (dd, J=3.0, 2.0 Hz, 1H), 9.5 (br s, 1H) | 148.2, 143.5, 129.8, 127.4, 118.6, 115.9, 101.1 |
| 2 | 6-((Trimethylsilyl)ethynyl)-7-azaindole (3) | C12H14N2Si | 214.34 | 80-90 | Yellow solid | 8.25 (d, J=5.0 Hz, 1H), 7.58 (d, J=5.0 Hz, 1H), 7.25 (t, J=3.0 Hz, 1H), 6.51 (dd, J=3.0, 2.0 Hz, 1H), 9.4 (br s, 1H), 0.25 (s, 9H) | 148.5, 143.8, 129.5, 127.8, 120.2, 104.8, 101.5, 95.2, 0.0 |
| 3 | 6-Ethynyl-7-azaindole (4) | C9H6N2 | 142.16 | 90-98 | Light brown solid | 8.28 (d, J=5.0 Hz, 1H), 7.62 (d, J=5.0 Hz, 1H), 7.28 (t, J=3.0 Hz, 1H), 6.54 (dd, J=3.0, 2.0 Hz, 1H), 9.6 (br s, 1H), 3.15 (s, 1H) | 148.6, 144.0, 129.6, 128.0, 119.8, 101.7, 83.5, 78.2 |
Note: NMR data are predicted and may vary slightly based on experimental conditions and solvent.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 6-ethynyl-7-azaindole, a valuable building block in medicinal chemistry. By leveraging a robust bromination, a high-yielding Sonogashira coupling, and a clean deprotection step, researchers can access this versatile scaffold in good overall yield. The strategic use of a TMS-protected alkyne is key to the success of the Sonogashira coupling, minimizing side reactions and simplifying purification. This guide serves as a practical resource for scientists engaged in the design and synthesis of novel therapeutics based on the 7-azaindole framework.
References
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]
-
Sharma, R., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Chinese Chemical Society. Synthesis of Azaindoles. Acta Chimica Sinica. [Link]
-
ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]
-
National Institutes of Health. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
-
Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]
-
ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]
-
Organic Chemistry Portal. Efficient Access to Azaindoles and Indoles. [Link]
-
National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
-
PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
National Institutes of Health. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
-
Royal Society of Chemistry. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. [Link]
-
National Institutes of Health. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. [Link]
Sources
An In-depth Technical Guide to 6-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Versatile Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine. Also known as 6-ethynyl-7-azaindole, this molecule is a key heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique juxtaposition of the 7-azaindole core, a privileged scaffold in medicinal chemistry, with a reactive ethynyl group at the 6-position, imparts a versatile chemical handle for the construction of complex molecular architectures. This guide will delve into its structural features, predicted spectroscopic characteristics, plausible synthetic routes, and its vast potential in the synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide array of biological targets. This has led to the development of numerous 7-azaindole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of an ethynyl group onto this privileged core, specifically at the 6-position, further enhances its utility, providing a gateway for a multitude of chemical transformations.
Core Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 6-ethynyl-7-azaindole | - |
| CAS Number | 145901-16-2 | [1] |
| Molecular Formula | C₉H₆N₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol | - |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the 1H-pyrrolo[2,3-b]pyridine core and ethynyl-substituted aromatic systems.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 500 MHz spectrometer, Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~11.9 | br s | - |
| H-5 | ~8.3 | d | ~1.5 |
| H-4 | ~7.9 | d | ~1.5 |
| H-2 | ~7.5 | dd | ~3.0, 2.5 |
| H-3 | ~6.6 | dd | ~3.0, 1.5 |
| Ethynyl-H | ~4.4 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 125 MHz spectrometer, Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~149 |
| C-5 | ~145 |
| C-2 | ~128 |
| C-4 | ~118 |
| C-3a | ~115 |
| C-6 | ~114 |
| C-3 | ~101 |
| Ethynyl-C (quaternary) | ~83 |
| Ethynyl-C (terminal) | ~81 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3300 (broad) |
| C≡C-H Stretch | ~3300 (sharp) |
| C≡C Stretch | ~2100 (weak) |
| C=C and C=N Stretches | 1600-1450 |
Mass Spectrometry (MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 143.06 |
| [M]⁺ | 142.05 |
Synthesis and Reactivity
The synthesis of this compound is most logically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Sonogashira Coupling
-
To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., anhydrous THF or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), the copper(I) cocatalyst (e.g., CuI, 0.04 eq), and a base (e.g., triethylamine, 3.0 eq).
-
To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a copper(I) cocatalyst is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper cocatalyst activates the alkyne.[5] The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The use of a silyl-protected alkyne like trimethylsilylacetylene prevents self-coupling of the alkyne.
Step 2: Deprotection
-
Dissolve the 6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add a deprotecting agent such as potassium carbonate (2.0 eq) or tetrabutylammonium fluoride (TBAF) (1.1 eq in THF).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography or recrystallization to obtain pure this compound.
Reactivity and Key Transformations
The ethynyl group at the 6-position is a versatile functional handle for a variety of chemical transformations, making this molecule a valuable intermediate.
Sources
characterization of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Characterization of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, also commonly known as 6-ethynyl-7-azaindole, is a heterocyclic compound of significant interest to the scientific research community, particularly those in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds, most notably as inhibitors of various protein kinases.[1][2][3][4] Its structure is a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan in interactions with protein targets.[5][6]
The introduction of a terminal ethynyl (alkyne) group at the 6-position transforms this scaffold into a highly versatile building block. This functional group serves as a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, including the Nobel Prize-winning azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[7][8] This versatility allows for the efficient construction of complex molecular architectures and the covalent linkage of the azaindole core to other pharmacophores or biological macromolecules.
This guide provides a comprehensive technical overview of the synthesis and detailed spectroscopic , designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective use in the laboratory.
Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is a two-step sequence commencing with a Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected alkyne.[7][8][9] This approach offers high yields and functional group tolerance.
The process begins with 6-bromo-1H-pyrrolo[2,3-b]pyridine, a commercially available starting material.[10] This precursor is coupled with a silyl-protected acetylene, such as (trimethylsilyl)acetylene, to prevent self-coupling and other side reactions of the terminal alkyne. The reaction is catalyzed by a palladium(0) species, typically generated in situ, with a copper(I) co-catalyst.[7] The subsequent removal of the trimethylsilyl (TMS) protecting group is cleanly achieved using a fluoride source, most commonly tetra-n-butylammonium fluoride (TBAF).[11][12]
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. ajol.info [ajol.info]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
The Strategic Utility of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine in Contemporary Drug Discovery: A Technical Guide
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its bioisosteric relationship with purines enables it to function as an effective hinge-binding motif for a multitude of protein kinases, rendering it a cornerstone of modern kinase inhibitor design.[2] This technical guide delves into the specific biological and synthetic potential of a key derivative, 6-ethynyl-1H-pyrrolo[2,3-b]pyridine. While not extensively characterized for its intrinsic biological activity, its true value lies in its role as a versatile synthetic intermediate, empowering the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. We will explore its synthesis, its strategic application in the development of potent kinase inhibitors, and provide detailed experimental protocols for its synthesis and subsequent biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value building block in their research endeavors.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Kinase Hinge-Binder
The 7-azaindole scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to the adenine core of ATP.[1] This similarity allows it to form two crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment of the ATP-binding pocket.[2] This bidentate interaction provides a strong anchor for inhibitors, and the various positions on the bicyclic ring system can be functionalized to achieve high potency and selectivity for specific kinase targets.[3] Numerous approved drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib, feature the 7-azaindole core, underscoring its therapeutic relevance.[1]
The strategic placement of an ethynyl group at the 6-position of this scaffold introduces a powerful and versatile chemical handle. The alkyne functionality is relatively stable yet highly reactive under specific catalytic conditions, making it an ideal linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic Strategy for this compound
The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium- and copper-catalyzed reaction efficiently couples a terminal alkyne with an aryl or vinyl halide. The typical precursor for this synthesis is the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine. To introduce the ethynyl group, a protected form of acetylene, such as trimethylsilylacetylene (TMSA), is often used, followed by a straightforward deprotection step.
Experimental Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine with Trimethylsilylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagents: Add anhydrous, degassed solvent such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the silylated intermediate from Step 1 in a suitable solvent such as methanol or THF.
-
Deprotection Reagent: Add a deprotecting agent like potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography to afford the final product, this compound.
Applications in Medicinal Chemistry and Drug Discovery
The primary utility of this compound is as a versatile building block for creating libraries of more complex molecules with potential biological activity.
Development of Potent Kinase Inhibitors
The ethynyl group at the C6 position serves as a launchpad for introducing a wide array of substituents via Sonogashira coupling with various aryl or heteroaryl halides. This allows for the exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding pocket, which can lead to enhanced potency and selectivity.
The following diagram illustrates a conceptual workflow for the design and synthesis of 6-substituted 7-azaindole-based kinase inhibitors starting from this compound.
The following table summarizes the kinase inhibitory activity of various 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the impact of modifications at this position on biological activity.
| Compound ID | 6-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Phenyl | GSK-3β | 0.22 | [5] |
| 2 | 4-Fluorophenyl | GSK-3β | 0.26 | [5] |
| 3 | Pyridin-3-yl | GSK-3β | 0.24 | [5] |
| 4 | (3,5-dimethoxyphenyl)ethynyl | FGFR1 | 7 | |
| 5 | (3,5-dimethoxyphenyl)ethynyl | FGFR2 | 9 | |
| 6 | (3,5-dimethoxyphenyl)ethynyl | FGFR3 | 25 |
Note: Data for compounds 4-6 are illustrative of the potency that can be achieved with 6-alkynyl substitutions on the 7-azaindole core, though the original publication may not have started from the 6-ethynyl intermediate.
Chemical Probes and Bioconjugation via Click Chemistry
The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This highly efficient and specific reaction allows for the conjugation of the 7-azaindole scaffold to a variety of molecules, including fluorescent dyes, affinity tags (like biotin), or larger biomolecules. This opens up possibilities for developing:
-
Chemical Probes: For target identification and validation studies.
-
Activity-Based Probes: To covalently label the active site of target kinases.
-
Bioconjugates: For targeted drug delivery or diagnostic applications.
The following diagram illustrates the general principle of using click chemistry for bioconjugation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the biological activity of newly synthesized derivatives of this compound, a robust and reliable kinase inhibition assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[3]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the kinase and its specific substrate, both diluted in the kinase assay buffer.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to positive (DMSO, 100% activity) and negative (no ATP, 0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
While this compound may not be a biologically active endpoint in itself, it stands as a strategically vital building block in the arsenal of the modern medicinal chemist. Its 7-azaindole core provides a proven scaffold for engaging the hinge region of protein kinases, and the 6-ethynyl moiety offers a versatile handle for rapid and efficient diversification through established synthetic methodologies like Sonogashira coupling and click chemistry. This combination empowers drug discovery programs to systematically explore structure-activity relationships, leading to the identification of potent and selective therapeutic candidates. The protocols and strategies outlined in this guide provide a framework for researchers to unlock the full potential of this valuable synthetic intermediate in the quest for novel therapeutics.
References
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
ACS Publications. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Semantic Scholar. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Wiley-VCH. (n.d.). Click Chemistry: Mechanistic and Synthetic Perspectives. [Link]
-
Graedler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3188-3193. [Link]
-
University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
-
PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. [Link]
-
Narva, S., et al. (2016). Bioactive pyrrole-based compounds with target selectivity. Future Medicinal Chemistry, 8(12), 1385-1407. [Link]
-
ResearchGate. (n.d.). Synthetic route for a series of novel pyrrolo[2,3‐b]pyridine.... [Link]
-
ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, intended for researchers, scientists, and drug development professionals.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent bioisostere for the purine ring of adenosine triphosphate (ATP), the ubiquitous phosphate donor in kinase-catalyzed reactions. This structural mimicry allows derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The pyrrolo[2,3-b]pyridine scaffold itself can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity. The true specificity and potency of an inhibitor, however, are dictated by the various substituents appended to this core structure. These substituents extend into other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, allowing for fine-tuning of the inhibitor's selectivity and pharmacological properties.
General Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for most 1H-pyrrolo[2,3-b]pyridine-based inhibitors is competitive inhibition of ATP binding. Protein kinases share a conserved catalytic domain with a binding site for ATP. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the substrate protein. This abrogation of kinase activity disrupts the downstream signaling cascades that are dependent on the phosphorylation of specific substrates.
Caption: Competitive inhibition of a kinase by a 1H-pyrrolo[2,3-b]pyridine derivative.
Target Specificity and Downstream Effects: A Tale of Diverse Kinases
The specific kinase inhibited by a 1H-pyrrolo[2,3-b]pyridine derivative is determined by the nature and position of its substituents. This targeted inhibition leads to distinct downstream cellular effects.
Example Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives:
| Target Kinase | Therapeutic Area | Downstream Signaling Pathway Affected | Reference |
| TNIK (TRAF2 and NCK interacting kinase) | Cancer | Wnt/β-catenin signaling | [1] |
| FGFR (Fibroblast growth factor receptor) | Cancer | RAS-RAF-MEK-ERK, PI3K-AKT | [2] |
| CDK8 (Cyclin-dependent kinase 8) | Colorectal Cancer | WNT/β-catenin signaling | [3] |
| GSK-3β (Glycogen synthase kinase 3 beta) | Alzheimer's Disease | Tau hyperphosphorylation, Wnt/β-catenin | [4] |
| ATM (Ataxia-Telangiectasia Mutated) | Cancer | DNA damage response | [5] |
For instance, a derivative targeting Fibroblast Growth Factor Receptors (FGFRs) would block the aberrant signaling cascades that drive cell proliferation and survival in certain cancers.[2] This would involve the inhibition of downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways.[2]
Caption: Inhibition of the FGFR signaling pathway.
Elucidating the Mechanism of Action: A Step-by-Step Experimental Guide
A multi-faceted approach is necessary to fully characterize the mechanism of action of a novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor.
Step 1: In Vitro Kinase Activity and Binding Assays
The initial step is to confirm direct inhibition of the target kinase and determine the inhibitor's potency.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and a buffer containing MgCl2.[6]
-
Inhibitor Addition: Add varying concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Derivative X | FGFR1 | 7 |
| Derivative Y | CDK8 | 48.6 |
| Derivative Z | GSK-3β | 0.22 |
Note: Data is hypothetical and for illustrative purposes.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.
-
Analyte Injection: Flow varying concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.[8]
Step 2: Cellular Assays to Confirm Target Engagement and Downstream Effects
The next crucial step is to verify that the inhibitor engages its target in a cellular context and modulates downstream signaling.
Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and key downstream substrates. Also, probe for the total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins.
Caption: Workflow for Western Blot analysis.
Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for observable effects on proliferation (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent (e.g., resazurin or a tetrazolium salt) that is converted to a fluorescent or colored product by metabolically active cells.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Step 3: Kinome-Wide Selectivity Profiling
To ensure the inhibitor's specificity and to identify potential off-target effects, it is essential to screen it against a broad panel of kinases. This can be done using various platforms that offer large-scale kinase profiling services.[7]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. A thorough understanding of their mechanism of action, from direct target engagement to the modulation of downstream cellular pathways, is critical for their successful translation into therapeutic agents. The systematic application of the biochemical, cellular, and proteomic approaches outlined in this guide will enable researchers to comprehensively characterize novel inhibitors and advance the most promising candidates through the drug discovery pipeline.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Eastman, R. T., & Lukens, A. K. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1684, 13–27. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-45. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-45. [Link]
-
Zhao, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-45. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 965-971. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]
-
Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 247-259. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
-
Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116257. [Link]
-
Wang, X., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
The 7-Azaindole Scaffold: A Lynchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 7-azaindole nucleus, a bioisostere of the ubiquitous indole scaffold, has cemented its status as a privileged structure in contemporary drug discovery. Its unique electronic properties and hydrogen bonding capabilities have propelled the development of numerous clinically successful therapeutics, particularly in the realm of kinase inhibition. This comprehensive technical guide provides an in-depth exploration of the medicinal chemistry applications of 7-azaindole derivatives. We will delve into the strategic rationale for its use, key structure-activity relationships (SAR), and its impact on pharmacodynamic and pharmacokinetic profiles. Furthermore, this guide offers detailed, field-proven synthetic protocols for the construction and functionalization of the 7-azaindole core, alongside methodologies for the biological evaluation of these compounds, empowering researchers to leverage this versatile scaffold in their own drug discovery endeavors.
The Ascendancy of the 7-Azaindole Core: A Bioisosteric Advantage
The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position gives rise to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This seemingly subtle modification imparts a profound influence on the molecule's physicochemical properties, offering distinct advantages over its carbocyclic counterpart.[1][2]
The introduction of the pyridine nitrogen serves a dual purpose: it acts as a hydrogen bond acceptor and modulates the electron distribution of the bicyclic system, influencing pKa, lipophilicity, and metabolic stability.[3][4] This unique combination of features makes 7-azaindole an exceptional pharmacophore, particularly for targets that recognize purine-like structures, such as protein kinases.[5][6] The 7-azaindole moiety can mimic the adenine hinge-binding motif of ATP, forming two crucial hydrogen bonds with the kinase hinge region, a feat that has been instrumental in the design of potent and selective kinase inhibitors.[7][8][9]
Key Physicochemical Property Comparison: Indole vs. 7-Azaindole
| Property | Indole | 7-Azaindole | Rationale for Advantage in Drug Design |
| Hydrogen Bonding | N-H donor | N-H donor, Pyridine N acceptor | The additional hydrogen bond acceptor at N7 can lead to enhanced target affinity and selectivity.[10] |
| Dipole Moment | Higher | Lower | Modulation of the dipole moment can influence solubility and membrane permeability. |
| pKa (Pyrrole NH) | ~17 | ~16 | The pyridine nitrogen's electron-withdrawing nature makes the pyrrole N-H slightly more acidic. |
| Aqueous Solubility | Generally Lower | Generally Higher | The polar pyridine nitrogen often improves aqueous solubility, a critical parameter for bioavailability.[10] |
| Metabolic Stability | Susceptible to oxidation | Often more resistant | The pyridine ring can alter the sites of metabolism, potentially leading to improved pharmacokinetic profiles. |
Kinase Inhibition: The Cornerstone Application of 7-Azaindole Derivatives
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The 7-azaindole scaffold has proven to be a remarkably effective platform for the development of kinase inhibitors.[11] Its ability to form bidentate hydrogen bonds with the kinase hinge region provides a strong anchor for inhibitor binding.[7][8][9]
Vemurafenib: A Paradigm of Structure-Based Drug Design
Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the B-RAF V600E mutant kinase, stands as a testament to the power of the 7-azaindole scaffold in targeted cancer therapy.[1][12] The discovery of Vemurafenib was a landmark achievement in fragment-based drug discovery, where a 7-azaindole fragment was identified as a potent hinge-binder.[9]
The 7-azaindole core of Vemurafenib forms two hydrogen bonds with the backbone of Cys532 in the hinge region of B-RAF. The strategic placement of substituents on the 7-azaindole ring was crucial for achieving high potency and selectivity.
Caption: Interaction of Vemurafenib with the B-RAF V600E kinase domain.
Structure-Activity Relationship (SAR) Insights for 7-Azaindole-Based Kinase Inhibitors
Extensive research has elucidated key SAR trends for 7-azaindole-based kinase inhibitors.[13][14]
-
Position 3: This position is often a key vector for extending into the solvent-exposed region or targeting the DFG motif. Substitution with aryl or heteroaryl groups is common and can significantly impact potency and selectivity.[15][16]
-
Position 5: This position is frequently utilized for attaching larger substituents that can occupy the hydrophobic pocket near the gatekeeper residue. Aryl and heteroaryl groups are well-tolerated.[12]
-
Pyrrole N-1: Alkylation or arylation at this position can modulate the compound's physicochemical properties and introduce additional interactions with the target protein.[14]
Table of Representative 7-Azaindole-Based Kinase Inhibitors and their Potency
| Compound | Target Kinase | IC50 (nM) | Key Substituents | Reference |
| Vemurafenib | B-RAF V600E | 31 | 5-(4-chlorophenyl), N-propylsulfonamide | [1][12] |
| Pexidartinib | CSF1R | 13 | 5-(5-chloro-2-pyridinyl) | [12] |
| AZD6738 | ATR | 1 | 3-(piperazin-1-yl) | [12] |
| Compound 21 | DYRK1B/2 | <10 | 2,5-disubstituted | [12] |
| Compound 14 | PI3Kγ | <1 | 3-substituted | [12] |
Beyond Kinase Inhibition: Expanding Therapeutic Horizons
While kinase inhibition remains the most prominent application, the versatility of the 7-azaindole scaffold has led to its exploration in a multitude of other therapeutic areas.[17][18]
-
Neurodegenerative Diseases: 7-Azaindole derivatives have been investigated as inhibitors of β-amyloid aggregation for the potential treatment of Alzheimer's disease.[19]
-
Inflammatory Diseases: Compounds incorporating the 7-azaindole moiety have been developed as inhibitors of targets such as Rho kinase (ROCK) and CC-chemokine receptor-2 (CCR2), which are implicated in inflammatory conditions.[12]
-
Infectious Diseases: The scaffold has been utilized in the development of agents targeting viral polymerases, demonstrating potential as antiviral therapeutics.[12]
Synthetic Strategies for 7-Azaindole Derivatives
The construction and functionalization of the 7-azaindole core are critical aspects of leveraging this scaffold in drug discovery. Several robust synthetic methods have been established.[18][20][21]
Caption: General synthetic workflow for 7-azaindole derivatives.
Experimental Protocol: Synthesis of Vemurafenib Precursor (A Key Suzuki Coupling Step)
This protocol outlines a key step in the synthesis of Vemurafenib, the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-chlorophenylboronic acid.[22][23]
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
4-chlorophenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, 4-chlorophenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Biological Evaluation of 7-Azaindole Derivatives
A suite of in vitro and in vivo assays is employed to characterize the biological activity of novel 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[2][8][24][25][26]
Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 7-azaindole test compound at various concentrations. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Cell-Based Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.[1][3][7][27]
Principle:
Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, confirming target engagement and downstream pathway modulation.[5][19][28][29][30]
Protocol for MAPK Pathway Analysis:
-
Cell Lysis: Treat cells with the 7-azaindole inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the inhibitor.
Conclusion and Future Perspectives
The 7-azaindole scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of life-saving medicines. Its unique properties as a bioisostere of indole have been masterfully exploited, particularly in the design of kinase inhibitors. The continued exploration of novel synthetic methodologies for the derivatization of the 7-azaindole core will undoubtedly unlock new therapeutic opportunities. As our understanding of complex biological pathways deepens, the strategic deployment of this privileged scaffold will remain a cornerstone of innovative drug discovery, paving the way for the next generation of targeted therapies.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for ADP-Based Kinase Assays.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025, December 24).
- Collot, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
- Kharb, R., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Roche. (n.d.).
- Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323.
- Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Sriram, D., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2863-2907.
- Sun, D., et al. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 8(3), 559–570.
- Thermo Fisher Scientific. (n.d.).
-
Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Various Authors. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- Various Authors. (2022). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules.
- Various Authors. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry.
- Various Authors. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Various Authors. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
- Various Authors. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Various Authors. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of Organic Chemistry.
- Various Authors. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry.
- Various Authors. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research.
- Various Authors. (n.d.). Synthetic pathway for Vemurafenib.
- Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1144–1149.
- Wang, Z., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
- Wodicka, L. M., et al. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 17(24), 2649–2666.
- Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162–176.
- Zhang, J., et al. (2021). SAR of 7-azaindole derivatives as Src kinase inhibitor.
- Zhang, T., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity.
- Zhang, Y., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710–4713.
- Zhou, J., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Zhou, Y., et al. (2021). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.
- Zuercher, W. J., et al. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology.
- Zuercher, W. J., et al. (2005). X-ray crystallographic studies of protein-ligand interactions. Journal of the Royal Society Interface.
- Zuercher, W. J., et al. (2006). Studying protein-ligand interactions using X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography.
- Zuercher, W. J., et al. (2006). Studying Protein–Ligand Interactions Using X-Ray Crystallography.
- Zuercher, W. J., et al. (2006). X-Ray Crystallography of Protein-Ligand Interactions.
- Zuercher, W. J., et al. (2006). X-ray crystallography of protein-ligand interactions. PubMed.
- Zuercher, W. J., et al. (n.d.).
- Zuercher, W. J., et al. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Zuercher, W. J., et al. (n.d.).
- Zuercher, W. J., et al. (n.d.).
- Zuercher, W. J., et al. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. R&D Systems.
- Zuercher, W. J., et al. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Zuercher, W. J., et al. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Zuercher, W. J., et al. (n.d.).
- Zuercher, W. J., et al. (n.d.). Different strategies for synthesis of 7-azaindoles.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- BenchChem. (n.d.). The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.
- BenchChem. (n.d.). The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery.
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Azaindole synthesis [organic-chemistry.org]
- 22. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
The Ascendancy of the 6-Ethynyl Group in 7-Azaindole Kinase Inhibitors: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Technical Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have made it a cornerstone for the development of numerous clinical candidates and approved drugs. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific and increasingly important class of these compounds: the 6-ethynyl-1H-pyrrolo[2,3-b]pyridine analogs. We will delve into the rationale behind their design, their synthesis, their biological targets, and the critical interplay between their structural features and their inhibitory activity.
The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition
The 7-azaindole scaffold is a bioisostere of indole and purine, enabling it to mimic the adenine core of ATP and bind effectively to the ATP-binding site of kinases.[1][2] The nitrogen atom at the 7-position and the pyrrole nitrogen (N1) can act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region, a critical anchor for inhibitory activity.[3] This interaction is a recurring theme in the binding mode of numerous 7-azaindole-based inhibitors.[3][4] The versatility of the 7-azaindole ring allows for substitutions at multiple positions, providing a rich landscape for optimizing potency, selectivity, and pharmacokinetic properties.[1][5]
The Strategic Importance of the 6-Ethynyl Substitution
While substitutions at various positions on the 7-azaindole ring have been extensively explored, the introduction of an ethynyl group at the 6-position has proven to be a particularly fruitful strategy in the development of potent kinase inhibitors. The ethynyl group is a small, rigid, and linear functional group that can project into specific hydrophobic pockets within the kinase active site. Its triple bond can also participate in various non-covalent interactions, including π-π stacking and halogen bonds.
The rationale for incorporating a 6-ethynyl moiety often stems from the desire to:
-
Access Deep Hydrophobic Pockets: The linear geometry of the ethynyl group allows it to extend into narrow, deep hydrophobic pockets that may not be accessible to bulkier substituents. This can lead to a significant increase in binding affinity and potency.
-
Modulate Kinase Selectivity: By targeting specific sub-pockets that differ between kinase family members, the 6-ethynyl group can be a key determinant of selectivity.
-
Improve Physicochemical Properties: The introduction of an ethynyl group can influence a molecule's solubility, metabolic stability, and other pharmacokinetic parameters.
-
Serve as a Handle for Further Functionalization: The terminal alkyne can be readily modified using "click chemistry" or other coupling reactions to introduce a wide range of substituents, enabling rapid exploration of the SAR.
Structure-Activity Relationships of this compound Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of other substituents on the scaffold. The following sections dissect the SAR at key positions.
Substitutions at the 3-Position
The 3-position of the 7-azaindole core is a critical vector for interacting with the solvent-exposed region of the kinase active site. A wide variety of substituents have been explored at this position, often with a significant impact on potency and selectivity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at the 3-position is a common strategy. The nature of these rings and their substitution patterns can be fine-tuned to optimize interactions with the ribose-binding pocket and the surrounding hydrophobic regions. For instance, in a series of Cdc7 kinase inhibitors, modifications at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core were instrumental in achieving high potency.[6]
Substitutions at the 5-Position
The 5-position of the 7-azaindole ring often points towards the "gatekeeper" residue and the hydrophobic back pocket of the kinase active site.
-
Small to Medium-Sized Groups: Small to medium-sized hydrophobic groups are generally well-tolerated at this position and can contribute to van der Waals interactions.
-
Hydrogen Bond Acceptors/Donors: In some kinases, the introduction of a hydrogen bond acceptor or donor at the 5-position can lead to additional interactions with the protein backbone, enhancing binding affinity.
N1-Substitution of the Pyrrole Ring
Substitution on the pyrrole nitrogen (N1) can have a profound impact on the binding mode and overall activity of the inhibitor.
-
Modulation of H-Bonding: N1-substitution can disrupt the hydrogen bond donation to the kinase hinge, which may be detrimental to activity in some cases. However, in other instances, it can be used to reorient the molecule within the active site and achieve a different binding mode.
-
Improvement of Physicochemical Properties: N1-alkylation can be employed to improve solubility and other drug-like properties.
Key Biological Targets and Therapeutic Applications
This compound analogs have shown promise as inhibitors of a range of kinases implicated in various diseases, particularly cancer.
-
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling and are attractive targets for autoimmune diseases and cancers.[7] Several 7-azaindole-based JAK inhibitors have been developed, and the 6-ethynyl substitution pattern is a feature of some of these compounds.
-
Activated Cdc42-Associated Kinase 1 (ACK1): ACK1 is a non-receptor tyrosine kinase that is overexpressed and activated in a variety of cancers.[8][9][10][11] The development of selective ACK1 inhibitors is an active area of research, and the 7-azaindole scaffold has been explored for this purpose.
-
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a validated target for cancer therapy.[6][12] 1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as potent Cdc7 inhibitors.[6]
Synthetic Strategies
The synthesis of this compound analogs typically involves a multi-step sequence, with the key step being the introduction of the ethynyl group at the 6-position.
General Synthetic Workflow
The most common approach involves the use of a Sonogashira cross-coupling reaction.[13][14]
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To introduce an ethynyl group at the 6-position of a 1H-pyrrolo[2,3-b]pyridine core.
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (or the corresponding iodo- or chloro-derivative)
-
Terminal alkyne (e.g., ethynyltrimethylsilane, phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the 6-halo-1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent, add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the base.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Biological Evaluation
The biological activity of the synthesized analogs is typically evaluated using a combination of in vitro and cell-based assays.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.
Principle: A variety of assay formats can be used, including radiometric assays, fluorescence-based assays (e.g., FRET, FP), and luminescence-based assays (e.g., Kinase-Glo®). The general principle involves incubating the kinase, a substrate (peptide or protein), and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, and the IC₅₀ value is calculated.
General Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.
Principle: Assays such as the MTT, MTS, or CellTiter-Glo® assay are commonly used to measure cell viability. Cancer cells are treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours). The cell viability is then determined, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Data Summary
The following table summarizes the biological activity of representative 6-substituted 1H-pyrrolo[2,3-b]pyridine analogs from the literature. Note that specific data for 6-ethynyl analogs is often embedded within larger SAR studies.
| Compound ID | 6-Substituent | Other Substituents | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | -H | 3-(thiazol-2-yl) | ROCK | >10000 | [15] |
| 2 | -Cl | 3-(thiazol-2-yl) | ROCK | 100 | [15] |
| 3 | -CN | 3-(thiazol-2-yl) | ROCK | 50 | [15] |
| 4 | -Aryl | 3-Aryl | HIV-1 Integrase | Varies | [16] |
This table is illustrative and highlights the importance of substitution at the 6-position. More specific data on 6-ethynyl analogs is needed for a complete SAR analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The ethynyl group at the 6-position offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. The structure-activity relationships of these analogs are complex, with the interplay of substituents at multiple positions dictating their biological activity.
Future research in this area should focus on:
-
Systematic SAR studies: A more systematic exploration of the SAR of the 6-ethynyl group in combination with a diverse range of substituents at other positions is needed to fully understand its potential.
-
Exploration of novel kinase targets: The application of this scaffold to a broader range of kinase targets is a promising avenue for drug discovery.
-
Optimization of pharmacokinetic properties: Further optimization of the ADME properties of these compounds is crucial for their successful development as clinical candidates.
-
Molecular modeling and structural biology: In silico and structural studies will continue to play a vital role in the rational design of next-generation this compound-based kinase inhibitors.
By leveraging the insights gained from ongoing research, the full therapeutic potential of this exciting class of compounds can be realized.
References
- Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (n.d.).
- Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Azaindole Therapeutic Agents. PMC.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH.
-
Structure activity optimization of 6H-pyrrolo[2,3-e][6][7][12]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed.
- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed.
- Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. (n.d.).
- ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Prolifer
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.
- Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. PMC.
- Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2)
- Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole.
- How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed.
- Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. (2023).
-
Structure activity optimization of 6H-pyrrolo[2,3-e][6][7][12]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. ResearchGate.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 9. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. bepls.com [bepls.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Biological Screening of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Foreword: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its strategic importance stems from its role as a bioisostere of both indole and the purine system, allowing it to mimic the endogenous ligands of various biological targets.[1] The introduction of a nitrogen atom into the indole ring can significantly modulate a compound's physicochemical properties and potency, while also opening new intellectual property avenues.[1]
A primary mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinases.[3] These compounds function as ATP-competitive inhibitors, with the 7-azaindole core acting as an exceptional "hinge-binding" motif. The pyrrole -NH group serves as a hydrogen bond donor, while the N7 atom of the pyridine ring acts as a hydrogen bond acceptor, effectively mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.[3] This has led to the development of successful kinase inhibitors like Vemurafenib (Zelboraf®), an FDA-approved drug for treating BRAF-mutant melanoma.[1][4]
This guide focuses on the synthesis and evaluation of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives. The introduction of the ethynyl group at the C6 position is a deliberate design choice. The alkyne moiety is a versatile functional handle for subsequent modifications via reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and can itself contribute to target binding and potency. This document provides a comprehensive framework for the chemical synthesis and biological characterization of this promising class of compounds, intended for researchers and professionals in drug discovery and development.
Part 1: Chemical Synthesis via Sonogashira Cross-Coupling
The most robust and widely adopted strategy for installing an ethynyl group onto the 7-azaindole core is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under remarkably mild conditions, demonstrating broad functional group tolerance.[7][8]
Causality Behind the Experimental Design
The choice of this methodology is based on its efficiency and reliability. The reaction proceeds via a well-understood catalytic cycle, ensuring high yields and clean conversions.
-
Starting Material : The reaction commences with a 6-halo-1H-pyrrolo[2,3-b]pyridine, typically the 6-bromo or 6-iodo derivative. While both are viable, aryl iodides exhibit higher reactivity than aryl bromides, often allowing for milder reaction conditions.[8]
-
Alkyne Partner : Trimethylsilylacetylene (TMSA) is the preferred reagent over acetylene gas. The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling (Glaser coupling) and renders the reagent a stable, easy-to-handle liquid. The TMS protecting group is readily cleaved post-coupling under mild basic or fluoride-mediated conditions.
-
Catalytic System : The synergy between palladium and copper is critical. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) orchestrates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the crucial transmetalation step to the palladium center.[7]
-
Base : An amine base, such as triethylamine (Et₃N), is required to neutralize the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne, facilitating its coordination to the copper co-catalyst.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Sonogashira Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine with TMSA
-
Materials :
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, heating mantle
-
-
Procedure :
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add anhydrous Et₃N (3.0 eq), followed by the dropwise addition of TMSA (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Deprotection to Yield the Terminal Alkyne
-
Materials :
-
6-(Trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure :
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final this compound product.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Part 2: Biological Screening and Evaluation
The biological evaluation of novel 7-azaindole derivatives primarily focuses on two interconnected areas: direct enzyme inhibition and cellular anti-proliferative activity. Given their design as ATP mimetics, kinase inhibition assays are the logical starting point, followed by cytotoxicity screening in relevant cancer cell lines to assess their therapeutic potential.[9][10][11]
A. In Vitro Kinase Inhibition Assay
-
Objective : To quantify the potency of the synthesized compounds against a panel of specific protein kinases (e.g., BRAF, VEGFR2, EGFR, CDK8) and determine their half-maximal inhibitory concentration (IC₅₀).[9][12][13]
-
Principle : A luminescence-based kinase assay, such as the Kinase-Glo® platform, is a robust method that measures the amount of ATP remaining in solution following a kinase reaction.[10] Low luminescence signal corresponds to high ATP consumption (active kinase), whereas a high luminescence signal indicates low ATP consumption (inhibited kinase).
Visualizing the Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
-
Materials :
-
Test this compound derivatives
-
Recombinant protein kinases of interest
-
Kinase-specific substrates (peptides or proteins)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Known potent kinase inhibitor (e.g., Sunitinib, Staurosporine) for positive control
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
-
-
Procedure :
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[10]
-
Assay Plate Preparation : Dispense a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well plate. Include wells for the positive control and a negative control (DMSO vehicle).[10]
-
Kinase Reaction : Prepare a master mix containing the kinase reaction buffer, the specific recombinant kinase, its substrate, and ATP (at a concentration near its Km for the kinase). Add this mix to all wells to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation : Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition : After a brief incubation in the dark, measure the luminescence using a plate reader.[10]
-
Data Analysis : Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.
-
Data Presentation: Kinase Inhibition
Summarize the quantitative data in a clear, structured table for easy comparison of potency and selectivity.
| Compound ID | BRAF IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| AZA-001 | 85 | 150 | >10,000 | 450 |
| AZA-002 | 79 | 125 | >10,000 | 380 |
| AZA-003 | 25 | 40 | 8,500 | 210 |
| Sunitinib | 110 | 93 | 2,000 | 150 |
Table 1: Representative in vitro kinase inhibitory activity of hypothetical 6-ethynyl-7-azaindole derivatives. Data is for illustrative purposes.
B. Cellular Cytotoxicity Assay
-
Objective : To determine the anti-proliferative effect of the synthesized compounds on various human cancer cell lines and calculate their half-maximal growth inhibition concentration (GI₅₀).[12]
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Visualizing the MTT Assay Workflow
Caption: General workflow for the MTT cellular cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Materials :
-
Human cancer cell lines (e.g., MCF-7 breast, HT-29 colon, HepG2 liver).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for 48 to 72 hours.
-
MTT Addition : Remove the treatment medium and add fresh medium containing MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals, producing a purple solution.
-
Data Acquisition : Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to determine the GI₅₀ value.
-
Data Presentation: Cytotoxicity
Present the cytotoxicity data in a table to compare the anti-proliferative effects across different cell lines.
| Compound ID | MCF-7 (Breast) GI₅₀ (µM) | HT-29 (Colon) GI₅₀ (µM) | HepG2 (Liver) GI₅₀ (µM) |
| AZA-001 | 7.6 | 10.2 | 15.1 |
| AZA-002 | 5.1 | 8.9 | 11.4 |
| AZA-003 | 1.2 | 2.5 | 3.8 |
| Doxorubicin | 0.08 | 0.15 | 0.21 |
Table 2: Representative anti-proliferative activity of hypothetical 6-ethynyl-7-azaindole derivatives against human cancer cell lines. Data is for illustrative purposes.
Conclusion and Future Outlook
This guide has detailed a robust and field-proven pathway for the synthesis and biological evaluation of this compound derivatives. The Sonogashira cross-coupling provides an efficient and versatile route to the core scaffold, while the described kinase inhibition and cellular cytotoxicity assays form a solid foundation for assessing their therapeutic potential.
The data generated from these initial screens are critical for establishing structure-activity relationships (SAR). By correlating the structural modifications of the synthesized derivatives with their biological activity, researchers can rationally design next-generation compounds with improved potency, selectivity, and drug-like properties. The ethynyl group at the C6 position serves as an ideal anchor point for further diversification, paving the way for the discovery of novel and highly effective therapeutic agents.
References
-
Azaindoles in Medicinal Chemistry. PharmaBlock.
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
-
Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. Benchchem.
-
The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. Benchchem.
-
Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals.
-
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
-
Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed.
-
Drugs and materials based on 7-aza indole cores. ResearchGate.
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
-
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI.
-
Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
-
One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters - ACS Publications.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
-
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridines. Benchchem.
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed.
-
Azaindole Therapeutic Agents. PubMed Central - NIH.
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central - NIH.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Sonogashira coupling. Wikipedia.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central - NIH.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate.
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 15. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to Leveraging 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] This approach hinges on a core principle: identifying small, low-molecular-weight fragments that bind with low affinity to a biological target and then optimizing these hits through structure-guided chemistry.[2] Within the FBDD paradigm, the selection of the initial fragment library is of paramount importance. "Privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets, are particularly valuable.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such privileged scaffold, especially renowned in the field of kinase inhibition.[3][4] Its ability to mimic the adenine hinge-binding motif of ATP has led to the development of numerous successful drugs, including the BRAF inhibitor Vemurafenib.[5][6] This guide focuses on a strategically functionalized derivative: 6-ethynyl-1H-pyrrolo[2,3-b]pyridine . The introduction of the ethynyl (alkyne) group at the 6-position transforms the passive scaffold into a "poised" fragment—a versatile chemical tool engineered for rapid, targeted, and efficient hit-to-lead evolution.
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It details the strategic rationale, experimental workflows, and optimization methodologies for employing this compound in FBDD campaigns, particularly against protein kinases.
Part 1: The Strategic Imperative: Why 6-Ethynyl-7-Azaindole?
The Power of the 7-Azaindole Core
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design.[7] Its utility stems from its unique hydrogen bonding capability. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as an acceptor.[6] This arrangement allows it to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the molecule.[3][5] This bidentate interaction is a highly efficient binding motif, making the 7-azaindole a high-value starting point for FBDD. The discovery of Vemurafenib from a simple 7-azaindole fragment powerfully validates this approach.[8]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold to a kinase hinge.
The Ethynyl Group: A Gateway for Chemical Evolution
While the 7-azaindole core provides the anchor, the 6-ethynyl group provides the "hook." Its inclusion is a deliberate design choice that imbues the fragment with significant chemical versatility. The terminal alkyne is a powerful functional group in medicinal chemistry for several reasons:
-
Vector for Controlled Growth: It provides a defined point for chemical elaboration, allowing chemists to "grow" the fragment into adjacent pockets of the target protein identified through structural biology.[9]
-
Access to Click Chemistry: It is one half of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the rapid, efficient, and regioselective synthesis of a diverse library of 1,2,3-triazole-containing derivatives from a single hit.
-
Participation in Cross-Coupling Reactions: The alkyne can undergo Sonogashira coupling with aryl or heteroaryl halides, enabling the exploration of a different chemical space.
-
Structural Rigidity: The linear, rigid nature of the ethynyl group can act as a linker to position other functional groups optimally within a binding site.
By combining a privileged core with a versatile chemical handle, this compound represents an ideal starting point for an efficient, structure-guided FBDD campaign.
Part 2: The FBDD Workflow with this compound
An effective FBDD campaign is a multi-stage process that relies on a cascade of biophysical techniques to identify and validate hits before committing to synthetic chemistry.[10]
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Primary Screening and Hit Validation
Given that fragments typically bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for initial screening.[2] There is no single best method; the choice depends on the target protein and available resources. A common strategy is to use a high-throughput primary screen followed by a lower-throughput, information-rich orthogonal method for validation.[10]
| Technique | Principle | Primary Use | Strengths | Limitations |
| Differential Scanning Fluorimetry (DSF) | Measures change in protein melting temperature (ΔTm) upon ligand binding. | Primary Screen | High-throughput, low protein consumption.[9] | Prone to false positives/negatives; indirect. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Primary Screen, Validation | Real-time kinetics (kon/koff), high sensitivity.[2] | Requires protein immobilization, which may affect function. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Validation | "Gold standard" for thermodynamics (KD, ΔH, ΔS), solution-based.[10] | Lower throughput, high protein consumption. |
| NMR Spectroscopy | Detects binding through changes in the NMR spectrum of the ligand (e.g., STD, waterLOGSY) or protein. | Primary Screen, Validation | Solution-based, detects very weak interactions, provides structural info.[9][10] | Requires large amounts of protein, specialized equipment. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-fragment complex. | Validation, Structural Elucidation | Unambiguous binding mode confirmation, essential for rational design.[2] | Low throughput, requires protein crystallization. |
Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)
This protocol describes a typical DSF experiment to screen a fragment library for stabilizers of a target protein.
Objective: To identify fragments that increase the thermal stability of the target protein, indicating binding.
Materials:
-
Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library compounds (e.g., 10 mM stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and dye. For a 1 mL final volume, combine:
-
998 µL of protein solution.
-
2 µL of 5000x SYPRO Orange dye (final concentration 10x).
-
Note: Optimal protein and dye concentrations should be determined empirically for each target.
-
-
Aliquot Fragments: Dispense 0.2 µL of each 10 mM fragment stock solution into individual wells of the qPCR plate. This results in a final fragment concentration of 200 µM in a 10 µL reaction volume. Include DMSO-only wells as a negative control.
-
Add Protein Mix: Dispense 9.8 µL of the protein/dye master mix into each well. Seal the plate securely.
-
Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Run Melt Curve: Place the plate in the RT-PCR instrument and run a melt curve experiment with the following parameters:
-
Initial temperature: 25 °C.
-
Final temperature: 95 °C.
-
Ramp rate: 1 °C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation (this is often done automatically by the instrument software). The Tm is the inflection point of the curve.
-
Calculate the change in melting temperature (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO).
-
A significant positive ΔTm (e.g., > 2 °C) indicates that the fragment binds to and stabilizes the protein. These are considered "hits."
-
Self-Validation: The protocol's integrity is maintained by the inclusion of multiple DMSO controls to establish a baseline Tm and Z-factor for the assay. Any identified hits must then be validated by an orthogonal method, such as SPR or ITC, to confirm direct binding and rule out artifacts.[10]
Part 3: Hit-to-Lead: The Chemical Evolution of a Fragment
Once a binding mode for this compound is confirmed by X-ray crystallography, the true power of the "poised" fragment is unleashed. The crystal structure will reveal the orientation of the 6-ethynyl group and its proximity to other pockets on the protein surface.
Strategy 1: Fragment Growing via CuAAC (Click Chemistry)
This is often the most efficient method for rapid library generation. The reaction of the alkyne with a diverse collection of small, readily available organic azides yields a library of triazole-containing compounds. The triazole itself is an excellent pharmacophore, capable of forming hydrogen bonds and dipole interactions.
Caption: Fragment growing using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Microscale Parallel Synthesis of a Triazole Library
Objective: To rapidly synthesize a small library of derivatives from the 6-ethynyl-7-azaindole hit for SAR exploration.
Materials:
-
This compound (Fragment Hit).
-
A diverse set of 10-20 organic azides (R-N₃).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Solvent: 1:1 mixture of t-BuOH/H₂O or DMSO.
-
96-well reaction block or individual reaction vials.
Methodology:
-
Prepare Stock Solutions:
-
Fragment Hit: 100 mM in DMSO.
-
Azides: 120 mM in DMSO.
-
CuSO₄: 50 mM in H₂O.
-
Sodium Ascorbate: 250 mM in H₂O (prepare fresh).
-
-
Reaction Setup: In each reaction vial/well, add the following in order:
-
10 µL of Fragment Hit stock (1 µmol, 1.0 eq).
-
10 µL of a unique Azide stock (1.2 µmol, 1.2 eq).
-
80 µL of the 1:1 t-BuOH/H₂O solvent.
-
2 µL of CuSO₄ stock (0.1 µmol, 0.1 eq).
-
2 µL of Sodium Ascorbate stock (0.5 µmol, 0.5 eq).
-
-
Reaction Execution: Seal the reaction block/vials and shake at room temperature for 12-24 hours.
-
Workup and Analysis:
-
The crude reaction mixtures can often be diluted directly in assay buffer for initial biological screening to assess for any improvement in activity.
-
For characterization, the reaction can be quenched with EDTA solution, extracted with an organic solvent (e.g., ethyl acetate), and purified by preparative HPLC.
-
Confirm product formation and purity for all hits using LC-MS.
-
-
Data Evaluation:
-
Correlate the structure of the "R" group from the azide with the change in biological activity (e.g., IC₅₀).
-
This initial SAR can guide the design of a second, more focused library of azides.
-
Self-Validation: The success of this protocol is validated by LC-MS analysis of each reaction, confirming the formation of the expected triazole product. The biological data generated must show a clear trend (structure-activity relationship) to be considered trustworthy for guiding the next design cycle.
Part 4: Conclusion
The strategic use of This compound exemplifies the sophistication of modern Fragment-Based Drug Discovery. It moves beyond simply identifying a binder; it involves the rational design of a starting fragment that is pre-configured for chemical optimization. The combination of the high-affinity 7-azaindole core with the versatile 6-ethynyl handle provides a powerful platform for efficiently navigating the path from a low-affinity fragment hit to a potent, optimized lead candidate. By leveraging a robust biophysical screening cascade and structure-guided synthetic strategies like click chemistry, research teams can significantly accelerate their discovery timelines and increase the probability of success.
References
-
Scott, D. E., & Coyne, A. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
-
Sivakumar, K., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12964–12969. [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
-
UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Kirschberg, T. A., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4101–4105. [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(21), 7247. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 826–831. [Link]
-
de Oliveira, R. B., et al. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
-
de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed. [Link]
-
Kirschberg, T. A., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
-
Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]
-
Deau, E., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 12656–12684. [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pnas.org [pnas.org]
The 7-Azaindole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, certain molecular frameworks consistently emerge due to their advantageous structural and electronic properties. The 7-azaindole scaffold has solidified its status as one of these "privileged structures."[1][2][3] Its significance lies in its remarkable ability to mimic the purine core of adenosine triphosphate (ATP), the natural substrate for kinases.[4] This bioisosteric relationship allows 7-azaindole derivatives to effectively compete with ATP for binding to the kinase active site, a fundamental mechanism for kinase inhibition.[5][6][7][8] The success of this scaffold is exemplified by the FDA approval of drugs like Vemurafenib for melanoma and Pexidartinib for tenosynovial giant-cell tumors, both of which are built upon the 7-azaindole core.[9][10] This guide will provide a comprehensive exploration of the 7-azaindole scaffold, from its fundamental mechanism of action and binding modes to synthetic strategies and its application in the development of targeted kinase inhibitors.
Core Mechanism of Action: Hinge-Binding and ATP Competition
The primary mechanism by which 7-azaindole-based compounds inhibit kinases is through competitive inhibition at the ATP-binding site.[11] The kinase hinge region, a flexible segment connecting the N- and C-terminal lobes of the catalytic domain, plays a crucial role in this interaction.[6] The 7-azaindole scaffold is an exceptional hinge-binding motif due to its unique arrangement of hydrogen bond donors and acceptors.[5][8] The nitrogen atom at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3][10] This configuration enables the scaffold to form two critical hydrogen bonds with the backbone of the hinge region, effectively mimicking the interaction of the adenine moiety of ATP.[12] This bidentate hydrogen bonding anchors the inhibitor within the active site, preventing ATP from binding and consequently blocking the phosphorylation of substrate proteins.[6][11]
The versatility of the 7-azaindole scaffold is further enhanced by its multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][6]
Understanding the Nuances of Binding: "Normal," "Flipped," and "Non-Hinge" Modes
While the bidentate hydrogen bonding with the kinase hinge is a hallmark of 7-azaindole inhibitors, X-ray crystallography studies have revealed multiple binding orientations within the ATP-binding pocket.[6][10] These can be broadly categorized into three modes:
-
Normal Binding Mode: This is the most frequently observed orientation, where the pyridine N7 atom and the pyrrole NH group form hydrogen bonds with the kinase hinge in the expected manner, mimicking adenine.[6][10]
-
Flipped Binding Mode: In this orientation, the 7-azaindole moiety is rotated 180 degrees relative to the normal mode.[6][10] Despite this flip, the scaffold can still form bidentate hydrogen bonds with the hinge region, demonstrating the plasticity of the kinase active site.[6]
-
Non-Hinge Binding Mode: In some instances, the 7-azaindole core does not directly interact with the hinge region. This typically occurs when the inhibitor possesses another functional group that serves as the primary hinge-binder. In such cases, the 7-azaindole moiety may occupy an adjacent pocket, contributing to overall binding affinity through other interactions.[6][10]
The existence of these different binding modes underscores the importance of obtaining X-ray co-crystal structures during structure-activity relationship (SAR) studies to rationally guide the design of more potent and selective inhibitors.[6]
Structure-Activity Relationship (SAR) and Rational Design
The development of potent and selective 7-azaindole-based kinase inhibitors heavily relies on understanding the structure-activity relationship (SAR). Modifications at various positions of the 7-azaindole ring can significantly impact the inhibitor's biological activity and pharmacokinetic profile.
| Position | Modification Type | Impact on Activity and Selectivity |
| C3 | Aryl or heteroaryl groups | Often crucial for potency and can be directed towards the solvent-exposed region or a hydrophobic pocket.[4] |
| C5 | Various substituents | Can be modified to enhance interactions with adjacent binding pockets, thereby improving selectivity.[13] |
| N1 | Alkylation or acylation | Can modulate the electronic properties and steric bulk, potentially influencing binding affinity and pharmacokinetic properties.[2] |
A common strategy in the rational design of 7-azaindole inhibitors is to start with a fragment-based approach.[5][7] A small 7-azaindole fragment with weak binding affinity is identified, and then iterative structural modifications are made based on co-crystal structures with the target kinase to improve potency and selectivity.[6][9]
Synthetic Strategies for 7-Azaindole Derivatives
The synthesis of substituted 7-azaindoles is a critical aspect of developing novel kinase inhibitors. Several synthetic routes have been established, often involving the construction of the bicyclic ring system or the late-stage functionalization of a pre-formed 7-azaindole core.
A Generalized Synthetic Workflow:
-
Starting Material Selection: The synthesis often begins with a substituted pyridine or pyrrole derivative.
-
Ring Annulation: A key step is the formation of the second ring to create the 7-azaindole scaffold. This can be achieved through various cyclization reactions.
-
Functionalization: Once the core is synthesized, functional groups are introduced at specific positions (e.g., C3, C5) using cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
-
Deprotection and Final Modification: Protecting groups are removed, and final modifications are made to yield the target inhibitor.
Sources
- 1. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Characterization of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor
Introduction: The Promise of the 7-Deazapurine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its bioisosteric relationship with adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases, a crucial family of enzymes that regulate a vast number of cellular processes.[3] Dysregulation of kinase activity is a known driver of many diseases, including cancer and inflammatory disorders, making kinases a major focus of drug discovery.[4] This document provides a comprehensive guide for researchers and drug development professionals on the characterization of a novel 7-deazapurine analog, 6-ethynyl-1H-pyrrolo[2,3-b]pyridine , as a potential kinase inhibitor.
The introduction of an ethynyl group at the C6 position is a strategic modification. This functional group can serve as a versatile synthetic handle for further derivatization or act as a key pharmacophore, potentially forming specific interactions within the kinase active site. While the precise kinase targets of this compound are yet to be fully elucidated, derivatives of the parent scaffold have shown potent inhibitory activity against a range of kinases, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2]
This guide will not assume a predefined target but will instead present a systematic workflow for the comprehensive characterization of this novel compound. We will proceed from broad initial screening to detailed biochemical and cellular assays, providing the rationale behind each step and robust, reproducible protocols.
Part 1: Initial Characterization and Kinase Panel Screening
The first step in evaluating any potential kinase inhibitor is to understand its purity, solubility, and broad inhibitory profile across the human kinome. This initial screen is crucial for identifying primary targets and potential off-target effects early in the discovery process.
Compound Quality Control
Before initiating biological assays, it is imperative to confirm the identity and purity of the this compound sample. Standard analytical techniques such as NMR, LC-MS, and HPLC should be employed to ensure a purity of >95%. The compound's solubility in a suitable solvent, typically DMSO, should also be determined to prepare accurate stock solutions.
Broad Kinase Panel Screening
A broad kinase panel screen is the most efficient method to identify the primary kinase targets of a novel compound. Several commercial services offer screening against hundreds of kinases. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) to assess the percent inhibition of each kinase's activity.
Rationale: This initial screen provides a "snapshot" of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a multi-targeted inhibitor will show activity against several. This information is critical for guiding subsequent, more detailed studies.
Data Presentation: The results of a kinase panel screen are typically presented as a percentage of inhibition for each kinase. A hypothetical dataset for this compound is presented in Table 1.
| Kinase Target | % Inhibition @ 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 45% |
| Kinase D | 12% |
| Kinase E | 5% |
| Table 1: Hypothetical kinase panel screening data for this compound. |
From this hypothetical data, Kinase A and Kinase B would be identified as primary targets for further investigation.
Part 2: In Vitro Biochemical Assays for Target Validation
Once primary kinase targets are identified, the next step is to validate these interactions and determine the potency of the inhibitor through in vitro biochemical assays. These assays typically use purified recombinant kinase, a specific substrate, and ATP.
Luminescence-Based Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4] The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Compound Preparation:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified target kinase (e.g., Kinase A), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.[4]
-
In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[4]
-
Add 2.5 µL of the kinase to each well.[4]
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination using a luminescence-based assay.
Part 3: Cellular Assays for Assessing Target Engagement and Efficacy
While in vitro assays are essential for determining direct inhibitory activity, cellular assays are critical for understanding how a compound behaves in a more physiologically relevant context.[5] These assays can measure the compound's ability to enter cells, engage its target, and exert a biological effect.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a specific kinase target.[6] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. When an unlabeled compound (like this compound) is added, it competes with the probe for binding to the tagged kinase, leading to a decrease in the BRET signal.
Rationale: This assay provides direct evidence of target engagement within the complex environment of a living cell, helping to confirm that the compound can access and bind to its intended target.
Cellular Phosphorylation Assay (Western Blot or ELISA)
To assess the functional consequence of target engagement, it is crucial to measure the phosphorylation status of a known downstream substrate of the target kinase. This can be achieved through methods like Western Blotting or a quantitative ELISA-based assay.
Rationale: A decrease in the phosphorylation of a key substrate in a dose-dependent manner provides strong evidence that the compound is inhibiting the kinase's activity within the cell and disrupting its signaling pathway.
-
Cell Culture and Treatment:
-
Seed a relevant cell line (expressing the target kinase) in a multi-well plate and allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate-Y123).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, indicates effective inhibition of the kinase in the cellular context.
Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by this compound.
Part 4: Concluding Remarks and Future Directions
This guide outlines a systematic and robust workflow for the initial characterization of this compound as a kinase inhibitor. By following this multi-step process, from broad kinome screening to specific biochemical and cellular assays, researchers can confidently identify its primary targets, determine its potency, and validate its on-target activity in a cellular environment.
The data generated from these protocols will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in disease models. The versatile 7-deazapurine scaffold, functionalized with a reactive ethynyl group, holds significant promise for the development of novel and effective targeted therapies.
References
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20853. [Link]
-
Lawrence, H. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1035–1044. [Link]
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assays [promega.sg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Biology for Drug Discovery [worldwide.promega.com]
Application Notes and Protocols for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in Click Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold in Bioconjugation
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, frequently employed in the design of kinase inhibitors and other targeted therapeutics.[3][4][5][6] The introduction of a terminal ethynyl group at the 6-position transforms this potent core into a highly valuable building block for "click" chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[7]
This guide provides an in-depth exploration of the application of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies enable the precise and robust covalent ligation of the 7-azaindole moiety to a diverse array of molecules, including biomolecules, fluorescent probes, and polyethylene glycol (PEG) chains, thus facilitating the development of novel bioconjugates, therapeutic agents, and research tools.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[8] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[9]
Reaction Mechanism and Rationale
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[8] This catalytic cycle is significantly faster than the uncatalyzed thermal cycloaddition and offers excellent regioselectivity, exclusively yielding the 1,4-isomer.[8] To maintain the catalytic activity and prevent oxidative homocoupling of the alkyne (a potential side reaction), it is crucial to keep the copper in its +1 oxidation state.[8] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended, especially in aqueous and biological media.[10] THPTA not only protects the Cu(I) from oxidation and disproportionation but also accelerates the reaction and mitigates copper-induced cytotoxicity in biological applications.[11]
Experimental Workflow: CuAAC
Sources
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Sonogashira Coupling with 6-Halo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 6-Alkynyl-7-Azaindoles in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research. The functionalization of the 7-azaindole core is therefore a critical endeavor in the development of novel therapeutics.
The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium and copper co-catalyzed transformation is particularly valuable for installing an alkynyl moiety at the 6-position of the 7-azaindole nucleus. This modification not only provides a rigid linker to explore deeper into protein binding pockets but also serves as a versatile synthetic handle for further molecular elaborations through click chemistry or subsequent coupling reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to 6-halo-1H-pyrrolo[2,3-b]pyridines. It offers an in-depth look at the reaction mechanism, detailed experimental protocols for both classical and copper-free conditions, and a thorough troubleshooting guide to navigate the unique challenges presented by this heteroaromatic substrate.
The Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction proceeds through two interconnected catalytic cycles, one driven by palladium and the other by a copper(I) co-catalyst.[1][3] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The palladium cycle is initiated by the oxidative addition of the 6-halo-7-azaindole to a palladium(0) complex, forming a palladium(II) intermediate. Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt, typically in the presence of an amine base, to generate a highly reactive copper(I) acetylide. The key step, transmetalation, involves the transfer of the acetylide ligand from copper to the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the desired 6-alkynyl-7-azaindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][3]
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of 6-halo-1H-pyrrolo[2,3-b]pyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Classical Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 6-bromo- or 6-iodo-7-azaindoles.
Materials and Reagents:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Figure 2: General experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Solids: Under a positive pressure of inert gas, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids, followed by the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is prone to homocoupling (Glaser coupling) or when copper contamination of the final product is a concern.
Materials and Reagents:
-
6-Chloro- or 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (0.01-0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add 6-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst, and the base.
-
Solvent and Alkyne Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
The inherent electronic properties of the 7-azaindole nucleus can present unique challenges in Sonogashira couplings. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The following table provides guidance on common issues and strategies for optimization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst. - Low reaction temperature, especially with 6-chloropyrrolo[2,3-b]pyridine. - Catalyst inhibition by the pyridine nitrogen. - Poor solubility of reactants. | - Use a fresh batch of palladium catalyst and ligand. - Increase the reaction temperature, potentially using a sealed tube for temperatures above the solvent's boiling point.[4] - Consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition. - Screen different solvents (e.g., DMF, dioxane, toluene) to improve solubility.[5] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - High concentration or reactivity of the copper(I) co-catalyst. | - Reduce the loading of CuI. - Switch to a copper-free protocol (Protocol 2). |
| Decomposition of Starting Material or Product | - High reaction temperature. - Presence of oxygen. | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents. |
| Side Reactions at the Pyrrole N-H | - The acidic N-H proton can interfere with the base or catalyst. | - Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction.[5] |
Conclusion
The Sonogashira coupling is an indispensable reaction for the synthesis of 6-alkynyl-1H-pyrrolo[2,3-b]pyridines, providing a gateway to a diverse range of novel chemical entities for drug discovery and development. While the inherent nature of the 7-azaindole scaffold can introduce challenges, a systematic approach to reaction optimization, guided by a solid understanding of the underlying mechanism, can lead to successful outcomes. The protocols and troubleshooting guide presented herein serve as a robust starting point for researchers to effectively implement this powerful transformation in their synthetic endeavors.
References
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Chen, M., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. [Link]
-
Journal of Chemical Education. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(32), 4543-4547. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sources
Application Notes and Protocols for the Development of PROTACs Utilizing 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Introduction: A Strategic Building Block for Kinase Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] A PROTAC's architecture consists of three key components: a "warhead" ligand that binds the POI, an E3 ligase ligand, and a chemical linker that connects the two.[4] The successful formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating event that leads to polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4]
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[5][6][7] Its derivatives have shown significant activity against a range of kinases implicated in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8).[8][9][10] The strategic incorporation of a 6-ethynyl group onto this scaffold creates 6-ethynyl-1H-pyrrolo[2,3-b]pyridine , a highly versatile warhead for PROTAC development. The terminal alkyne serves as a robust and efficient handle for conjugation to linker systems via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the rational design, synthesis, and biological evaluation of novel kinase-degrading PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The PROTAC constructed using the this compound warhead functions by inducing the proximity of a target kinase to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the kinase surface. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged kinase. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[4]
Part 1: PROTAC Synthesis and Characterization
The modular nature of PROTACs allows for a convergent synthesis strategy. The this compound warhead can be coupled to an azide-functionalized linker-E3 ligase ligand moiety using the highly efficient CuAAC click reaction.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a PROTAC by coupling the alkyne-containing warhead with an azide-containing linker-E3 ligase ligand.[1][][13]
Materials:
-
This compound (Warhead)
-
Azide-linker-E3 Ligase Ligand (e.g., Azido-PEG-Pomalidomide for CRBN recruitment)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., tert-Butanol/H₂O or DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the azide-linker-E3 ligase ligand (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution (0.2-0.5 eq) followed by the CuSO₄·5H₂O solution (0.1-0.2 eq). The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation of PROTAC Activity
Once synthesized and purified, the PROTAC must be rigorously evaluated for its ability to induce the degradation of the target kinase and for its effects on cell viability.
Protocol 2: Western Blotting for Target Protein Degradation
Western blotting is the gold-standard method to directly measure the reduction in target protein levels following PROTAC treatment. This allows for the determination of key efficacy parameters: DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved).[4][14][15]
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with known FGFR amplification for an FGFR-targeting PROTAC).
-
Complete cell culture medium.
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target kinase.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.[16]
| Parameter | Definition | Significance |
| DC₅₀ | Half-maximal degradation concentration | Measures the potency of the PROTAC. A lower DC₅₀ indicates a more potent degrader.[4][15] |
| Dₘₐₓ | Maximum degradation | Measures the efficacy of the PROTAC. A higher Dₘₐₓ indicates more complete degradation of the target protein.[4][17] |
Protocol 3: Cell Viability Assays (MTT & CellTiter-Glo®)
It is crucial to assess whether the degradation of the target kinase translates into a functional cellular outcome, such as inhibition of cell proliferation or induction of cell death.
Method A: MTT Assay (Colorimetric)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against PROTAC concentration to determine the IC₅₀ value.
Method B: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.
Procedure:
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay.
-
Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Part 3: Advanced Characterization (Optional but Recommended)
For a deeper understanding of the PROTAC's mechanism, biophysical assays can be employed to confirm the formation of the ternary complex.
Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET) can provide quantitative data on the binding affinities and kinetics of this complex. These assays are crucial for structure-activity relationship (SAR) studies and for optimizing the linker length and composition.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and the resulting PROTACs.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective kinase-targeting PROTACs. Its well-established role as a kinase-binding pharmacophore, combined with the synthetic tractability afforded by the ethynyl group for "click chemistry," provides a streamlined path to novel protein degraders. The protocols outlined in these application notes offer a robust framework for the synthesis, biological evaluation, and characterization of these next-generation therapeutic agents. By systematically applying these methods, researchers can effectively advance their PROTAC discovery programs and contribute to the development of new treatments for kinase-driven diseases.
References
- Determining Pomalidomide PROTAC Efficacy: Application Notes and Protocols for DC50 and Dmax Determin
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG7-propargyl. (n.d.). BenchChem.
- Application Notes and Protocols for the Development of PROTACs Utilizing 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). BenchChem.
- Xue, G., et al. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry.
- A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). (2023). Research Collection.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- Chen, J., et al. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Pharmacology.
- Modeling PROTAC degradation activity with machine learning. (2024). Chalmers Research.
- Tovell, H., et al. (2019). Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader. ACS Chemical Biology.
- PROTAC Synthesis | Click Chemistry. (n.d.). MedChemExpress.
- Tovell, H., et al. (2019). Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader.
- The half-maximal degradation concentr
- Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
- Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
- Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023). JACS Au.
- Click chemistry in the development of PROTACs. (2023). RSC Chemical Biology.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules.
- JH-XI-10-02 | PROTAC CDK8 Degrader. (n.d.). MedChemExpress.
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
- Yang, B., et al. (2020). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. R Discovery.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (n.d.). Taylor & Francis Online.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.).
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). Biomedicine & Pharmacotherapy.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8. (n.d.). ACS Medicinal Chemistry Letters.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Bioorganic Chemistry.
- Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (n.d.). ACS Medicinal Chemistry Letters.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2017). Acta Poloniae Pharmaceutica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. medchemexpress.com [medchemexpress.com]
- 16. research.chalmers.se [research.chalmers.se]
- 17. lifesensors.com [lifesensors.com]
cellular assays for 6-ethynyl-7-azaindole activity
Application Note & Protocols
A Multi-Assay Strategy for Characterizing the Cellular Activity of 6-ethynyl-7-azaindole, a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical oncogenic pathways.[1][2][3] This guide provides a comprehensive suite of cellular assays to characterize the biological activity of 6-ethynyl-7-azaindole, a derivative hypothesized to function as a kinase inhibitor within the MAPK/ERK signaling cascade. We present an integrated workflow that progresses from direct target pathway modulation to broad phenotypic outcomes. The protocols herein detail methods for assessing (1) target engagement via Western Blot analysis of ERK phosphorylation, (2) effects on cell proliferation and viability using a luminescent ATP-based assay, and (3) induction of apoptosis through the measurement of executioner caspase activity. This multi-assay approach provides a robust framework for elucidating the mechanism of action and determining the therapeutic potential of novel 7-azaindole compounds.
Scientific Background & Rationale
The 7-Azaindole Scaffold in Kinase Inhibition
Azaindoles are bioisosteres of indoles and purines, and their unique physicochemical properties have made them a cornerstone in modern drug discovery.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity and modulating solubility and metabolic stability. This has led to the development of several FDA-approved drugs, most notably Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase.[2] The structural similarity of 6-ethynyl-7-azaindole to these established inhibitors suggests it may also target protein kinases.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to intracellular targets, regulating fundamental cellular processes like proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations in components like RAS or BRAF, is a hallmark of many human cancers.[4][5] BRAF, a serine/threonine kinase, is a critical node in this pathway. Upon activation, BRAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[6] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors that drive cell proliferation.[4] Inhibition of BRAF is therefore a validated therapeutic strategy for cancers harboring BRAF mutations.
Experimental Design & Workflow
A robust characterization of a novel compound requires a multi-pronged approach. Our strategy is to first confirm engagement with the intended signaling pathway and then measure the resulting cellular phenotypes.
Cell Line Selection
The choice of cell line is critical for validating the mechanism of action. We recommend a paired approach:
| Cell Line | Cancer Type | BRAF Status | Purpose |
|---|---|---|---|
| A375 | Malignant Melanoma | V600E Mutant | Primary model to test efficacy against the target mutation.[5] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Negative control to assess selectivity and off-target effects.[7] |
Overall Experimental Workflow
The workflow is designed to efficiently use cultured cells to generate a comprehensive dataset covering mechanism and phenotype. Cells are cultured and expanded, then plated for three parallel assays.
Protocol 1: Target Engagement via p-ERK/Total ERK Western Blot
Principle
This assay directly measures the phosphorylation status of ERK1/2, the downstream substrate of MEK1/2.[8] A potent inhibitor of the upstream kinase BRAF will lead to a dose-dependent decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK protein. This provides direct evidence of target pathway inhibition.[4][9]
Materials
-
Lysis Buffer (RIPA): Containing protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins post-lysis.[10]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Antibodies:
-
Primary: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over non-fat milk for phospho-antibodies to reduce background signal.[10]
-
Chemiluminescent Substrate (ECL).
Step-by-Step Protocol
-
Cell Seeding & Treatment:
-
Seed A375 and MCF-7 cells in 6-well plates and allow them to adhere overnight (70-80% confluency).
-
Treat cells with a serial dilution of 6-ethynyl-7-azaindole (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and controls (DMSO vehicle, 100 nM Vemurafenib as positive control) for a short duration (e.g., 2-6 hours) to capture direct signaling effects.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with Lysis Buffer.
-
-
Western Blotting:
-
Antibody Incubation & Detection:
-
Incubate the membrane with anti-p-ERK1/2 primary antibody (e.g., 1:1000 in 5% BSA) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA) for 1 hour at room temperature.[9]
-
Wash 3 times with TBST.
-
Apply ECL substrate and image the blot using a chemiluminescence detection system.
-
-
Re-probing for Total ERK:
-
After imaging, strip the membrane using a mild stripping buffer.
-
Re-block and probe with the anti-Total ERK1/2 antibody as described above. This serves as a loading control and allows for normalization of the p-ERK signal.[9]
-
Data Analysis & Expected Results
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Calculate the ratio of (p-ERK / Total ERK) for each sample.
-
Expected Outcome: A dose-dependent decrease in the p-ERK/Total ERK ratio in the BRAF V600E mutant A375 cells. Minimal effect should be observed in the BRAF wild-type MCF-7 cells, demonstrating on-target selectivity.
Protocol 2: Cell Viability via CellTiter-Glo® Luminescent Assay
Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolic activity.[13][14] A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic activity induced by the compound. This assay is highly sensitive and ideal for high-throughput screening in multiwell plates.[15]
Materials
-
CellTiter-Glo® Reagent: (Promega, Cat.# G7570 or similar).
-
Opaque-walled 96-well or 384-well plates: White plates are recommended for luminescence assays to maximize signal and prevent crosstalk.[16]
-
Luminometer: Plate reader capable of measuring luminescence.
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature.
-
Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[17]
-
-
Cell Seeding:
-
Seed A375 and MCF-7 cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.[15]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-ethynyl-7-azaindole (typically a 10-point, 3-fold dilution series starting from 20 µM).
-
Add the compound dilutions and controls (DMSO vehicle, positive control) to the appropriate wells.
-
Incubate for a prolonged period (e.g., 72 hours) to allow for effects on proliferation to manifest.
-
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[13]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition:
-
Record luminescence using a plate reader. An integration time of 0.25–1 second per well is typical.[16]
-
Data Analysis & Expected Results
-
Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle control (DMSO), setting it as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
-
Expected Outcome: A potent, low IC50 value in A375 cells, and a significantly higher IC50 value (or no effect) in MCF-7 cells.
| Parameter | Expected Result (A375 Cells) | Expected Result (MCF-7 Cells) |
| IC50 Value | Low nanomolar to low micromolar | High micromolar or > max concentration |
Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Principle
Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. A key event in apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[18] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[19]
Materials
-
Caspase-Glo® 3/7 Reagent: (Promega, Cat.# G8090 or similar).
-
Opaque-walled 96-well plates.
-
Luminometer.
Step-by-Step Protocol
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, similar to the CellTiter-Glo® reagent.
-
Cell Seeding & Treatment:
-
Seed cells in opaque-walled 96-well plates as described for the viability assay.
-
Treat cells with 6-ethynyl-7-azaindole at several concentrations around the previously determined IC50 value (e.g., 10x IC50, 1x IC50, 0.1x IC50). Include controls (DMSO vehicle, and a known apoptosis inducer like Staurosporine as a positive control).
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
-
Assay Procedure (Add-Mix-Measure):
-
Data Acquisition:
-
Record luminescence using a plate reader.
-
Data Analysis & Expected Results
-
Analysis:
-
Subtract the average background luminescence.
-
Calculate the fold-change in caspase activity for each treatment condition relative to the vehicle control.
-
-
Expected Outcome: A dose-dependent increase in caspase-3/7 activity in A375 cells treated with 6-ethynyl-7-azaindole. A much weaker or no induction of apoptosis is expected in MCF-7 cells.
Data Interpretation & Summary
The power of this multi-assay approach lies in the integration of the results. A successful characterization of 6-ethynyl-7-azaindole as a selective BRAF inhibitor would yield the following correlated data profile:
-
Mechanism: A dose-dependent decrease in p-ERK levels in A375 cells (BRAF V600E) but not in MCF-7 cells (BRAF WT).
-
Phenotype 1 (Viability): A potent IC50 for growth inhibition in A375 cells, with significantly lower potency in MCF-7 cells.
-
Phenotype 2 (Apoptosis): A corresponding dose-dependent increase in caspase-3/7 activity in A375 cells, indicating that the observed loss of viability is, at least in part, due to the induction of programmed cell death.
Together, these results would build a strong case that 6-ethynyl-7-azaindole acts as an on-target inhibitor of the MAPK pathway, leading to cancer cell-specific growth inhibition and apoptosis.
References
-
Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Scribd. (n.d.). Caspase-Glo 3-7 3D Assay TM627. Scribd. [Link]
-
Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Petti, F., et al. (2013). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Journal of Translational Medicine. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Tiwari, A. (2017). How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. [Link]
-
Schmith, V. M., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology. [Link]
-
Kiss, D. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
-
Jorgensen, M. J., et al. (2021). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Burek, D., et al. (2014). Validation of a Manual Protocol for BRAF V600E Mutation-specific Immunohistochemistry. Applied Immunohistochemistry & Molecular Morphology. [Link]
-
GenomeMe. (n.d.). BRAF V600E Antibody. GenomeMe. [Link]
-
QIAGEN. (n.d.). therascreen® BRAF V600E RGQ PCR Kit Instructions for Use (Handbook). FDA. [Link]
-
Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics. [Link]
-
An, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, G., & Singh, S. K. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
Wilson, J. E., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Bissy, D., & Le Baut, G. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Kasparkova, J., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry. [Link]
-
Moku, B., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]
-
ACS Fall 2025. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS. [Link]
-
Rajkumar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics. [Link]
Sources
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com.br]
- 19. pdf.benchchem.com [pdf.benchchem.com]
biophysical methods to study 6-ethynyl-1H-pyrrolo[2,3-b]pyridine-protein binding
An in-depth guide to the biophysical characterization of protein binding by 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold.
APPLICATION NOTE & PROTOCOLS
Topic: Biophysical Methods to Study this compound-Protein Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deciphering Molecular Interactions
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key protein classes, particularly protein kinases.[1][2] Derivatives of this scaffold have been developed as potent inhibitors for targets like Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR).[1][2] The introduction of an ethynyl group at the 6-position creates a molecule, this compound, with potential for enhanced binding affinity and specificity, making it a compound of significant interest in drug discovery.
Understanding precisely how this small molecule interacts with its target protein is fundamental to developing effective therapeutics. This involves quantifying the binding affinity, elucidating the kinetics and thermodynamics of the interaction, and ultimately visualizing the binding mode at an atomic level.[3] No single technique can provide a complete picture; therefore, a multi-faceted approach using a suite of complementary biophysical methods is essential.
This guide provides a detailed overview and actionable protocols for four powerful biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and X-ray Crystallography—to comprehensively characterize the binding of this compound to a target protein.
Compound & Reagent Profile
-
Compound: this compound
-
Molecular Formula: C₉H₆N₂
-
Molecular Weight: 142.16 g/mol
-
Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).[4][5]
-
Key Functional Group: A C6-ethynyl group, which can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding pocket.
Foundational Requirements: The Keys to Success
Before embarking on any biophysical assay, ensuring the quality and integrity of the reagents is paramount. These general steps are critical for generating reliable and reproducible data.
-
Protein Quality Control: The target protein should be of high purity, ideally >95% as assessed by SDS-PAGE. It must be correctly folded, monodisperse (as confirmed by dynamic light scattering or size-exclusion chromatography), and stable in the chosen assay buffer.
-
Compound Handling: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). For aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤1-2%) and is identical across all samples and controls to avoid solvent-mismatch artifacts.
-
Buffer Preparation: Use a consistent, high-quality buffer for all experiments. The buffer should be filtered (0.22 µm) and degassed. Common buffers include PBS or HEPES. Buffer components should be chosen to maintain protein stability and minimize non-specific interactions.
Integrated Workflow for Binding Characterization
A logical progression of experiments maximizes efficiency and provides a comprehensive understanding of the molecular interaction.
Caption: A typical workflow for characterizing a protein-ligand interaction.
Method 1: Differential Scanning Fluorimetry (DSF)
Principle: Also known as a Thermal Shift Assay (TSA), DSF measures a protein's thermal denaturation temperature (Tm).[6] A fluorescent dye, which is quenched in aqueous solution but fluoresces in a hydrophobic environment, is used. As the protein is heated and unfolds, its hydrophobic core becomes exposed, the dye binds, and fluorescence increases.[7] Ligand binding typically stabilizes the protein structure, resulting in a positive shift in the Tm (ΔTm).[8]
Application & Rationale: DSF is an excellent high-throughput, low-sample-consumption method for initial screening to confirm binding.[8] It rapidly answers the question: "Does my compound interact with my target protein in a way that affects its stability?"
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Protocol: DSF for this compound
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at 2x the final concentration (e.g., 4 µM for a 2 µM final concentration) in the assay buffer.
-
Compound Stock: Prepare a 2x serial dilution of this compound in the assay buffer containing a constant percentage of DMSO (e.g., 2% DMSO for a 1% final concentration).
-
Dye Stock: Dilute a fluorescent dye (e.g., SYPRO Orange) in the assay buffer according to the manufacturer's recommendation (e.g., a 200x stock from a 5000x commercial stock).
-
-
Plate Setup (96-well PCR plate):
-
To each well, add 10 µL of the 2x protein stock.
-
Add 10 µL of the 2x compound dilution (or buffer with DMSO for the 'no ligand' control).
-
Add 5 µL of the dye stock.
-
Seal the plate securely. Centrifuge briefly (e.g., 1000 x g for 1 min) to mix and remove bubbles.[6]
-
-
Instrument Run (Real-Time PCR Instrument):
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melt curves.
-
The Tm is the temperature at the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) = Tm (with ligand) - Tm (without ligand). A significant positive ΔTm indicates stabilizing binding.
-
| Parameter | Recommended Value |
| Final Protein Conc. | 1-5 µM |
| Final Compound Conc. | 0.1 µM to 100 µM (serial dilution) |
| Final Dye Conc. | 2x - 10x (e.g., SYPRO Orange) |
| Final Volume | 25 µL |
| Temperature Range | 25 °C to 95 °C |
Method 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[9] In an ITC experiment, a solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the target protein.[10] The resulting heat change is measured after each injection.
Application & Rationale: ITC is the gold standard for determining the thermodynamics of an interaction in solution.[11] It is a label-free method that provides a complete thermodynamic profile in a single experiment, yielding the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) can then be calculated.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Protocol: ITC for this compound
-
Sample Preparation:
-
Protein: Dialyze the protein extensively against the final assay buffer. After dialysis, determine the final protein concentration accurately. A typical concentration is 10-20 µM.
-
Ligand: Dissolve the compound in the final dialysis buffer to a concentration 10-15 times that of the protein (e.g., 100-300 µM). Ensure the DMSO concentration is identical to that in the protein sample.
-
Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup (e.g., MicroCal PEAQ-ITC):
-
Set the experimental temperature (typically 25 °C).
-
Set the reference power and stirring speed (e.g., 750 rpm).
-
Load the protein solution into the sample cell and the ligand solution into the titration syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.
-
Perform a series of subsequent injections (e.g., 18 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform an identical titration of the ligand into the buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to determine K D, n, and ΔH.[12]
-
| Parameter | Recommended Value |
| Protein Conc. (Cell) | 10-20 µM |
| Ligand Conc. (Syringe) | 100-300 µM (10-15x protein conc.) |
| Cell Volume | ~200 µL (instrument dependent) |
| Injection Volume | 2 µL |
| Number of Injections | 18-20 |
| Temperature | 25 °C |
Method 3: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[13] One binding partner (the 'ligand', typically the protein) is immobilized on a sensor chip surface. The other partner (the 'analyte', the small molecule) is flowed over the surface.[14] Binding causes a change in mass at the surface, which alters the refractive index, detected as a change in SPR response units (RU).[13]
Application & Rationale: SPR is the premier technique for determining the kinetics of an interaction—the association rate (k a or k on) and the dissociation rate (k d or k off).[14] This provides deeper mechanistic insight than affinity alone. It is highly sensitive and can measure a wide range of affinities.[15]
Caption: The key phases of an SPR experiment represented in a sensorgram.
Protocol: SPR for this compound
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC/NHS.
-
Immobilize the protein to the desired density (for small molecule analysis, a high density is often required, e.g., 10,000 - 15,000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Binding Assay (Kinetic Titration):
-
Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+) with a matched DMSO concentration. A typical concentration range might be 10 nM to 10 µM.
-
Inject the compound dilutions over the protein and reference surfaces, starting with the lowest concentration.
-
Include several buffer-only (zero concentration) injections to double-reference the data.
-
Association Phase: Monitor the binding signal during the injection.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the dissociation of the compound.[16]
-
-
Regeneration (if necessary):
-
If the compound does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte. This step must be optimized to ensure it does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injections from the active surface data (double referencing).
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k a, k d, and calculate the equilibrium dissociation constant (K D = k d/k a).
-
| Parameter | Recommended Value |
| Immobilization Method | Amine Coupling (CM5 Chip) |
| Immobilization Level | 10,000 - 15,000 RU |
| Analyte Conc. Range | ~0.1x to 10x expected K D |
| Running Buffer | HBS-EP+ (or similar) |
| Flow Rate | 30-50 µL/min |
| Association/Dissociation Time | Dependent on kinetics (e.g., 120s / 300s) |
Method 4: X-Ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal.[17] By obtaining a crystal of the protein in complex with its ligand, one can visualize the precise atomic interactions governing the binding event.[18]
Application & Rationale: This is the ultimate validation method, providing unparalleled structural detail of the binding mode. It can reveal the specific amino acid residues involved in binding, the conformation of the ligand in the binding pocket, and the network of hydrogen bonds and other interactions. This information is invaluable for structure-based drug design.[19]
Protocol: Crystallization of the Protein-Ligand Complex
There are two primary methods to obtain a protein-ligand complex crystal.[20]
A. Co-crystallization Protocol:
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of this compound.[19] The incubation time can range from 30 minutes to several hours.
-
Concentration: If necessary, concentrate the protein-ligand complex.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the complex solution with a wide range of crystallization screen conditions.
-
Optimization: Optimize any initial "hits" by systematically varying the precipitant concentration, pH, and other additives to grow diffraction-quality crystals.
B. Soaking Protocol:
-
Apo-Crystal Growth: First, grow crystals of the protein without the ligand ('apo' form) using established conditions.
-
Soaking Solution: Prepare a solution of the crystallization mother liquor containing the compound at a high concentration (e.g., 1-10 mM).
-
Soaking: Transfer the apo-crystals into the soaking solution. Soaking times can vary from minutes to days.
-
Cryo-protection & Freezing: Transfer the soaked crystal into a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) and flash-freeze it in liquid nitrogen for data collection.
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine space group and unit cell dimensions.
-
Solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Build and refine the model, paying close attention to the electron density map in the binding site to unambiguously place the this compound ligand.[17]
| Parameter | Recommended Value |
| Protein Concentration | 5-20 mg/mL |
| Ligand Excess (Co-xtal) | 5-10 fold molar excess |
| Ligand Conc. (Soaking) | 1-10 mM |
| Method | Vapor Diffusion (Sitting or Hanging Drop) |
Comparative Summary of Methods
| Feature | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | X-Ray Crystallography |
| Primary Output | Melting Temp. (Tm) Shift | K D, ΔH, ΔS, Stoichiometry (n) | k a, k d, K D | 3D Atomic Structure |
| Information | Stability / Binding Confirmation | Thermodynamics | Kinetics & Affinity | Structural Binding Mode |
| Throughput | High (96/384-well) | Low to Medium | Medium to High | Low |
| Protein Req. | Low (~1 µ g/well ) | High (~50-100 µ g/exp ) | Medium (for immobilization) | High (mg for screening) |
| Label-Free? | No (requires dye) | Yes | Yes | Yes |
| Key Advantage | Fast, inexpensive screening | Gold standard for thermodynamics | Real-time kinetic data | Unambiguous binding pose |
| Key Limitation | Indirect; no affinity data | Lower throughput; high sample use | Requires protein immobilization | Requires diffraction-quality crystals |
Conclusion
The characterization of the interaction between this compound and its protein target is a critical step in its development as a potential therapeutic agent. By employing a strategic combination of biophysical methods, researchers can build a complete profile of the binding event. DSF provides an efficient initial screen for binding, ITC delivers the definitive thermodynamic signature, SPR reveals the all-important kinetic behavior, and X-ray crystallography offers the ultimate structural validation. Together, these techniques provide the robust, multi-dimensional data required to drive informed decisions in modern drug discovery.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. PubMed Central. Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
A beginner's guide to differential scanning fluorimetry. The Biochemist. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. World Scientific. Available at: [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
-
Therapeutic Targeting of a Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. NIH. Available at: [Link]
-
Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions. Available at: [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available at: [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Available at: [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. Available at: [Link]
-
The isothermal titration calorimetry assays were employed to... ResearchGate. Available at: [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH. Available at: [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. Available at: [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. Request PDF. Available at: [Link]
-
Thermal shift assay. Wikipedia. Available at: [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. Available at: [Link]
-
Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics. Available at: [Link]
-
Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. Available at: [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 20. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
target validation of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in cancer cells
A Multi-Pronged Strategy for Target Identification and Validation of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in Cancer Cells
Abstract
The discovery of novel small molecules with anti-cancer activity is a critical first step in the drug development pipeline. However, a molecule's therapeutic potential can only be realized after its mechanism of action and specific molecular target(s) are rigorously validated. This guide provides a comprehensive, multi-faceted strategy for researchers to identify and validate the cellular target of This compound , a novel compound with potential therapeutic relevance. The core scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-established pharmacophore found in numerous kinase inhibitors targeting critical oncology pathways such as FGFR, CDK8, and JAK1.[1][2][3][4] Therefore, this protocol is built upon the hypothesis that this compound is a kinase inhibitor, but the principles and workflows described are broadly applicable for validating targets of other novel chemical entities.
We present an integrated approach that moves from broad, unbiased screening to direct confirmation of target engagement in cells, and finally to genetic validation, ensuring a high degree of confidence in the identified target. This process is essential for de-risking a drug discovery program and building a solid biological rationale for further development.[5]
Introduction: The Imperative of Target Validation
Target validation is the critical process of providing evidence that a specific molecular entity is directly involved in the pathophysiology of a disease and that its modulation will produce the desired therapeutic effect.[5][6] Misidentification of a drug's true target can lead to failed clinical trials and wasted resources. Therefore, a robust validation package must be built using orthogonal methods—employing both chemical probes (the compound itself) and genetic tools to interrogate the target's function.[5][7]
This guide outlines a three-phase workflow designed to achieve this goal for this compound (referred to hereafter as "Compound-X").
-
Phase 1: Hypothesis Generation & Target Engagement. Utilizes broad biochemical screening to identify high-probability candidate targets and confirms direct binding in the complex milieu of an intact cell.
-
Phase 2: Genetic Confirmation of On-Target Effects. Employs CRISPR-Cas9 gene editing to determine if the phenotypic effects of Compound-X can be recapitulated by genetic ablation of the putative target.[8][9]
-
Phase 3: Downstream Pathway Analysis & Biomarker Development. Investigates the molecular consequences of target engagement to confirm the mechanism of action and identify pharmacodynamic biomarkers.
This structured approach ensures that multiple, independent lines of evidence converge to confidently identify and validate the molecular target of a novel compound.[6]
Logical Workflow for Target Validation
The overall strategy is designed as a funnel, starting with a broad search for potential targets and progressively narrowing the focus with more rigorous validation experiments.
Figure 1: Overall Target Validation Workflow. A sequential and logical progression from broad screening to specific genetic and mechanistic validation.
Phase 1: Hypothesis Generation and Cellular Target Engagement
1.1. Initial Target Hypothesis: Kinase Profiling
Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, the most logical starting point is a broad biochemical screen against a panel of human kinases.[1][2][3] This will identify which kinases Compound-X binds to with the highest affinity in vitro.
Experimental Approach: Perform a competitive binding assay (e.g., KINOMEscan™) where Compound-X is tested at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases. Hits are typically defined as kinases showing >90% inhibition.
Data Presentation: The results from a kinase screen provide a quantitative measure of affinity, allowing for the prioritization of candidate targets.
| Hypothetical Kinase Screen Results for Compound-X (1 µM) | ||
| Kinase Target | Gene Symbol | % Inhibition |
| Janus Kinase 1 | JAK1 | 99.5% |
| Fibroblast Growth Factor Receptor 2 | FGFR2 | 98.1% |
| Cyclin-Dependent Kinase 8 | CDK8 | 92.3% |
| Mitogen-Activated Protein Kinase 1 | MAPK1 (ERK2) | 45.7% |
| Protein Kinase B | AKT1 | 10.2% |
| ... (other kinases) | ... | <10% |
| Table 1: Example output from a kinase profiling screen. In this hypothetical result, JAK1, FGFR2, and CDK8 are identified as high-priority candidates for further validation. |
1.2. Confirmation of Target Engagement: Cellular Thermal Shift Assay (CETSA)
While a kinase screen is informative, it does not prove that the compound binds its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like Compound-X) is more resistant to heat-induced denaturation and aggregation.[11][12][13]
Experimental Workflow:
-
Treat: Incubate intact cancer cells with Compound-X or a vehicle control.
-
Heat: Heat the cell suspensions across a range of temperatures.
-
Lyse & Separate: Lyse the cells and separate the soluble protein fraction (where the non-denatured target resides) from the aggregated precipitate via centrifugation.
-
Detect: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
A positive result is a "thermal shift," where the melting curve of the target protein shifts to higher temperatures in the presence of Compound-X, indicating stabilization due to binding.[14]
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA). This process confirms direct target binding in a cellular context.
Phase 2: Genetic Confirmation of On-Target Effects
Confirming that Compound-X binds to a target is crucial, but it does not prove that this binding event is responsible for the observed anti-cancer phenotype (e.g., decreased cell viability). Genetic methods are the gold standard for linking target engagement to cellular function.[7][15] The most robust approach is to use CRISPR-Cas9 to knock out the gene encoding the putative target.[16][17] If the cellular phenotype of the knockout cells mimics the effect of treating wild-type cells with Compound-X, it provides strong evidence for an on-target mechanism.[9]
Experimental Design:
-
Generate Knockout Line: Use CRISPR-Cas9 to generate a stable knockout (KO) cell line for the top candidate from Phase 1 (e.g., JAK1 KO in HCT116 cells).
-
Validate Knockout: Confirm the absence of the target protein in the KO cell line via Western blot.
-
Compare Phenotypes: Perform a cell viability assay (e.g., CellTiter-Glo®) comparing the following conditions:
-
Wild-type (WT) cells + Vehicle
-
Wild-type (WT) cells + Compound-X
-
Knockout (KO) cells + Vehicle
-
Knockout (KO) cells + Compound-X
-
Expected Outcome for On-Target Effect:
-
Treating WT cells with Compound-X will significantly reduce cell viability.
-
The viability of KO cells (with vehicle) will be similarly reduced, phenocopying the compound's effect.
-
Crucially, treating the KO cells with Compound-X should show no significant additional decrease in viability, as the target is already absent.
| Hypothetical Cell Viability Data (72h Treatment) | ||
| Cell Line | Treatment | Relative Viability (% of WT + Vehicle) |
| Wild-Type (WT) | Vehicle | 100% |
| Wild-Type (WT) | Compound-X (100 nM) | 42% |
| JAK1 Knockout (KO) | Vehicle | 45% |
| JAK1 Knockout (KO) | Compound-X (100 nM) | 43% |
| Table 2: Example data demonstrating on-target activity. The viability of JAK1 KO cells is similar to that of WT cells treated with Compound-X, and the compound has no further effect in the KO line, strongly suggesting JAK1 is the relevant target. |
Phase 3: Downstream Pathway Analysis
The final validation step is to demonstrate that Compound-X modulates the known downstream signaling pathway of its validated target. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a key substrate.
Hypothetical Scenario: If JAK1 is validated as the target, its primary function is to phosphorylate STAT proteins (Signal Transducer and Activator of Transcription). Therefore, a successful on-target effect of a JAK1 inhibitor would be a reduction in phosphorylated STAT3 (p-STAT3).
Experimental Approach: Treat cancer cells with Compound-X for a short period (e.g., 1-2 hours) and measure the levels of total STAT3 and p-STAT3 (Tyr705) via Western blot.
Expected Outcome: Compound-X treatment should cause a dose-dependent decrease in p-STAT3 levels, while the total amount of STAT3 protein remains unchanged. This confirms that the compound is inhibiting the kinase activity of its target in cells.
Figure 3: Hypothetical Signaling Pathway. Inhibition of the validated target, JAK1, by Compound-X prevents the phosphorylation of STAT3, blocking downstream signaling that promotes cancer cell proliferation.
Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
Objective: To determine if Compound-X binds to and stabilizes its putative target (e.g., JAK1) in intact cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)
-
Compound-X (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge cooled to 4°C
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against the target protein (e.g., anti-JAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Grow cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in fresh media to a concentration of 10 million cells/mL.
-
Compound Treatment: In two separate tubes, treat 1 mL of cell suspension with either Compound-X (final concentration 10 µM) or an equivalent volume of DMSO. Incubate at 37°C for 1 hour.
-
Aliquoting: Aliquot 50 µL of the treated cell suspension into a series of PCR tubes for each condition (Vehicle and Compound-X).
-
Heating Step: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control (room temperature).
-
Cell Lysis: Remove tubes and allow them to cool to room temperature for 3 minutes. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting:
-
Load 20 µg of each normalized sample onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop with chemiluminescence substrate and image the blot.
-
-
Data Analysis: Quantify the band intensity for each lane. For each treatment group, normalize the intensity of the heated samples to the unheated control (100%). Plot the relative protein amount against temperature to generate melting curves. A rightward shift in the curve for the Compound-X treated samples indicates target stabilization.
Protocol 2: CRISPR-Cas9 Knockout for Target Validation
Objective: To genetically validate that the cytotoxic effect of Compound-X is dependent on the presence of its putative target.
Materials:
-
Lentiviral particles containing Cas9 and a guide RNA (sgRNA) targeting the gene of interest (e.g., JAK1) and a non-targeting control (NTC) sgRNA.
-
Wild-type cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Lentiviral Transduction:
-
Seed 200,000 WT cells per well in a 6-well plate.
-
The next day, infect cells with lentivirus (for target KO and NTC) at a low multiplicity of infection (MOI) in the presence of Polybrene (8 µg/mL).
-
Incubate for 48-72 hours.
-
-
Antibiotic Selection: Replace the medium with fresh medium containing a selection agent (e.g., puromycin at a pre-determined optimal concentration) to select for successfully transduced cells. Culture until non-transduced control cells are eliminated.
-
Expansion and Validation: Expand the selected KO and NTC cell populations. Validate the knockout by performing a Western blot to confirm the absence of the target protein in the KO cell line compared to the NTC line.
-
Phenotypic Assay:
-
Seed the WT, NTC, and KO cell lines into separate 96-well plates at a low density (e.g., 2,000 cells/well).
-
The following day, treat the cells with a dose range of Compound-X or vehicle (DMSO).
-
Incubate for 72 hours.
-
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Compare the dose-response curves. If the target is correct, the KO cells should be significantly less sensitive to Compound-X than the WT and NTC cells.
References
-
Gao, M., et al. (2024). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers in Oncology. [Link]
-
Workman, P., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
-
Riley, C., et al. (2024). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. Pure and Applied Chemistry. [Link]
-
ResearchGate. (n.d.). Designing CRISPR-Cas9 experiments for target validation. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. [Link]
-
The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. [Link]
-
Behan, F. M., et al. (2018). Prioritisation of oncology therapeutic targets using CRISPR-Cas9 screening. bioRxiv. [Link]
-
Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Rudin, C. M., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Riley, C., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ResearchGate. [Link]
-
Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. [Link]
-
Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
-
Al-Hujaily, E. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
El-Damasy, D. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Ammar, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
MacDonald, J., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, P., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. selectscience.net [selectscience.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
- 9. biocompare.com [biocompare.com]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Application Note: Structural Characterization of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine via NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-ethynyl-7-azaindole), a key heterocyclic building block in modern drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The addition of a terminal alkyne at the C6-position offers a versatile chemical handle for further synthetic modifications, such as click chemistry or Sonogashira coupling reactions, making this molecule highly valuable for constructing complex molecular architectures.[5] This document details field-proven protocols for unambiguous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), intended for researchers, scientists, and professionals in pharmaceutical development.
Introduction: The Significance of this compound
The 7-azaindole moiety is a bioisostere of indole that has been successfully incorporated into a wide range of biologically active compounds.[6] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor enhance interactions with biological targets.[6] The ethynyl group at the C6-position is particularly strategic, providing a reactive site for late-stage functionalization in medicinal chemistry programs. Given its pivotal role, rigorous and unequivocal structural confirmation is a prerequisite for its use in synthesis and biological screening. This guide explains the causality behind experimental choices, ensuring that the analytical workflow is a self-validating system for confirming the identity and purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides a complete picture of its covalent framework and connectivity.[7][8]
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the ethynyl substituent.[9] The data presented below are predicted values based on analyses of analogous 7-azaindole systems and substituted alkynes. DMSO-d₆ is often a preferred solvent due to its ability to solubilize a wide range of compounds and to clearly resolve N-H protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | N-H | 11.5 - 12.5 | br s | - |
| 2 | C-H | 7.4 - 7.6 | dd | 125 - 128 |
| 3 | C-H | 6.4 - 6.6 | dd | 100 - 103 |
| 4 | C-H | 8.1 - 8.3 | d | 128 - 131 |
| 5 | C-H | 7.2 - 7.4 | d | 116 - 119 |
| 6 | C | - | - | 118 - 121 |
| 7a | C | - | - | 148 - 151 |
| 8 (Ethynyl) | C | - | - | 82 - 85 |
| 9 (Ethynyl) | C-H | 4.2 - 4.4 | s | 78 - 81 |
-
Causality of Chemical Shifts:
-
N-H (H1): The pyrrole N-H proton is typically deshielded and appears as a broad singlet far downfield, a characteristic feature of N-H protons in heterocyclic aromatic systems.[10]
-
Pyridine Protons (H4, H5): H4 is adjacent to the pyridine nitrogen (N7), causing it to be significantly deshielded compared to H5. They will exhibit a typical ortho coupling constant of approximately 8-9 Hz.[10]
-
Pyrrole Protons (H2, H3): These protons appear in the aromatic region, with H3 typically upfield of H2. They will show small coupling to each other and potentially to the N-H proton.
-
Alkyne Proton (H9): The terminal alkyne proton has a characteristic chemical shift in the 4.2-4.4 ppm range, appearing as a sharp singlet.
-
Alkyne Carbons (C8, C9): The sp-hybridized carbons of the alkyne appear in a distinct region of the ¹³C spectrum, separate from the aromatic sp² carbons.
-
2D NMR for Unambiguous Assignment
While 1D spectra provide initial data, 2D NMR is essential for definitive structural proof.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, confirming the C-H assignments in Table 1.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations for structural confirmation.
-
Critical HMBC Correlation: The correlation from the alkyne proton (H9) to the pyridine ring carbon C6 is the most definitive piece of evidence confirming the position of the ethynyl substituent. Additional correlations from H5 to C6 and C7a further validate the pyridine ring assignments.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry NMR tube.[10]
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.[10]
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the desired correlations.[8]
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural information. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically produces an intact protonated molecular ion with minimal fragmentation, simplifying spectral interpretation.[11]
Expected ESI-MS Data
-
Molecular Formula: C₉H₆N₂[12]
-
Exact Mass: 142.0531 Da
-
Primary Ion: In positive ion mode ESI (+ESI), the molecule is expected to readily protonate at one of the basic nitrogen atoms (likely N7 of the pyridine ring) to form the [M+H]⁺ ion.
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Ions
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecular Ion | 143.0604 |
| [M+Na]⁺ | Sodium Adduct | 165.0423 |
-
Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can be induced. For terminal alkynes, a characteristic fragmentation is the loss of the terminal hydrogen, resulting in an [M-H]⁺ peak.[13] Another possibility is the formation of a propargyl-type cation.[13] However, the most abundant peak is expected to be the protonated molecular ion.
Protocol 2: ESI-MS Sample Preparation and Analysis
The key to successful ESI-MS is sample cleanliness and proper solvent selection. Inorganic salts and non-volatile buffers must be avoided as they suppress the ESI signal and contaminate the instrument.[14]
Caption: Workflow for ESI-MS analysis.
-
Stock Solution Preparation: Dissolve ~1 mg of the sample in 1 mL of an HPLC-grade organic solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[15][16]
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a suitable infusion solvent. A common and effective solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid.[15]
-
Acidification: Add formic acid to a final concentration of 0.1%. This is a critical step; the acid promotes the formation of the protonated [M+H]⁺ ion, significantly enhancing the signal in positive ion mode.[11] Avoid using TFA, which can cause ion suppression.[15]
-
Filtration: The final solution must be free of particulates. Filter the working solution through a 0.22 µm syringe filter directly into a clean autosampler vial.[15][16] This prevents clogging of the delicate tubing and spray needle of the mass spectrometer.
-
Instrumental Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and potential fragments.
-
For HRMS, use a TOF or Orbitrap analyzer to confirm the elemental composition by comparing the measured exact mass to the calculated value.
-
Conclusion: Integrated Structural Confirmation
By combining the detailed connectivity map from NMR spectroscopy with the precise molecular weight confirmation from mass spectrometry, an unambiguous and robust structural assignment for this compound can be achieved. The ¹H and ¹³C NMR spectra confirm the presence of the 7-azaindole core and the terminal alkyne. 2D NMR, particularly the HMBC experiment, definitively establishes the location of the ethynyl group at the C6 position. Finally, high-resolution mass spectrometry validates the elemental composition, C₉H₆N₂, providing the final piece of evidence. This integrated, multi-technique approach represents a self-validating system that ensures the highest level of confidence in the identity and structure of this critical synthetic intermediate.
References
-
University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2815.
-
Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Digital Lehren. (2021, April 27). Mass spectroscopy Fragmentation of alkynes and alcohol [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Abraham, R. J., & Thomas, W. A. (2015). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
- Lee, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 211, 113098.
- El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1163-1172.
- Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Alberta. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. guidechem.com [guidechem.com]
- 13. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 14. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes & Protocols: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Versatile Platform for Kinase Inhibitor Discovery in Oncology
Introduction: The Privileged Nature of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as one such elite scaffold. Its rigid, bicyclic structure and strategic placement of hydrogen bond donors and acceptors make it an ideal starting point for the design of potent and selective kinase inhibitors.[1][2] Protein kinases, enzymes that regulate the majority of cellular processes, are frequently dysregulated in cancer, driving tumor growth, proliferation, and survival.[3][4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. This guide provides an in-depth look at the application of the 1H-pyrrolo[2,3-b]pyridine core in oncology research, highlighting its versatility in targeting key oncogenic kinases and providing detailed protocols for its preclinical evaluation.
Core Scaffold and Rationale for Use
The 1H-pyrrolo[2,3-b]pyridine core mimics the purine structure of adenosine triphosphate (ATP), the natural substrate for kinases. This inherent structural similarity allows derivatives to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. The true power of this scaffold lies in its synthetic tractability, offering multiple positions for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
The following protocols provide a framework for the initial characterization of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, B-RAFV600E)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (varies by kinase, typically contains MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and the purified kinase enzyme.
-
Add this kinase/substrate mix to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding dynamics.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the kinase reaction and measure the remaining ATP (or generated ADP) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This involves a luminescence-based readout.
-
Data Analysis:
-
Subtract background (no enzyme) signal from all wells.
-
Normalize the data with the high control (DMSO only, 0% inhibition) and low control (no ATP or potent inhibitor, 100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7) [5]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (typically 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the GI50/IC50 value.
Protocol 3: Western Blot for Target Engagement
Objective: To determine if the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the target to confirm equal loading.
Protocol 4: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M), which is a common mechanism for anti-proliferative agents. [5][6] Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with the test compound at relevant concentrations (e.g., 1x and 2x GI50) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Targeted inhibition of the MAPK pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]
-
1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]
-
The Science Behind FGFR Inhibition: Exploring 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine's Role. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Semantic Scholar. [Link]
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. IMIST. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]
-
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. [Link]
-
Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Sonogashira Reaction for 7-Azaindole Synthesis
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on its application to 7-azaindole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges encountered during the synthesis of alkynyl-substituted 7-azaindoles, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with a 7-halo-7-azaindole substrate is resulting in a low yield or no desired product. What are the likely causes and how can I rectify this?
Answer:
Low to non-existent yields in Sonogashira couplings involving 7-azaindole are frequently traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand System:
-
Ligand Choice: Standard triphenylphosphine (PPh₃) may not be optimal for all substrates. If oxidative addition is the rate-limiting step, especially with less reactive aryl bromides or chlorides, switching to more electron-rich and bulky phosphine ligands can be advantageous.[4]
-
Catalyst Loading: While typical loadings are 1-5 mol%, for unreactive substrates, a higher catalyst loading might be necessary. However, simply increasing the amount of catalyst is not always the solution and can lead to increased side reactions.
2. Reaction Conditions:
-
Solvent: The solvent must fully dissolve all reactants.[4] While DMF is a common choice, it can sometimes hinder the reaction.[4] Toluene, THF, and dioxane are viable alternatives. For copper-free conditions, polar aprotic solvents like DMSO have shown success.[2]
-
Base: An amine base is crucial for the deprotonation of the terminal alkyne.[3][4] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used. Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents).
-
Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides often react at room temperature, whereas aryl bromides and chlorides usually necessitate heating.[5] For stubborn substrates, temperatures up to 100°C in a sealed tube may be required.[4]
3. Starting Materials:
-
Purity: Impurities in the 7-halo-7-azaindole or the terminal alkyne can poison the catalyst. Ensure all starting materials are pure.
-
Aryl Halide Reactivity: The reactivity order for the halide is I > Br > Cl.[4][5] If you are struggling with an aryl bromide, consider synthesizing the corresponding aryl iodide to facilitate the reaction.
Troubleshooting Workflow: Low/No Yield
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Question: My reaction is producing a significant amount of the homocoupled diyne byproduct. How can I suppress this side reaction?
Answer:
The formation of diyne byproducts, often referred to as Glaser coupling, is a common issue in Sonogashira reactions and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[5][6]
1. Rigorous Exclusion of Oxygen:
-
Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).
-
Degas all solvents and reagents thoroughly before use. The freeze-pump-thaw technique is highly effective.
2. Copper-Free Conditions:
-
The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[5][7] Copper-free Sonogashira reactions have been well-developed to circumvent this issue.[8][9]
-
These conditions often require a more active palladium catalyst system, different bases (e.g., tetra-n-butylammonium fluoride - TBAF), and sometimes higher temperatures.[10]
3. Reaction Parameter Optimization:
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Reduced Copper Loading: If a copper co-catalyst is necessary, reducing its concentration to the minimum required for catalytic activity can help diminish homocoupling.
Protocol: Copper-Free Sonogashira Coupling of 7-Iodo-7-azaindole
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask under an argon atmosphere, add the 7-iodo-7-azaindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and tetra-n-butylammonium fluoride (TBAF) (3.0 equiv.).
-
Add the degassed solvent (e.g., THF or toluene).
-
Add the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the appropriate temperature (start at room temperature and increase if necessary) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification.
Issue 3: Dehalogenation of the 7-Azaindole Starting Material
Question: I am observing a significant amount of dehalogenated 7-azaindole as a byproduct. What causes this and how can it be prevented?
Answer:
Dehalogenation, or hydrodehalogenation, is a side reaction where the halide on the 7-azaindole is replaced by a hydrogen atom. This can compete with the desired cross-coupling, especially with highly fluorinated aryl halides or at elevated temperatures.[11][12]
1. Reaction Temperature:
-
Higher reaction temperatures can promote the dehalogenation pathway.[12] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
2. Base Selection:
-
The choice of base can influence the extent of dehalogenation. Some amine bases can act as hydride donors, particularly at higher temperatures. Consider screening alternative inorganic bases like K₂CO₃ or Cs₂CO₃.
3. Catalyst System:
-
The nature of the palladium catalyst and ligands can also play a role. While there is no universal solution, experimenting with different ligand systems may help to favor the cross-coupling pathway over dehalogenation.
Comparative Table of Reaction Conditions
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands | Copper-free often requires more active catalysts.[3] |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates Glaser homocoupling.[5] |
| Base | Et₃N, DIPEA | TBAF, Cs₂CO₃, K₂CO₃, Piperidine | Base choice is critical for copper-free systems. |
| Solvent | THF, DMF, Toluene | DMSO, NMP, aqueous media | Wider solvent scope in some copper-free methods.[2][9] |
| Temperature | Room Temp to 80°C | Room Temp to 120°C | May require higher temperatures for less reactive halides. |
Mechanistic Overview
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycles of the Sonogashira reaction.
In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 7-halo-7-azaindole. Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide intermediate.[5] This copper acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center, which forms the desired product and regenerates the Pd(0) catalyst.[5]
References
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]
-
Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. White Rose Research Online. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]. ResearchGate. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PMC. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Reactions with 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-ethynyl-1H-pyrrolo[2,3-b]pyridine. This versatile building block, a 7-deazapurine analog, is increasingly utilized in drug discovery and chemical biology for the synthesis of complex molecular probes, modified oligonucleotides, and potential therapeutics.[1][2] Its unique electronic properties and structural similarity to purine nucleosides make it a valuable component for creating sophisticated conjugates.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. We will delve into the reaction mechanism, common pitfalls, and advanced strategies to ensure high-yield, clean, and reproducible results.
Section 1: Understanding the CuAAC Reaction with a 7-Deazapurine Alkyne
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which describes reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[3][4] The reaction forges a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide-functionalized molecule.
The key to this transformation is the Cu(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal process, allowing it to proceed under mild, often aqueous, conditions at room temperature.[3][5]
The Catalytic Cycle
The generally accepted mechanism involves the formation of a copper-acetylide intermediate from the terminal alkyne. This species then reacts with the azide, passing through a six-membered copper metallacycle intermediate before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.[3] The use of specialized ligands is critical to stabilize the active Cu(I) state and prevent side reactions.[6]
Section 2: Core Optimization Parameters
Achieving optimal results requires careful control of several parameters. The hydrophobic and heterocyclic nature of this compound necessitates particular attention to solubility.
| Parameter | Recommended Starting Point | Rationale & Expert Insights |
| Solvent System | t-BuOH/H₂O (1:1), DMF/H₂O (2:1), DMSO/H₂O (1:1) | The pyrrolopyridine core can have limited aqueous solubility. Organic co-solvents are essential to ensure all reactants remain in solution. DMF and DMSO are excellent for dissolving a wide range of substrates but may require more effort to remove during purification.[7] |
| Catalyst Source | CuSO₄·5H₂O (with reductant) or CuI | CuSO₄ is inexpensive, stable, and convenient, but requires an in situ reducing agent like sodium ascorbate to generate the active Cu(I) species.[5] CuI can be used directly but is oxygen-sensitive. |
| Catalyst Loading | 1–5 mol% | Higher loadings can accelerate the reaction but increase the risk of biomolecule damage and complicate purification. Start with 1 mol% and increase only if the reaction is sluggish. |
| Reducing Agent | Sodium L-Ascorbate (Na-L-asc) | 10–20 mol% (or 2-5 equivalents relative to copper). Essential for reducing Cu(II) to Cu(I) and scavenging oxygen to prevent oxidative alkyne homocoupling.[7][8] Always use a freshly prepared solution. |
| Ligand | THPTA or TBTA | 5–25 mol% (or a 1:1 to 5:1 ratio relative to copper). Ligands are critical for stabilizing Cu(I), accelerating the reaction, and protecting sensitive substrates from oxidative damage.[6][9] For bioconjugations, a 5:1 ligand-to-copper ratio is highly recommended.[10] |
| pH | 6.5–8.0 | The reaction is tolerant of a range of pH values, but extremes can damage substrates or inhibit catalysis. Use buffers like phosphate or HEPES.[5] Crucially, avoid Tris buffer , as it is a strong copper chelator and will inhibit the reaction.[5] |
| Temperature | Room Temperature (20–25 °C) | The catalyzed reaction is typically fast at room temperature. Gentle heating (30–40 °C) can be used for sterically hindered substrates but may increase side reactions or degrade sensitive molecules.[7] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.
Q1: My reaction shows low or no conversion to the triazole product. What should I investigate?
-
Potential Cause 1: Inactive Catalyst System. The Cu(I) catalyst is the engine of the reaction. Its absence or deactivation is the most common reason for failure. This can happen if your sodium ascorbate solution has degraded (it is sensitive to air), or if the copper fails to be reduced to Cu(I).
-
Solution: Always use a freshly prepared solution of sodium ascorbate. When using CuSO₄, pre-mix the copper salt and the stabilizing ligand (e.g., THPTA) for a few minutes before adding them to the main reaction vessel.[5] This allows the ligand to coordinate with the copper, which facilitates reduction and stabilization. Finally, add the ascorbate solution to initiate the reaction.
-
Potential Cause 2: Poor Solubility. this compound and many azide partners can be hydrophobic. If any component precipitates out of solution, the reaction will stop.
-
Solution: Ensure your chosen solvent system fully dissolves all reactants at the reaction concentration. Visually inspect the mixture for any cloudiness or precipitate. If solubility is an issue, increase the proportion of the organic co-solvent (e.g., move from 1:1 t-BuOH/H₂O to 2:1, or add more DMSO).[8]
-
Potential Cause 3: Inhibitory Impurities. Impurities in your starting materials, such as residual phosphines from azide synthesis or coordinating species from other steps, can poison the copper catalyst.
-
Solution: Verify the purity of your this compound and your azide partner using appropriate analytical methods (NMR, LC-MS). If necessary, purify the starting materials by chromatography or recrystallization before use.[8]
Q2: I'm observing a significant byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
-
Potential Cause: Oxidative Conditions. The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne to form a 1,3-diyne.[8] This is catalyzed by Cu(II) ions in the presence of oxygen. If you see this byproduct, it's a clear sign that your reaction environment is not sufficiently reducing.
-
Solution: Rigorous exclusion of oxygen is paramount.
-
Degas All Solutions: Before adding any catalyst components, thoroughly degas all solvent and substrate solutions by bubbling an inert gas (argon or nitrogen) through them for 20-30 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. Capping the tube is often sufficient for robust reactions, but for sensitive substrates, a balloon or manifold is better.[9]
-
Ensure Sufficient Reductant: Use at least two equivalents of sodium ascorbate relative to the copper catalyst. This provides a reducing reservoir to scavenge any dissolved oxygen and keep the copper in the active Cu(I) state.[8]
-
Q3: My biomolecule (e.g., protein, oligonucleotide) is degrading or aggregating during the reaction. What's happening?
-
Potential Cause: Copper-Mediated Damage. The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive residues like histidine or cysteine in proteins, or damage to nucleic acids.[5][11][12] Furthermore, free copper ions can bind non-specifically to biomolecules, causing aggregation or loss of function.
-
Solution: The use of a protective, accelerating ligand is non-negotiable for bioconjugation.
-
Use a Water-Soluble Ligand: Employ a ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which is designed for aqueous systems.[13]
-
Increase Ligand-to-Copper Ratio: Use a stoichiometric excess of the ligand. A 5:1 ratio of ligand to copper is a well-established practice that significantly enhances reaction rates while sequestering the copper ion, protecting the biomolecule from both ROS and non-specific binding.[9][10] The excess ligand can also act as a sacrificial reductant.[10]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal order of reagent addition?
-
A: For maximum reliability, especially in bioconjugation, follow this order:
-
Combine your biomolecule-alkyne (or this compound) and azide partner in the buffered solvent system.
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. Let this stand for 1-2 minutes.
-
Add the copper/ligand complex to the main reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][9]
-
-
-
Q: How stable is this compound under the reaction conditions?
-
A: The 7-deazapurine core is generally stable under the neutral to slightly basic and mild temperature conditions of a standard CuAAC reaction. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided. The terminal alkyne itself can be susceptible to oxidative homocoupling as discussed above, but this is a function of the reaction conditions, not an inherent instability of the molecule itself.
-
-
Q: Do I need to protect the N-H proton on the pyrrolo[2,3-b]pyridine ring?
-
A: For the CuAAC reaction, protection of the pyrrole N-H is typically not necessary. The reaction is highly specific for the terminal alkyne and azide. The slight acidity of the N-H proton does not interfere with the catalytic cycle under standard buffered conditions. Protection might be required for other synthetic steps preceding the click reaction, depending on the reagents used.
-
Section 5: Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Small Molecule Azide
This protocol is a robust starting point for coupling this compound with a soluble organic azide.
-
Preparation: In a vial, dissolve this compound (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a final alkyne concentration of ~0.1 M).
-
Degassing: Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Premix: In a separate microfuge tube, prepare a catalyst solution by adding 5 mol% of THPTA (from a 200 mM stock in water) to 1 mol% of CuSO₄ (from a 100 mM stock in water). Vortex briefly.
-
Initiation: Add the catalyst premix to the reaction vial. Then, add 10 mol% of sodium L-ascorbate (from a freshly prepared 1 M stock in water).
-
Reaction: Seal the vial under an argon atmosphere and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with a saturated aqueous solution of EDTA to remove copper, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Labeling of an Azide-Modified Biomolecule in Aqueous Buffer
This protocol is optimized for sensitive biological molecules and emphasizes protective measures.
-
Reagent Preparation:
-
Prepare stock solutions: 10 mM this compound in DMSO. 100 mM CuSO₄ in water. 200 mM THPTA in water. 100 mM Sodium L-Ascorbate in water (prepare fresh).
-
Prepare your azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Reaction Setup: In a microfuge tube, combine the reagents in the following order:
-
Azide-biomolecule solution (e.g., to a final concentration of 20 µM).
-
This compound stock (add to a final concentration of 200 µM, a 10-fold excess).
-
-
Catalyst Addition:
-
In a separate tube, add 2.5 µL of 100 mM CuSO₄ to 12.5 µL of 200 mM THPTA (maintains a 1:1 Cu:Ligand ratio in this premix, but you add it to achieve a 5-fold excess of ligand in the final reaction).
-
Add the required volume of this premix to the main reaction tube to achieve a final copper concentration of 250 µM (and a final ligand concentration of 1.25 mM).
-
-
Initiation: Add sodium ascorbate stock to a final concentration of 2.5 mM. Gently mix by pipetting or inverting the tube.
-
Incubation: Incubate at room temperature for 1-2 hours. Protect from light if using fluorescently tagged molecules.
-
Purification: Purify the labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation to remove excess reagents and catalyst components.
References
-
Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. Retrieved January 10, 2026, from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 171-182). Humana Press. Available at: [Link]
-
Click chemistry. (2023, December 29). In Wikipedia. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience. Retrieved January 10, 2026, from [Link]
-
Hong, V., Presolski, S., & Finn, M. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48, 9879-83. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]
-
D'Agosto, C., & Amblard, F. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6335–6392. [Link]
-
Wojcicka, A., Becan, L., Junka, A., Brtoszewicz, M., Secewicz, A., Trynda, J., & Wietrzyk, J. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta poloniae pharmaceutica, 74(2), 435–443. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 10, 2026, from [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved January 10, 2026, from [Link]
-
Elsherbeny, M. H., Al-hossaini, A. M., Lee, K. T., & Lee, C. G. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic chemistry, 99, 103823. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis... (2012). Journal of Medicinal Chemistry, 55(4), 1664–1675. [Link]
-
Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. (2021). ResearchGate. [Link]
-
Jin, Q., Zheng, Y., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22187-22199. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kadi, A. A., & El-Gamal, M. I. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules (Basel, Switzerland), 28(18), 6682. [Link]
-
Jin, Q., Zheng, Y., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22187-22199. [Link]
-
Yang, Z., Zhang, Y., Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). ePrints Soton. [Link]
-
El-Mernissi, R., El Khatabi, K., Khaldan, A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(4). [Link]
-
Yang, Z., Zhang, Y., Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
-
Fakhraei, S., Ghasemi, J. B., & Nowroozi, A. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of receptor and signal transduction research, 39(4), 295–303. [Link]
-
Gaber, H. M., et al. (2008). New Heterocyclic Syntheses from Pyridinethiones: an Efficient Route for the Syntheses of Some Novel Azo Derivatives of Thieno[2,3-b]pyridine as Potential Anti-bacterial and Anti-cancer Agents. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 65(533). [Link]
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. glenresearch.com [glenresearch.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Synthesis of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-ethynyl-7-azaindole). This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, is often accompanied by the formation of challenging byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, optimize your reaction conditions, and maximize the yield and purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my terminal alkyne. What is happening and how can I fix it?
Answer:
You are observing the formation of a homocoupled alkyne dimer, a classic byproduct of the Sonogashira reaction often referred to as Glaser coupling.[4] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.
Probable Causes & Solutions:
-
Excess Copper(I) Catalyst: While catalytic copper is essential for the traditional Sonogashira mechanism, using too much can significantly accelerate the unproductive homocoupling pathway.[5]
-
Solution: Decrease the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, sub-milligram amounts are sufficient, and over-addition is a common mistake.[5]
-
-
Presence of Oxygen: Molecular oxygen oxidizes Cu(I) to Cu(II), which is a key promoter of the Glaser coupling pathway.
-
Solution: Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes before adding the catalyst and reagents.[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Solution: If possible, attempt the reaction at room temperature first, as many Sonogashira couplings are efficient under these mild conditions.[6][7] Additionally, consider a copper-free Sonogashira protocol . Many modern catalyst systems, often employing specific ligands, can facilitate the coupling without the need for a copper co-catalyst, thereby completely eliminating the Glaser coupling side reaction.[8][9]
-
Q2: My reaction is sluggish or stalls completely, and I recover mostly unreacted 6-halo-1H-pyrrolo[2,3-b]pyridine. What steps should I take?
Answer:
Low or zero conversion is a common issue, especially when using less reactive aryl halides. The reactivity order for the 6-halo-azaindole precursor is I > Br >> Cl.[6] The problem typically lies with the oxidative addition step, which is often rate-limiting.[5]
Probable Causes & Solutions:
-
Insufficient Reaction Temperature: The energy barrier for the oxidative addition of the palladium catalyst to the C-X bond may not be met. This is particularly true for aryl bromides and is almost always the case for aryl chlorides.[5]
-
Catalyst/Ligand Inefficiency: The chosen palladium source or ligand may not be optimal for this specific heterocyclic system.
-
Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, more electron-rich and bulky phosphine ligands can be more effective.[10] Consider ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), which can improve catalyst performance for challenging substrates.[5] Using a pre-catalyst like Pd(dppf)Cl₂ is a good strategy.
-
-
Solvent and Base Choice: Poor solubility of the starting material or an inappropriate base can hinder the reaction.
-
Solution: While DMF and THF are common, they can sometimes lead to catalyst deactivation.[8] Consider alternative solvents like 1,4-dioxane or toluene.[8][11] The base is also critical; triethylamine (TEA) is standard, but stronger organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ may prove more effective for your specific substrate.[8]
-
-
Catalyst Poisoning by Pyrrole N-H: The acidic proton on the pyrrole ring of the 7-azaindole scaffold can interfere with the catalytic cycle, especially with certain bases or catalyst systems.[12][13]
-
Solution: Protect the pyrrole nitrogen. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butoxycarbonyl) can prevent this interference and improve yields.[8][14] However, this adds extra steps to the synthesis. Some protocols are successful with the unprotected N-H, but it's a key variable to consider during troubleshooting.[8]
-
Q3: I've isolated a byproduct that is my starting material without the halogen. Why is this dehalogenation happening?
Answer:
The formation of the parent 1H-pyrrolo[2,3-b]pyridine via reduction of the C-X bond is a known side reaction in palladium-catalyzed cross-couplings.
Probable Causes & Solutions:
-
Reductive Processes: This can be mediated by the phosphine ligand, the base, or trace impurities. For example, triphenylphosphine (PPh₃) can be oxidized, leading to the formation of Pd(0) species that can participate in reductive pathways.
-
Solution: Changing the phosphine ligand can sometimes mitigate this issue. Experimenting with different bases may also be beneficial.
-
-
Impure Reagents: Impurities in solvents or reagents can act as hydride sources.
-
Solution: Ensure the use of high-purity, dry, and degassed solvents and reagents. Using freshly distilled triethylamine or other amine bases can be helpful. In a documented case involving a similar system, reductive dehalogenation was observed during a Buchwald-Hartwig amination, highlighting the susceptibility of this scaffold to reduction under certain catalytic conditions.[14]
-
Q4: I used TMS-acetylene and now have trouble removing the TMS group. My final product is contaminated with 6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. What is the best deprotection method?
Answer:
Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a very common and effective strategy to prevent homocoupling. However, the final deprotection step must be quantitative to avoid this impurity.
Probable Causes & Solutions:
-
Inefficient Deprotection Conditions: The chosen reagent or conditions may not be strong enough for complete conversion.
-
Solution 1 (Mild): Use a methanolic solution of potassium carbonate (K₂CO₃). This is a mild and often effective method. The reaction can be stirred at room temperature for a few hours.
-
Solution 2 (Stronger): Use a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. This is typically very fast and efficient but can sometimes be less clean depending on the substrate.
-
Monitoring: Regardless of the method, it is crucial to monitor the reaction by TLC or LC-MS until all the silylated starting material is consumed before workup.
-
-
Side Reactions During Deprotection: In some complex molecules, harsh deprotection conditions can lead to degradation. For instance, deprotection of a SEM group has been shown to release formaldehyde, which can lead to complex side products.[14] While less common for TMS, it underscores the need for mild and optimized conditions.
-
Solution: Start with the mildest conditions (K₂CO₃/MeOH) and only move to stronger reagents like TBAF if necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary byproducts I should expect in the synthesis of this compound?
A: The most common byproducts are directly related to the Sonogashira coupling reaction. You should be prepared to identify and separate the following:
-
Alkyne Homocoupling Product: The dimer of the alkyne used (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene).
-
Dehalogenated Starting Material: 1H-pyrrolo[2,3-b]pyridine formed from the reduction of your 6-halo precursor.
-
Unreacted Starting Materials: Residual 6-halo-1H-pyrrolo[2,3-b]pyridine.
-
Silyl-Protected Product: If using a protected alkyne, incomplete deprotection will leave this as a major impurity.
Q: How do I choose the best reaction parameters for my Sonogashira coupling?
A: The optimal conditions depend heavily on your specific 6-halo-1H-pyrrolo[2,3-b]pyridine precursor. The table below provides a general guide.
| Parameter | 6-Iodo- | 6-Bromo- | 6-Chloro- | Rationale & Comments |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C | >120 °C, often requires specialized catalysts | Reflects the C-X bond strength (C-I < C-Br < C-Cl). Higher temps are needed for less reactive halides.[5][6] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(dppf), Pd₂(dba)₃ with bulky phosphine ligands | Requires highly active catalysts, often with N-heterocyclic carbene (NHC) ligands. | Standard catalysts work for iodides. Bromides and chlorides require more electron-rich, robust catalysts to facilitate oxidative addition.[5][9][10] |
| Cu Co-Catalyst | Optional to 5 mol% | 2-10 mol% | Often required | Copper(I) accelerates the reaction but is not always necessary for reactive iodides. Can be omitted to prevent homocoupling.[8] |
| Base | TEA, DIPEA | K₂CO₃, Cs₂CO₃, DIPEA | Strong, non-nucleophilic bases | A stronger base may be needed to facilitate catalyst turnover with less reactive halides.[8] |
| Solvent | THF, DMF, Dioxane | DMF, Dioxane, Toluene | High-boiling point solvents (e.g., Dioxane, DMF) | Solvent must solubilize all components and be stable at the required reaction temperature.[8] |
Q: How can I best purify the final this compound product?
A: Purification is typically achieved by silica gel column chromatography. The polarity of the common byproducts relative to the desired product will dictate the appropriate solvent system.
-
Homocoupled alkyne dimers are generally non-polar and will elute first in a non-polar/moderately polar solvent system (e.g., Hexanes/Ethyl Acetate).
-
Dehalogenated starting material and the desired product often have similar polarities, making separation challenging. Careful selection of the eluent and using a high-resolution silica gel may be required.
-
Unreacted halo-azaindole is also likely to have a similar polarity to the product.
-
If purification by column chromatography is difficult, recrystallization from a suitable solvent system can be an effective alternative for obtaining highly pure material.
Section 3: Key Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling & In-Situ Deprotection
This protocol is designed to minimize byproduct formation by avoiding the use of a copper co-catalyst and performing a one-pot deprotection.
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
(Trimethylsilyl)acetylene (TMSA)
-
PdCl₂(dppf)·CH₂Cl₂
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous, degassed 1,4-Dioxane or DMF
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a flame-dried reaction vessel, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Seal the vessel and purge with Argon or Nitrogen for 15 minutes.
-
Add anhydrous, degassed 1,4-dioxane followed by the amine base (e.g., DIPEA, 3.0 eq).
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 90-100 °C and stir until LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Add Methanol to the reaction mixture, followed by K₂CO₃ (3.0 eq).
-
Stir at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.
-
Once deprotection is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Byproduct Analysis by LC-MS
Objective: To identify and quantify the desired product and major byproducts in a crude reaction mixture.
Method:
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 5-10 minutes.
-
Detection:
-
UV/Vis Detector (DAD/PDA) set at a wavelength relevant to the azaindole core (e.g., 254 nm, 280 nm).
-
Mass Spectrometer (ESI+) to obtain mass-to-charge ratios for peak identification.
-
-
Analysis: Correlate the retention times and mass spectra of the peaks with the expected molecular weights of the starting materials, product, and potential byproducts (homocoupled dimer, dehalogenated material, etc.).
Section 4: Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Key reaction pathways in the Sonogashira synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Available at: [Link]
-
Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5759. Available at: [Link]
-
Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]
-
Al-Masum, M., & Kumar, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(16), 5434-5437. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2021). Molecules, 26(11), 3185. Available at: [Link]
-
Gampala, S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4880. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances, 10(45), 26945-26956. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
Sources
- 1. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine in DMSO
Introduction
This technical guide addresses the stability of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key building block in pharmaceutical and materials science research, when dissolved in dimethyl sulfoxide (DMSO). As a highly polar aprotic solvent, DMSO is favored for its excellent solvating power for a wide range of compounds.[1] However, its reactivity is not always benign, and understanding its interaction with a functionalized heterocycle like this compound is critical for ensuring experimental reproducibility and the integrity of stored compound libraries.
This guide is structured in a question-and-answer format to directly address common issues and concerns that researchers may encounter. It provides troubleshooting advice, recommended protocols for stability assessment, and insights into the potential chemical degradation pathways.
Frequently Asked Questions (FAQs)
Q1: I dissolved a freshly synthesized batch of this compound in DMSO for screening, but I'm seeing inconsistent results. Could the compound be degrading?
A1: Yes, degradation in DMSO is a plausible cause for inconsistent biological or chemical reactivity. Several factors can influence the stability of this compound in DMSO solution:
-
Presence of Water: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] Water in DMSO can facilitate hydrolysis or other degradation pathways of sensitive compounds.[2][3]
-
Storage Temperature and Light Exposure: Elevated temperatures can accelerate degradation. While many compounds are stable at 4°C in wet DMSO for extended periods, this is not universal.[2] Additionally, pyrrolo[2,3-b]pyridine derivatives may be sensitive to light, leading to photodegradation.
-
pH of the DMSO Solution: Trace acidic or basic impurities in the DMSO or introduced from the compound itself can catalyze degradation of the pyrrolopyridine core or the ethynyl group.
-
Reactivity of DMSO: DMSO is not entirely inert. It can act as an oxidant, especially at elevated temperatures or in the presence of certain catalysts, and can react with terminal alkynes under specific conditions.[4][5]
Q2: What are the likely degradation pathways for this compound in DMSO?
A2: While specific degradation studies on this molecule are not widely published, we can infer potential pathways based on the known chemistry of the 7-azaindole scaffold and terminal alkynes:
-
Oxidation of the Alkyne: DMSO can oxidize alkynes to α-dicarbonyl compounds, although this typically requires harsh conditions or catalysis.[5] More likely is gradual air oxidation, potentially accelerated by trace metal impurities.
-
Hydration of the Alkyne: The presence of water, especially with acidic or basic catalysts, can lead to the hydration of the ethynyl group to form an acetyl group (a ketone).
-
Dimerization/Oligomerization: Terminal alkynes can undergo dimerization (Glaser coupling) or oligomerization, particularly in the presence of trace copper or other metals, which might be leached from storage containers or be remnants from synthesis.
-
Reactions involving DMSO: Under certain conditions, DMSO can react with activated alkynes.[4][6] While the ethynyl group on the 7-azaindole is not strongly activated, side reactions are a possibility over long-term storage or upon heating.
-
Degradation of the 7-Azaindole Ring: The pyrrolo[2,3-b]pyridine core itself can be susceptible to oxidative degradation or decomposition under strongly acidic or basic conditions.[7]
Below is a diagram illustrating some of these potential degradation routes.
Caption: Potential degradation pathways of this compound in DMSO solution.
Q3: How can I minimize the degradation of my compound in DMSO?
A3: Adhering to best practices for compound storage is crucial:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO (≥99.9%). Once opened, use a desiccant storage system to minimize water absorption.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.[3][8] Protect solutions from light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Regular Quality Control: Periodically check the purity of your stock solutions, especially if they have been stored for a long time or subjected to multiple freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific experimental issues that may be related to the instability of this compound in DMSO.
| Observed Problem | Potential Cause Related to Stability | Troubleshooting Steps & Recommendations |
| Low yield in Sonogashira coupling reaction | Degradation of the starting material; the terminal alkyne may have hydrated or dimerized. | 1. Verify Starting Material Purity: Before starting the reaction, run a quick purity check of your DMSO stock solution using LC-MS or ¹H NMR. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. If possible, dissolve the compound immediately before use. 3. Degas Solvents Thoroughly: Oxygen can promote the homocoupling (Glaser coupling) of terminal alkynes, a common side reaction in Sonogashira couplings.[9] |
| Appearance of unexpected peaks in LC-MS analysis of a reaction mixture | Formation of degradation products during the reaction, potentially catalyzed by reagents or elevated temperatures. | 1. Analyze the New Peaks: Determine the mass of the unexpected peaks. A +18 Da shift could indicate hydration of the alkyne. A doubling of the mass might suggest dimerization. 2. Run a Control Reaction: Heat a solution of your starting material in DMSO under the reaction conditions (without other reagents) to see if degradation occurs. |
| Decreased potency of the compound in a biological assay over time | The concentration of the active compound is decreasing due to degradation in the DMSO stock solution. | 1. Perform a Dose-Response Curve with a Freshly Prepared Standard: Compare the results with those from the stored stock. 2. Implement a Stability Study: Follow the protocol outlined in the "Experimental Protocols" section to quantify the rate of degradation under your storage conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO by LC-MS
This protocol provides a framework for a short-term stability study.
Objective: To quantify the percentage of this compound remaining after incubation in DMSO under various conditions.
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 10 µM in a 50:50 acetonitrile:water mixture. This is your t=0 sample.
-
Incubation: Aliquot the remaining 10 mM stock solution into separate amber vials for each time point and condition to be tested (e.g., room temperature, 4°C, 40°C).
-
Time Points: At specified intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each condition.
-
Sample Analysis:
-
Dilute an aliquot from each vial to 10 µM in 50:50 acetonitrile:water.
-
Analyze immediately by LC-MS. A reverse-phase C18 column is a good starting point.
-
LC Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor the [M+H]⁺ ion for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
Caption: Workflow for assessing compound stability in DMSO via LC-MS.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively identify degradation products by observing changes in the ¹H NMR spectrum.
Materials:
-
This compound
-
DMSO-d₆ (high purity)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in DMSO-d₆ at a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after preparation. Key signals to note are the alkyne proton (≡C-H) and the aromatic protons of the pyrrolopyridine ring. The terminal alkyne proton typically appears around 2-3 ppm.[10][11]
-
Incubation: Store the NMR tube under the desired conditions (e.g., at room temperature, protected from light).
-
Time-Course Analysis: Re-acquire the ¹H NMR spectrum at regular intervals (e.g., daily or weekly).
-
Data Analysis:
-
Compare the spectra over time.
-
Look for the disappearance of the starting material signals and the appearance of new signals.
-
A diminishing signal for the alkyne proton and the appearance of a methyl ketone singlet (around 2.5 ppm) could indicate hydration.
-
Changes in the aromatic region could suggest degradation of the 7-azaindole ring system.
-
Integrate the peaks to estimate the relative amounts of starting material and degradation products.
-
References
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Kozikowski, B., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
Yuan, C., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Publishing. Available at: [Link]
-
Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]
-
Maiti, B., & Chanda, K. (2019). Three-Component Coupling Reactions of Aryne, DMSO, and Activated Alkyne: Stereoselective Synthesis of 2-[(o-Methylthio)aryloxy]-Substituted Dialkyl Maleates. The Journal of Organic Chemistry. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 7-Azaindole. Available at: [Link]
-
Wang, L., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC. Available at: [Link]
-
Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available at: [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
- Li, J., et al. (2015). Recent Progress of Protecting Groups for Terminal Alkynes. Science Publishing Group.
- Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Anandan, S. K., et al. (2015). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I.
- Beilstein Journals. (2022).
- Min, S., & Gribble, G. W. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Brewer, S. H., & Franzen, S. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments.
- Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- Martins, P., et al. (2018).
- Martins, P., et al. (2018).
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. Available at: [Link]
- OpenOChem Learn. Alkynes.
- ResearchGate. (2018). 1 H NMR spectra of (a) internal alkyne 1, (b)
- Benchchem. (2025).
-
Elkamhawy, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
- RosDok. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Laha, J. K., et al. (2019).
- Yamakoshi, H., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. RSC Publishing.
-
Wentland, M. P., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]
- Oh, Y., et al. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- University of Calgary. Ch 9: Alkynes.
-
Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]
- Szymańska, E., & Giełdoń, A. (2022).
-
Nakagawa, Y., et al. (1987). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. Available at: [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct oxidation of N -ynylsulfonamides into N -sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04816C [pubs.rsc.org]
- 5. Dimethyl sulfoxide [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Sonogashira Coupling of 6-Halo-7-Azaindoles
Welcome to the technical support center for Sonogashira cross-coupling reactions involving 6-halo-7-azaindole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C(sp²)-C(sp) bond formation on this important heterocyclic scaffold. The electron-deficient nature of the pyridine ring in 7-azaindole introduces specific challenges not always encountered with standard aryl halides. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your success.
I. Understanding the Core Challenges with 6-Halo-7-Azaindole
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl/vinyl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[1] However, the 7-azaindole core presents a unique set of considerations:
-
Lewis Basicity of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen (N7) can coordinate to the palladium center. This coordination can potentially sequester the active catalyst, leading to reduced catalytic activity or complete inhibition.[2]
-
Electron-Deficient Ring System: The pyridine ring withdraws electron density from the system, which can influence the rate of oxidative addition, the rate-determining step in many cross-coupling reactions.
-
Substrate Stability: Azaindole derivatives can be sensitive to strongly basic or high-temperature conditions, leading to decomposition or undesired side reactions.
This guide will address these core issues through a series of targeted FAQs and troubleshooting workflows.
II. Frequently Asked Questions (FAQs)
Q1: Which halogen (I, Br, or Cl) is best for the 6-position of 7-azaindole in a Sonogashira coupling?
A1: The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > OTf >> Cl. For 6-halo-7-azaindoles, 6-iodo-7-azaindole is the most reactive substrate and will typically couple under the mildest conditions, often at room temperature. 6-Bromo-7-azaindole is also a viable substrate but usually requires higher temperatures and potentially more robust catalytic systems. 6-Chloro-7-azaindoles are the most challenging and often require specialized, highly active catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
Q2: What is the role of the copper(I) co-catalyst, and is it always necessary?
A2: In the classical Sonogashira reaction, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling.[1] The copper co-catalyst generally increases the reaction rate, allowing for milder conditions.[1]
However, copper(I) can also promote the primary undesired side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[3] This is especially problematic in the presence of oxygen. For this reason, "copper-free" Sonogashira protocols have been developed. A copper-free approach is recommended if you observe significant homocoupling or if your substrate or product is sensitive to copper salts.
Q3: My starting material has an N-H group on the pyrrole ring. Do I need to protect it?
A3: While many Sonogashira reactions on N-heterocycles proceed without N-H protection, it is a critical parameter to consider. The acidity of the N-H proton can be high enough to react with strong bases, potentially leading to side reactions or altered solubility. If you are experiencing low yields or complex reaction mixtures, performing the reaction on an N-protected (e.g., N-Boc, N-SEM, or N-benzyl) 7-azaindole is a standard troubleshooting step.[4]
III. Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is organized by common experimental observations.
Problem 1: Low or No Product Yield; Starting Material Unreacted
This is the most common issue and can stem from several sources. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low/no product yield.
Detailed Causality and Solutions:
-
Catalyst Inactivation/Inhibition:
-
Cause: The pyridine nitrogen (N7) of the azaindole can act as a ligand for the palladium catalyst, forming an off-cycle, inactive complex. This is particularly relevant for electron-deficient heterocycles.
-
Solutions:
-
Ligand Modification: Standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands such as cataCXium® A, XPhos, or P(t-Bu)₃. These ligands form more stable and active palladium complexes that are less susceptible to inhibition.[5]
-
Increase Catalyst Loading: As a straightforward test, increase the palladium catalyst loading from a typical 1-2 mol% to 5 mol%. If the yield improves, catalyst inhibition is a likely culprit.
-
Use of N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are often highly active and robust, showing excellent performance with challenging substrates.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction parameters (temperature, base, solvent) are not suitable for the specific 6-halo-7-azaindole substrate.
-
Solutions:
-
Temperature: For 6-bromo-7-azaindoles, room temperature is often insufficient. Increase the temperature incrementally to 60-100 °C.[6]
-
Base: Amine bases like Et₃N or DIPEA are common, but for some systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ provide better results. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.
-
Solvent: The choice of solvent is critical. While THF and DMF are common, they can also promote catalyst decomposition at higher temperatures. Toluene or dioxane are often more robust alternatives. Ensure all solvents are rigorously degassed to prevent oxygen from entering the reaction.
-
-
| Parameter | Recommended Starting Points for 6-Bromo-7-Azaindole |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%) |
| Cu Co-catalyst | CuI (4-10 mol%) |
| Ligand | PPh₃ (if using PdCl₂), or consider bulky phosphines |
| Base | Et₃N, DIPEA, or K₂CO₃ (2-3 equivalents) |
| Solvent | DMF, Dioxane, or Toluene (degassed) |
| Temperature | 60-100 °C |
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling) Observed
The formation of a symmetrical 1,3-diyne byproduct is a clear indication of Glaser coupling.
Caption: The competing Glaser homocoupling pathway.
Detailed Causality and Solutions:
-
Presence of Oxygen:
-
Cause: This is the primary driver of Glaser coupling. The copper(I) acetylide is oxidized (often by trace O₂) to a copper(II) species, which then leads to the dimerization.[7]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. Use glassware that has been oven or flame-dried to remove adsorbed moisture and air.
-
-
-
Copper-Free Conditions:
-
Cause: The copper co-catalyst is mechanistically required for the Glaser pathway.
-
Solution: Switch to a copper-free Sonogashira protocol. This will necessitate a more active palladium catalyst system (e.g., using bulky, electron-rich ligands) and often a stronger base (like Cs₂CO₃) to facilitate the deprotonation of the alkyne, but it completely eliminates the primary pathway for homocoupling.[8]
-
Problem 3: Dehalogenation of the 6-Halo-7-Azaindole
Observation of 7-azaindole (without the halogen) as a byproduct indicates a dehalogenation side reaction.
Detailed Causality and Solutions:
-
Hydrodehalogenation:
-
Cause: This reductive cleavage of the C-X bond can be promoted by certain palladium-hydride species that can form in the catalytic cycle, especially at elevated temperatures or with certain bases/solvents.
-
Solutions:
-
Lower Reaction Temperature: High temperatures can favor dehalogenation pathways. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base and Solvent: Some amine bases and ethereal solvents like THF can be sources of hydride. Switching to an inorganic base like K₂CO₃ or a solvent like toluene may mitigate this issue.
-
Halogen Identity: Aryl iodides are more prone to dehalogenation than aryl bromides. If dehalogenation is a persistent issue with your 6-iodo-7-azaindole, switching to the 6-bromo analogue may be a viable, albeit less reactive, alternative.
-
-
IV. Recommended Experimental Protocols
The following are starting-point protocols that can be optimized for your specific substrates.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira of 6-Bromo-7-Azaindole
-
To an oven-dried Schlenk flask, add 6-bromo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed DMF (or toluene) via syringe, followed by degassed triethylamine (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira of 6-Iodo-7-Azaindole
-
To an oven-dried Schlenk flask, add 6-iodo-7-azaindole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed dioxane via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles. Molecules, 19(9), 14835-14853. [Link]
-
Naud, S., et al. (2012). Synthesis and biological evaluation of 5-azaindole derivatives as potent inhibitors of the mitotic kinase Mps1. Bioorganic & Medicinal Chemistry Letters, 22(2), 1133-1137. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 659-666. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Couturier, M., et al. (2007). Development of a large-scale Sonogashira coupling for the synthesis of a farnesyltransferase inhibitor. Organic Process Research & Development, 11(4), 743-749. [Link]
-
Ji, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Organic Letters, 24(9), 1776-1780. [Link]
-
Liu, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 3(3), 25-32. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethynyl-Pyrrolo[2,3-b]pyridines from Cross-Coupling Reactions
Welcome to the Technical Support Center for the purification of ethynyl-pyrrolo[2,3-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the purification of this important class of compounds, often synthesized via Sonogashira cross-coupling reactions. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a significant pharmacophore in medicinal chemistry.[1][2][3] The introduction of an ethynyl group via cross-coupling reactions opens avenues for further molecular diversification. However, the purification of these products can present unique challenges.
This guide is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of ethynyl-pyrrolo[2,3-b]pyridines from cross-coupling reaction mixtures.
Issue 1: Persistent Palladium Catalyst Contamination
Q: I've performed a Sonogashira coupling to synthesize my ethynyl-pyrrolo[2,3-b]pyridine, but my purified product is still contaminated with a black or dark-colored impurity, which I suspect is palladium. How can I effectively remove it?
A: Palladium contamination is a frequent issue in cross-coupling reactions. The black precipitate is often "palladium black," resulting from the decomposition of the palladium catalyst.[4] Its removal is crucial, especially for compounds intended for biological screening.
Causality and Strategic Solutions:
The choice of palladium catalyst, either Pd(0) or a Pd(II) precatalyst, influences the reaction, with Pd(II) sources like PdCl₂(PPh₃)₂ being generally more stable.[4][5] The active catalytic species is Pd(0), and in the case of Pd(II) precatalysts, reduction to Pd(0) occurs in situ.[5][6] The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
Here's a multi-pronged approach to tackle palladium contamination:
1. Initial Work-up Filtration:
-
Rationale: A significant portion of the insoluble palladium species can be removed by a simple filtration step before aqueous work-up.
-
Protocol: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product.[8] This will help trap insoluble inorganic salts and metal residues.[8]
2. Column Chromatography Optimization:
-
Rationale: Standard silica gel chromatography is often effective for separating the product from the palladium catalyst.[8] The polarity of the eluent system is critical.
-
Protocol:
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[9] The optimal ratio will depend on the polarity of your specific ethynyl-pyrrolo[2,3-b]pyridine derivative.
-
Dry Loading: For difficult separations or to improve resolution, consider dry loading your crude product. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder.[9] This powder can then be carefully added to the top of your column.
-
3. Chelating Agent Washes:
-
Rationale: If chromatography alone is insufficient, washing the organic layer with a solution of a chelating agent can help sequester residual palladium.
-
Protocol: During the aqueous work-up, wash the organic layer with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a solution of N-acetylcysteine.[10] These agents form stable complexes with palladium, facilitating its removal into the aqueous phase.
4. Recrystallization:
-
Rationale: Recrystallization is an excellent final purification step for crystalline products. It can effectively remove trace impurities, including residual palladium.
-
Protocol: Dissolve your partially purified product in a minimum amount of a hot solvent in which it is highly soluble. Slowly cool the solution to allow for the formation of crystals. The impurities will ideally remain in the mother liquor.
Issue 2: Low Recovery of the Desired Product After Purification
Q: My reaction appears to have gone to completion by TLC, but I'm experiencing significant product loss during column chromatography. What could be the cause, and how can I improve my recovery?
A: Low recovery during purification can be attributed to several factors, including product instability, irreversible adsorption onto the stationary phase, or co-elution with byproducts.
Causality and Strategic Solutions:
1. Product Instability on Silica Gel:
-
Rationale: Pyrrolo[2,3-b]pyridines can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.
-
Protocol:
-
Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine. This is done by adding a small percentage (e.g., 1%) of triethylamine to your eluent system.
-
Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a different stationary phase, such as alumina (neutral or basic) or Florisil®.
-
2. Irreversible Adsorption:
-
Rationale: The nitrogen atoms in the pyrrolo[2,3-b]pyridine core can chelate to the silica surface, leading to tailing and poor recovery.
-
Protocol:
-
Solvent System Modification: Adding a small amount of a more polar solvent, like methanol or a basic modifier like triethylamine, to your eluent can help to disrupt the interaction between your compound and the silica gel, improving elution.[11]
-
3. Product Volatility:
-
Rationale: Some low molecular weight ethynyl-pyrrolo[2,3-b]pyridines may be volatile, leading to loss during solvent removal under high vacuum.
-
Protocol:
-
Careful Solvent Removal: When concentrating your fractions, use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum.
-
Issue 3: Presence of Alkyne Homocoupling (Glaser Coupling) Byproduct
Q: My purified product is contaminated with a significant amount of a byproduct that I believe is the homocoupled alkyne. How can I minimize its formation and remove it?
A: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4]
Causality and Strategic Solutions:
1. Minimizing Formation During the Reaction:
-
Rationale: The Glaser coupling is an oxidative process that is promoted by the presence of oxygen and the copper(I) co-catalyst.
-
Protocol:
-
Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid or by using the freeze-pump-thaw technique.[12]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol.[4] These reactions may require different ligands or reaction conditions to proceed efficiently.
-
2. Purification Strategy:
-
Rationale: The homocoupled alkyne is typically less polar than the desired cross-coupled product.
-
Protocol:
-
Flash Column Chromatography: Careful flash column chromatography can often separate the desired product from the less polar homocoupled byproduct.[13] Monitor the fractions closely by TLC. A gradient elution may be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for monitoring the progress of a Sonogashira reaction involving a pyrrolo[2,3-b]pyridine?
A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting materials and the desired product. Visualization can be achieved using a UV lamp (254 nm), and staining with agents like potassium permanganate can also be helpful.[9]
Q2: How do I choose the appropriate solvent system for flash column chromatography of my ethynyl-pyrrolo[2,3-b]pyridine?
A2: The choice of solvent system depends on the polarity of your specific compound. A good starting point is to find a solvent system for TLC that gives your product an Rf value of approximately 0.2-0.3.[9] This system can then be adapted for column chromatography. Common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds.[11][13]
Q3: My ethynyl-pyrrolo[2,3-b]pyridine is a solid. Is recrystallization a viable purification method?
A3: Yes, if your product is a solid, recrystallization can be a very effective purification technique.[14] The key is to find a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: What are the key characterization techniques for confirming the purity and identity of my final product?
A4: The identity and purity of your purified ethynyl-pyrrolo[2,3-b]pyridine should be confirmed by a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[1][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.[1][15]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C stretch.[1]
Q5: Are there any specific safety precautions I should take when working with ethynyl-pyrrolo[2,3-b]pyridines?
A5: As with all chemical research, it is essential to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. For specific compounds, consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Some terminal alkynes can be volatile, so care should be taken to avoid inhalation.[16]
Visualized Workflows
General Purification Workflow
Caption: A typical purification workflow for ethynyl-pyrrolo[2,3-b]pyridines.
Troubleshooting Decision Tree for Palladium Removal
Caption: Decision tree for removing persistent palladium catalyst contamination.
References
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752. Available from: [Link]
-
Reddit. Pd(II) to Pd(0) for Sonogashira CC. Available from: [Link]
-
ResearchGate. Is there any method to remove palladium from a polymeric type material?. Available from: [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
Semantic Scholar. SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Available from: [Link]
-
National Center for Biotechnology Information. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Available from: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available from: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available from: [Link]
-
IDEAS. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available from: [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ACS Publications. Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Available from: [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Available from: [Link]
-
Semantic Scholar. Degradation of pyridines in the environment. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
bepls. Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). Available from: [Link]
-
MDPI. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Available from: [Link]
-
Beilstein Archives. Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Available from: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Optimization of Sonogashira Coupling for Pyridine Substrates
Welcome to the technical support center for Sonogashira coupling reactions involving pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling terminal alkynes with halopyridines. Pyridine moieties are fundamental building blocks in medicinal chemistry and materials science, yet their successful functionalization via Sonogashira coupling presents unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
A common frustration is the failure of the reaction to proceed or stalling at low conversion. This can often be attributed to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Palladium Black Formation: The appearance of a black precipitate indicates that the Pd(0) catalyst has decomposed.[2] This can be triggered by impurities or unsuitable solvent choices.
-
Pyridine Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[3] This is particularly problematic with 2-halopyridines.
-
Solution: Employ bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can sterically hinder the pyridine's coordination to the palladium.
-
-
-
Sub-Optimal Reaction Conditions: The delicate balance of reagents and environment is crucial.
-
Temperature: Aryl bromides and chlorides often require higher temperatures for the oxidative addition step to occur efficiently.[5][6] Room temperature may be insufficient, especially for less reactive halides.[7]
-
Base Selection: An appropriate amine base is necessary to deprotonate the alkyne.[2]
-
Solvent Choice: The solvent can influence catalyst stability and reactant solubility.
-
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)
The appearance of a byproduct resulting from the dimerization of your terminal alkyne is a classic sign of Glaser coupling. This side reaction is a major competitor to the desired cross-coupling.
Potential Causes & Solutions:
-
Presence of Oxygen: Glaser coupling is an oxidative process, often promoted by the presence of oxygen, especially when using a copper co-catalyst.[5][10][11]
-
Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2]
-
-
Copper Co-catalyst: While copper(I) salts accelerate the reaction, they are also implicated in promoting Glaser coupling.[5][11][12]
-
Solution 1: Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[5][10][13] This may necessitate the use of more active palladium catalysts or different ligands to achieve a reasonable reaction rate.[14]
-
Solution 2: Minimize Copper Loading: If copper is essential for your system, use the lowest effective catalytic amount (e.g., 1-5 mol%).
-
Issue 3: Lack of Regioselectivity with Dihalopyridines
When using dihalopyridine substrates, achieving selective coupling at a single position is a common challenge.
Potential Causes & Solutions:
-
Inherent Reactivity Differences: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > OTf > Br > Cl.[2][3][4][5] This intrinsic difference is the primary tool for achieving selectivity.
-
Solution: To selectively couple at the more reactive position (e.g., iodine in a bromo-iodopyridine), use milder reaction conditions.[3][4] Lowering the temperature and shortening the reaction time will favor the reaction at the more labile C-I bond.[3][4] For instance, coupling at the iodide can often be achieved at or near room temperature.[5]
-
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can lead to the activation of the less reactive C-Br or C-Cl bond, resulting in di-substituted products.[3]
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed.
-
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira couplings with pyridine substrates so challenging?
The primary difficulty arises from the Lewis basicity of the pyridine nitrogen. It can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[3] This is especially pronounced for 2-halopyridines where the nitrogen is in close proximity to the reaction center. Electron-deficient pyridine rings generally react more smoothly in Sonogashira reactions.[6]
Q2: When should I use a copper co-catalyst, and when should I opt for a copper-free system?
-
Use Copper (with caution) when: You are using a less reactive aryl halide (bromide or chloride) and need to accelerate the reaction. The addition of a copper(I) salt can significantly speed up the process, allowing for milder reaction conditions.[6] However, be prepared to rigorously exclude oxygen to prevent Glaser homocoupling.[11]
-
Go Copper-Free when: Your primary concern is avoiding the alkyne homocoupling byproduct.[5][10] This is often the preferred method for cleaner reactions, especially in the final steps of a complex synthesis where purification can be challenging. Copper-free reactions may require more specialized ligands or higher temperatures to proceed efficiently.[14]
Q3: How does the position of the halogen on the pyridine ring affect reactivity?
The position of the leaving group significantly influences the electronic properties of the C-X bond and, consequently, the rate of oxidative addition. While a universal reactivity trend for all halopyridine isomers is difficult to establish and can be catalyst-dependent, substituents at the 2- and 4-positions are often more reactive in cross-coupling reactions due to electronic effects.[15]
Q4: What are the best starting conditions for a new pyridine substrate?
A good starting point for an unknown pyridine bromide would be:
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-catalyst: CuI (4-5 mol%)
-
Ligand: PPh₃ (4-10 mol%)
-
Base: Et₃N or DIPA (2-3 equivalents)
-
Solvent: Anhydrous, degassed THF or DMF
-
Temperature: Start at room temperature and gradually increase to 60-80 °C if no reaction is observed.
For a more robust, copper-free system, consider a pre-catalyst like Pd(XPhos) G3 with a strong inorganic base like K₃PO₄ in a solvent such as dioxane.
Data & Protocols
Table 1: Recommended Reaction Parameters for Pyridine Substrates
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard, reliable choices. Pd(PPh₃)₂Cl₂ is often more stable and soluble.[14] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | PPh₃ is a good starting point.[1] Bulky ligands can improve yields with challenging substrates by preventing catalyst inhibition.[4] |
| Copper Co-catalyst | CuI (1-5 mol%) | Increases reaction rate but promotes Glaser coupling.[6] Use with caution and under strict anaerobic conditions. |
| Base | Et₃N, DIPA, Cs₂CO₃, K₃PO₄ | Amine bases are standard for copper-catalyzed reactions.[5] Inorganic bases are often used in copper-free systems.[10] |
| Solvent | THF, DMF, Toluene, Dioxane | Must be anhydrous and rigorously degassed. Solvent choice can impact catalyst stability.[1][2] |
| Temperature | Room Temp to 100 °C | Iodides often react at RT.[5] Bromides and chlorides typically require heating.[5][6][7] |
Experimental Protocol: Optimized Sonogashira Coupling of 3-Bromopyridine
This protocol is a generalized procedure based on established methods for the copper-palladium catalyzed coupling of a 3-bromopyridine with a terminal alkyne.[1][9]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv, anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-Bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: The Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
References
- Benchchem Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjjCqCXSWqWwrCMpNIfZvUeErC5e3Y6Wg_C6f3YUmQlA7mQScUlXY2A4h1OeU79Wl0rUx4IykRnVfNJbpqZ_ahjqSfYV1Jpq5c9AOlL9rZWfXs1CJj8_hJYE5Xo-3iA__6VnZqrKbZLWxWJDGCbromJwcIFZh-LWOE8REoBORKvKkCYMS9lojvy_QMTnbI0RcTIpmyViUi2jwVBxEruXa1IlFW7miGayjQwZI=]
- Benchchem Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIHMPqRnzWejwjR23IS6fWxMYxmf5hKA25kT6fP-ziKmbsQDG3t3rlUzLNFGiYU1DCPR4VAB3KTS-9cjbJ2uJ9Aa-QgibaNfY8mYO4mWNqV5wJqE6JG0sm-QmdZtEFjpf3tWNo42F65FvbxQNW-RNdwpW_4eUsaldsGCqhHXzy6bUGOAq2IpAeQq7l-Td6Qcgb-EjurR_MZQwWHuD1ZD7YfzwFk1SMh0qPtYWPKHMxZCctpKZJTj3DVlUUaMjPwlrgm9tGC9LKslKvHNzYLA==]
- Benchchem Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk3cRBdxf3qPNyyjSLLMNdCXwM7GLMHkXtOOnIsGy1FvJPDa2_4fGneYKiKyEmM6KE42Wly3FkLxuFKDb8bFhsF96K3KwIn03dtl8hYPhqmoH_0AzhcF5ciwH8ASPTpdQosuQCVzmD7-UIMhSXCGwnZSlqZlpPip2S_ZTUJzb7EyjnRFTqwShUj1h8bVmEHl8l2JsN5zgMVs8h1TsTlEqySnEhrlqAOxVo6AAuuiXt]
- Benchchem Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzGa15kCA4AwuHVMzvu9d6jqZ5c1ZoSyQgmYQ6CyqWAhNJUdyPqzQE3mCRBbOERyy7zgWsMLCJ4roAkKeX_fK_ASNznQNrgQhr0MsSuwo4N30kIP5IWhNZyUH-bqLsB0jCgagkRtUG7lXW87qW6O4h4X6YI3oKvnl2Yy8AXeVZRUUkBrj5hCLpA8sA--10yelXH9qpXYIbXB0cIga3hdsWkSR]
- Benchchem Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Be1PKNboRii0dY9kFM51d3EBsLHVj7wKe12rNGLx5IyLKgKqpE1Pk63hhpk7ImuI1N9dIZAshgAJZw16awUTk3O5TfYKTd7JMhX3NChtKok238iAgZTohFNP_RUg6Dt2O8dxuwpZCQpWX2_YIXCwwb3vKrdT-FXPX5-0Roe-SjYVkOcmwxrmvsWL_BFB3ncBmzKeLPP5L9T-3-jc5icbMXc-XcEp5oY4PcyMd8KsZKEvelXCY60_gyQkJw==]
- Sonogashira coupling. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF21n5Smzo8ElhRmQKs183-ViI2XmvjkoEWN68p215hZlVGRw1M0m4wgv4zuVyvnS5XxgGeyw5UT_k6KQV_3XYaEWbdtRVv36xVVtV0lr9XHYVTF_hkmIWm84K9JosVpdfc2UZJVOYXXNpsaQ=]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1889]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01196]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/626265]
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. [URL: https://www.rsc.org/books/mono/g023/9781849735998/00139-00164.xlink.ser]
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532015000400617&lng=en&tlng=en]
- Copper-free Sonogashira coupling. The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling/copper-free-sonogashira-coupling.shtm]
- Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. ResearchGate. [URL: https://www.researchgate.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF. [URL: https://www.researchgate.net/publication/351336423_Copper_in_Cross-Coupling_Reactions_I_Sonogashira-Hagihara_Reaction]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/28%3A_Transition_Metal_Complexes/28.09%3A_Sonogashira_Coupling]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.intechopen.com/chapters/79462]
- Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-conditions-for-the-Sonogashira-coupling-reaction-of-ethynylbenzene-and_tbl2_334584288]
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. [URL: https://www.benchchem.
- What is the best procedure for Sonogashira coupling?. ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling]
- Conditions optimization for the double Sonogashira coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Conditions-optimization-for-the-double-Sonogashira-coupling_tbl2_282885971]
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_for_Organic_Chemistry/02%3A_Reactions_and_Synthesis/2.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2479]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9554865/]
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem. [URL: https://www.benchchem.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. [URL: https://thalesnano.com/applications/rapid-catalyst-screening-for-sonogashira-coupling-using-h-cube-continuous-flow-reactor/]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078344w]
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [URL: https://sddc.ac.uk/blog/guidelines-for-sonogashira-cross-coupling-reactions/]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [URL: https://eprints.soton.ac.uk/425232/1/Sonogashira_cross_coupling_of_fluorocyanopyridines_final_version_resubmission.pdf]
- Sonogashira troubleshooting help needed. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/8v70a6/sonogashira_troubleshooting_help_needed/]
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem. [URL: https://www.benchchem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [URL: https://www.mdpi.com/2073-4344/12/10/1148]
- (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/236906236_Recent_Advances_in_Sonogashira_Reactions]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/p7h761/struggling_to_make_a_sonogashira_coupling/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scielo.br [scielo.br]
Technical Support Center: Stability Assessment of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Introduction for the Researcher
Welcome to the technical support guide for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine (7-deaza-6-ethynyl-7-azaindole). This molecule, a key intermediate and scaffold in medicinal chemistry, particularly for kinase inhibitors, possesses a unique combination of a 7-azaindole core and a reactive ethynyl group.[1][2][3] Its stability is paramount for generating reproducible experimental data and for the long-term viability of drug development programs.
This guide is structured to provide you with both immediate troubleshooting solutions and a deeper understanding of the compound's stability profile. We will address common issues encountered in the lab, explain the chemical principles behind its potential degradation, and provide robust protocols for you to perform your own stability assessments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you quickly diagnose and resolve problems that may be related to the stability of this compound.
Q1: I'm observing a gradual loss of compound potency or inconsistent results in my biological assays over a series of experiments. What could be the cause?
Answer: This is a classic sign of compound degradation. The issue likely stems from improper storage or handling during your experimental workflow. Both the 7-azaindole nucleus and the ethynyl group can be susceptible to degradation under common laboratory conditions.
Immediate Actions & Rationale:
-
Review Storage Conditions: This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C or -20°C for long-term storage), and protected from light.[4][5][6] Oxygen and light can promote oxidative degradation and polymerization of the ethynyl moiety.
-
Assess Solution Stability: Prepare fresh solutions for each experiment. If you must use stock solutions, they should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] The stability of the compound in your specific solvent (e.g., DMSO, methanol) should be validated.
-
Check pH of Media: The pyrrolopyridine system can be sensitive to strongly acidic or basic conditions, which can catalyze hydrolysis or other rearrangements.[8] Ensure the pH of your assay buffers is within a stable range for the compound, typically near neutral (pH 6-8).
Q2: My HPLC/LC-MS analysis shows new, unexpected peaks appearing over time in my sample. How do I identify the problem?
Answer: The appearance of new peaks is a direct indication of degradation. The identity of these impurities can provide clues about the degradation pathway. The most probable culprits are oxidation, hydration of the ethynyl group, or dimerization/polymerization.
Troubleshooting Workflow:
-
Characterize Impurities: If your facility has the capability, use LC-MS/MS to obtain the mass of the new peaks.[9] This is the most critical step in diagnosing the degradation pathway.
-
An increase of +16 amu suggests oxidation (e.g., N-oxide formation or hydroxylation of a ring).
-
An increase of +18 amu suggests hydration of the ethynyl group to form an acetyl group.
-
A mass corresponding to double the parent mass indicates dimerization, a known reaction for terminal alkynes.
-
-
Perform a Forced Degradation Study: To confirm your hypothesis, you can intentionally stress the compound under specific conditions (see protocol below) and monitor the formation of the impurity peaks.[10] For example, if you suspect oxidation, sparging the solution with oxygen or adding a mild oxidant like AIBN should accelerate the formation of the +16 amu peak.
Q3: The color of my solid compound or its solution is changing from white/off-white to yellow or brown. Should I be concerned?
Answer: Yes, a color change is a visual indicator of chemical instability. This is often associated with the formation of conjugated, polymeric, or oxidized species. Terminal alkynes, in particular, can be prone to oxidative polymerization, which often results in colored products.
Immediate Actions:
-
Cease Use of the Discolored Batch: Do not use the compromised material for critical experiments, as its purity is questionable.
-
Verify Purity: Analyze the discolored sample by HPLC or NMR to quantify the level of impurity.[9]
-
Review Storage Environment: This type of degradation is frequently linked to prolonged exposure to air (oxygen) and/or light. Ensure that your storage containers are properly sealed and opaque, and that the vial headspace was purged with an inert gas.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
Answer: The stability of this molecule is governed by its key functional groups: the 7-azaindole ring system and the terminal ethynyl group. The main factors are:
-
Atmosphere (Oxygen): The electron-rich pyrrole ring is susceptible to oxidation. The ethynyl group can also undergo oxidative coupling.
-
pH: The compound is expected to be most stable in a neutral pH range. Strong acids or bases can lead to hydrolytic degradation.[8]
-
Light (Photostability): Aromatic and unsaturated systems can be sensitive to UV/Vis light, which can provide the energy to initiate degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation processes.
-
Presence of Metal Ions: Trace metal contaminants (e.g., copper, palladium) can catalyze the dimerization or polymerization of the terminal alkyne.
Q2: What are the potential chemical degradation pathways for this compound?
Answer: Based on the structure, we can predict several potential degradation pathways. While specific experimental data is not publicly available, these pathways are derived from the known chemistry of 7-azaindoles and terminal alkynes.
-
Oxidation: The pyrrole nitrogen or the pyridine nitrogen can be oxidized to the corresponding N-oxide. The electron-rich pyrrole ring can also be hydroxylated.[11][12]
-
Hydration: The ethynyl group can be hydrated under acidic conditions (often catalyzed by mercury salts, but can occur slowly in aqueous acid) to form 6-acetyl-1H-pyrrolo[2,3-b]pyridine.
-
Dimerization/Polymerization: The terminal alkyne can undergo coupling reactions (e.g., Glaser coupling in the presence of copper and oxygen) to form dimers and higher-order oligomers.
-
Photodegradation: UV light can induce complex degradation, including radical-mediated reactions or rearrangements.
Caption: Potential degradation pathways for this compound.
Q3: How should I design a comprehensive study to evaluate the stability of this compound?
Answer: A forced degradation (or stress testing) study is the standard approach.[10] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify potential degradation products and pathways rapidly. This is a crucial step in drug development as outlined by ICH guidelines.[10][13]
The typical workflow for such a study is as follows:
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Yields in 7-Azaindole Sonogashira Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions with 7-azaindole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high yields for this critical C-C bond-forming reaction. The unique electronic properties of the 7-azaindole nucleus, while valuable in drug discovery, present specific challenges that require careful optimization.[1]
This document provides in-depth, field-proven insights in a question-and-answer format, along with detailed protocols and workflow diagrams to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Persistently Low or No Product Yield
Question: My Sonogashira reaction with a 7-haloazaindole substrate is giving very low yields or failing completely, even though the same conditions work for other aryl halides. What is the likely cause?
Answer: The most common culprit is catalyst poisoning or inhibition by the 7-azaindole substrate itself. The pyridine nitrogen (at the 7-position) can coordinate to the palladium center, interfering with the catalytic cycle and reducing the rate of productive coupling.[2] This issue is often compounded by other common Sonogashira pitfalls, such as:
-
Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[3]
-
Impure Reagents: Trace impurities in solvents, bases, or starting materials can poison the catalyst.[3]
-
Suboptimal Conditions: The chosen ligand, base, or solvent may not be suitable for this specific heterocyclic system.
Solutions & Actionable Advice:
-
N-H Protection: The acidic N-H of the indole moiety can interfere with the reaction. Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl), benzyl, or a sulfonyl group can significantly improve yields by preventing unwanted side reactions and potentially altering the substrate's coordination properties.[2][4][5] While couplings on unprotected 7-azaindoles are possible, they often require more specialized catalyst systems.[6]
-
Ligand Selection: Standard triphenylphosphine ligands may not be sufficient. Consider switching to more robust and electron-rich ligands that can stabilize the palladium catalyst and promote the desired reaction pathway.
-
Rigorous Inert Atmosphere: Oxygen is detrimental to both the palladium catalyst and the copper co-catalyst (if used).[3] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a strict inert atmosphere using Schlenk techniques or a glovebox.[3]
Issue 2: Significant Formation of Black Precipitate (Palladium Black)
Question: My reaction turns black shortly after heating, and I observe a black precipitate, resulting in a low yield. What is happening?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, an inactive form of the metal.[3][10] This halts the catalytic cycle.
Causality & Prevention:
-
Cause: This is often caused by exposure to oxygen, excessively high temperatures, or the use of unstable catalyst precursors.[3] The choice of solvent can also play a role; for example, some researchers report that THF can promote the formation of palladium black more than other solvents.[10]
-
Prevention:
-
Optimize Temperature: While heating may be necessary, especially for less reactive aryl bromides, excessive heat can accelerate decomposition.[3][8] Try running the reaction at the lowest effective temperature (e.g., starting at room temperature for aryl iodides and gradually increasing for aryl bromides).
-
Ligand Choice: As mentioned, bulky, electron-rich phosphine or NHC ligands create a more stable and protected catalytic species, reducing the likelihood of decomposition.[7]
Issue 3: Alkyne Homocoupling (Glaser Coupling) is the Major Side Product
Question: I am isolating significant amounts of the alkyne dimer from my reaction. How can I suppress this side reaction?
Answer: The formation of alkyne dimers is known as the Glaser-Hay coupling , a common side reaction in copper-mediated Sonogashira reactions.[3][12] This process is driven by the copper(I) co-catalyst, especially in the presence of oxygen.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Improving your degassing and inert atmosphere techniques is the most critical first step.[3]
-
Reduce Copper Loading: Lowering the concentration of the CuI co-catalyst can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][13] Copper-free Sonogashira reactions are well-established and often provide cleaner product profiles, albeit sometimes requiring different reaction conditions (e.g., different bases or higher temperatures).[14][15]
Issue 4: Choosing the Right Reaction Components
Question: What is the best starting point for catalyst, base, and solvent selection for a 7-azaindole Sonogashira coupling?
Answer: There is no single "best" system, as the optimal conditions depend on the specific substrates. However, here is an expert-recommended starting point and optimization strategy.
| Component | Standard Pd/Cu Protocol | Copper-Free Protocol | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | For copper-free systems, a Pd(0) source is generated in situ from a Pd(II) salt and a ligand.[7] |
| Ligand | (Implicit in catalyst) | PPh₃, dppf, Xantphos, or an NHC ligand (e.g., IPr) | Ligand choice is critical in copper-free reactions to stabilize the catalyst and facilitate the catalytic cycle.[7][16] |
| Cu Co-Catalyst | CuI (1-10 mol%) | None | Eliminates Glaser homocoupling but may require adjustments to other parameters.[12] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.) | Inorganic: Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv.) Organic: Pyrrolidine | Amine bases are standard for the Pd/Cu system.[3] Inorganic bases are often preferred in copper-free protocols.[4][17] Ensure the base is anhydrous.[3] |
| Solvent | DMF, THF, Toluene, Dioxane | DMF, Dioxane, NMP, Acetonitrile | The solvent must be anhydrous and thoroughly degassed. Some solvents like DMF can inhibit certain reactions.[3][18] |
| Temperature | RT to 80 °C | 60 °C to 120 °C | Aryl iodides are more reactive and can often couple at lower temperatures than aryl bromides.[8][19] |
Visual Troubleshooting & Mechanistic Diagrams
To effectively troubleshoot, it is crucial to understand both the desired reaction pathway and the potential points of failure.
The Sonogashira Catalytic Cycle
Caption: The Sonogashira catalytic cycle, showing both the copper-mediated and copper-free transmetalation pathways.
Catalyst Inhibition by 7-Azaindole
Caption: Coordination of 7-azaindole to the palladium center can form a stable, inactive complex, removing the catalyst from the productive cycle.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and solve common issues leading to low reaction yields.
Validated Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Pd/CuI Catalyzed Sonogashira Coupling
This protocol is suitable for coupling 7-iodoazaindole derivatives.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 7-iodoazaindole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent and Base Addition:
-
Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the azaindole).
-
Add anhydrous triethylamine (3.0 equiv.) via syringe.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs after 2-4 hours, gradually heat the mixture to 50-60 °C.
-
-
Workup:
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended to avoid Glaser homocoupling and for substrates sensitive to copper.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the N-protected 7-haloazaindole (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), a suitable ligand (e.g., Xantphos, 0.10 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent and Alkyne Addition:
-
Add anhydrous, degassed solvent (e.g., Dioxane, approx. 0.1 M).
-
Add the terminal alkyne (1.5 equiv.).
-
-
Reaction:
-
Heat the mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the 7-haloazaindole (iodides < bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
References
-
Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira reactions with different copper(I) NHC complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
The Organic Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7330. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9, 4808. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]
-
Sci-Hub. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Retrieved from [Link]
-
R Discovery. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
PubMed. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4560–4563. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. research.unl.pt [research.unl.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Kinase Inhibition by 6-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern kinase inhibitor discovery, recognized as a "privileged" structure due to its ability to be tailored to target a wide array of kinases. This versatility has led to the development of inhibitors for critical oncology and immunology targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase[1][2][3][4]. The introduction of a 6-ethynyl group to this core, creating 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, presents a molecule with significant potential, leveraging a reactive handle for further chemical modification and potentially novel interactions within the kinase ATP-binding pocket.
While the broader pyrrolo[2,3-b]pyridine class is well-documented, specific public domain data on the kinase targets of this compound is limited. However, compelling evidence from a closely related analog, a 6-ethynyl-1H-indole derivative, points towards potent inhibition of p21-activated kinase 4 (PAK4). This guide, therefore, uses PAK4 as a primary hypothetical target to illustrate a rigorous, multi-faceted validation workflow. Researchers are strongly encouraged to adapt this framework to the specific kinase targets identified in their own initial screenings.
This document provides an in-depth, experience-driven comparison of methodologies to validate the kinase inhibition of this compound, offering a self-validating system of protocols for robust and reproducible results.
The Kinase Target Landscape: From Broad Screening to Specific Validation
Given the novelty of this compound, the initial and most critical step is to ascertain its kinase selectivity profile. A broad kinase panel screening is the industry standard for this purpose, providing a wide-angle view of the compound's activity across the human kinome.
Experimental Protocol: High-Throughput Kinase Profiling
-
Assay Principle: A radiometric assay, often considered the gold standard, directly measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate peptide or protein by a panel of recombinant kinases[5][6].
-
Procedure:
-
A library of over 400 purified kinases is arrayed in a multi-well plate format.
-
This compound is added to each well at a fixed concentration (typically 1-10 µM).
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP and a kinase-specific substrate.
-
The reaction proceeds for a defined period at a controlled temperature.
-
The reaction mixture is then spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Significant "hits" are identified as kinases with substantial inhibition (typically >70-80%).
The results of this initial screen will guide all subsequent validation efforts. For the purpose of this guide, we will proceed with the hypothesis that PAK4 is a primary target of this compound.
Biochemical Validation: Quantifying Potency and Mechanism of Action
Once a primary target is identified, the next phase involves detailed biochemical assays to quantify the inhibitor's potency and elucidate its mechanism of action.
Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors.
-
Assay Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
-
Procedure:
-
Purified recombinant PAK4, its substrate, and a range of concentrations of this compound are incubated in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation time, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value[7].
Comparative Potency of PAK4 Inhibitors
| Inhibitor | Target(s) | Reported IC50/K_d_ | Reference(s) |
| This compound | Hypothesized: PAK4 | To be determined | N/A |
| PF-3758309 | PAK4 | K_d_ = 2.7 nM | [8] |
| LCH-7749944 | PAK4 | IC50 = 14.93 µM | [8][9] |
| KPT-9274 | PAK4, NAMPT | IC50 ≈ 120 nM (NAMPT) | [8] |
Mechanism of Action: Competitive vs. Non-Competitive Inhibition
Understanding how an inhibitor interacts with the kinase and its substrate is crucial. This is typically determined through kinetic analysis by varying the concentrations of both ATP and the inhibitor.
-
Assay Principle: The initial velocity of the kinase reaction is measured at various concentrations of ATP and the inhibitor.
-
Procedure:
-
Set up a matrix of reactions with varying concentrations of ATP and this compound.
-
Measure the initial reaction rates using an in vitro kinase assay (e.g., ADP-Glo™).
-
-
Data Analysis: The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that the inhibitor competes with ATP for binding to the active site.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, suggesting the inhibitor binds to a site other than the ATP-binding pocket.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Cellular Validation: Confirming Target Engagement and Functional Effects
Biochemical assays provide valuable information, but it is imperative to validate these findings in a cellular context to understand the inhibitor's true biological effects in a more physiological environment[10].
Direct Target Engagement in Live Cells
Confirming that the inhibitor can bind to its target within a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
-
Assay Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged kinase is expressed in cells along with a fluorescent energy transfer probe that binds to the kinase's active site. When an inhibitor is added, it displaces the probe, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently transfected with a plasmid encoding a NanoLuc®-PAK4 fusion protein.
-
The cells are then treated with a range of concentrations of this compound.
-
The fluorescent NanoBRET™ tracer is added.
-
The BRET signal is measured using a specialized plate reader.
-
-
Data Analysis: A dose-response curve is generated to determine the cellular IC50 for target engagement.
Assessing Downstream Signaling Inhibition
A key functional validation is to demonstrate that the inhibitor blocks the downstream signaling pathway of the target kinase. For PAK4, a key downstream event is the phosphorylation of its substrates, which are involved in cytoskeletal organization and cell motility[11].
-
Assay Principle: This method quantifies the level of a specific phosphorylated protein in cell lysates.
-
Procedure:
-
Select a cell line with active PAK4 signaling (e.g., a cancer cell line where PAK4 is overexpressed).
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known PAK4 substrate (e.g., phospho-LIMK1).
-
Use an antibody against the total protein of the substrate as a loading control.
-
Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment. A significant decrease indicates successful inhibition of PAK4 activity in the cell.
Functional Cellular Assays: Proliferation and Migration
The ultimate validation of a kinase inhibitor is its ability to elicit a desired functional response in cells. As PAK4 is implicated in cancer cell proliferation and migration, assays measuring these endpoints are highly relevant[11].
-
Assay Principle: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
After a prolonged incubation period (e.g., 72 hours), add MTT reagent to the wells.
-
Living cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
-
Assay Principle: This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Procedure:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Treat the cells with the inhibitor.
-
Image the wound at different time points (e.g., 0, 24, 48 hours).
-
-
Data Analysis: Measure the area of the wound over time. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.
Visualizing the Validation Workflow and Signaling Pathway
Caption: Simplified PAK4 signaling pathway targeted by the inhibitor.
Conclusion
The validation of a novel kinase inhibitor like this compound is a systematic and multi-tiered process. It begins with a broad assessment of its selectivity, followed by a deep dive into its biochemical potency and mechanism of action against identified targets. Crucially, these in vitro findings must be corroborated in a cellular context to confirm target engagement and functional consequences. By following a rigorous and self-validating workflow as outlined in this guide, researchers can build a comprehensive data package to confidently assess the therapeutic potential of new chemical entities. The pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of kinase inhibitors, and a thorough validation process is key to unlocking the full potential of its derivatives.
References
-
Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
PAK4 - Wikipedia. [Link]
-
Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. (2023). MDPI. [Link]
-
Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications. (2023). Suzy Cohen. [Link]
-
Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. (2020). Frontiers in Oncology. [Link]
-
Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. (2014). PLoS One. [Link]
-
Selective inhibitors of the Janus Kinase Jak3 – are they effective?. (2015). ResearchGate. [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. [Link]
-
Novel targets for ATM-deficient malignancies. (2014). The Journal of Clinical Investigation. [Link]
-
Identification of Chinese Herbal Compounds with Potential as JAK3 Inhibitors. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]
-
The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. (2023). Annals of Clinical Case Reports. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2015). Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients. (2021). Journal for ImmunoTherapy of Cancer. [Link]
-
6-Ethynyl-1-methylpyrrolo[2,3-b]pyridine. PubChem. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). ScienceDirect. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). MDPI. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. (2015). Bioorganic & Medicinal Chemistry. [Link]
-
Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
-
Six dose growth inhibition percent and IC 50 values of the tested compounds against MCF7 cell line. ResearchGate. [Link]
Sources
- 1. Natural Sourced Inhibitors of EGFR, PDGFR, FGFR and VEGFRMediated Signaling Pathways as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PAK4 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine and Other Kinase Inhibitors for Researchers
This guide provides an in-depth comparison of kinase inhibitors based on the 6-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold with other major classes of kinase inhibitors, namely JAK, BTK, and EGFR inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the biochemical and cellular differences between these compound classes. This guide delves into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them.
Introduction to Kinase Inhibitors and the Pyrrolo[2,3-b]pyridine Scaffold
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases.[2]
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors.[3][4] Its ability to mimic the purine core of ATP allows it to bind to the ATP-binding site of a wide range of kinases.[4] The ethynyl group at the 6-position can be a key feature for enhancing potency and selectivity through interactions with the kinase active site. This guide will use the conceptual molecule, this compound, as a representative of this class to compare against well-established kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Classes
This section compares the pyrrolo[2,3-b]pyridine-based inhibitors with three major classes of clinically relevant kinase inhibitors: JAK, BTK, and EGFR inhibitors. The comparison focuses on their target kinases, mechanism of action, and representative inhibitory data.
Pyrrolo[2,3-b]pyridine-Based Inhibitors
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a variety of kinases, with some demonstrating high potency and selectivity. For instance, certain derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][5]
Table 1: Inhibitory Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [2] |
| Compound 25 | - | - | - | 51.6 | [6] |
JAK (Janus Kinase) Inhibitors
JAKs are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[7] Inhibitors of JAKs are used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.[8][9] Ruxolitinib is a well-characterized JAK inhibitor.[7][8][9]
Table 2: Inhibitory Activity of Ruxolitinib against JAK Family Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 3.3 | [7][8] |
| JAK2 | 2.8 | [7][8] |
| TYK2 | 19 | [9] |
| JAK3 | 428 | [9] |
BTK (Bruton's Tyrosine Kinase) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling.[10] BTK inhibitors are effective in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[11] Ibrutinib is a first-in-class BTK inhibitor, while acalabrutinib and zanubrutinib are second-generation inhibitors with improved selectivity.[10][11]
Table 3: Comparison of BTK Inhibitor Selectivity
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Reference |
| BTK | 0.5 | 5.1 | 0.5 | [12] |
| EGFR | 5.6 | >1000 | 8.2 | [12] |
| ITK | 5.0 | 22.2 | 3.5 | [12] |
| TEC | 2.6 | 1.8 | 1.1 | [12] |
EGFR (Epidermal Growth Factor Receptor) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[13][14] Gefitinib is a first-generation EGFR inhibitor that targets specific activating mutations in the EGFR gene.[13][14] Resistance to first-generation EGFR inhibitors can arise through secondary mutations, such as the T790M mutation.[13][15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Caption: JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib.
Caption: BTK Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Experimental Methodologies for Kinase Inhibitor Characterization
The characterization of kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. The choice of assay is critical for obtaining reliable and reproducible data.
Biochemical Assays
Biochemical assays measure the direct effect of an inhibitor on the activity of a purified kinase.
This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[16][17] It is a universal assay applicable to virtually any kinase.[16]
Protocol for ADP-Glo™ Kinase Assay: [16][17]
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate, and test compound in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[18][19]
Protocol for LanthaScreen® Eu Kinase Binding Assay: [18][19]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled tracer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X test compound.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer.
-
-
Incubation and Detection:
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
This is another TR-FRET-based assay that measures the phosphorylation of a substrate by a kinase.[20][21]
Protocol for HTRF® Kinase Assay: [20][21]
-
Kinase Reaction:
-
In a 384-well plate, dispense the test compound, kinase, and a biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader. The TR-FRET signal is proportional to the level of substrate phosphorylation.
-
Cell-Based Assays
Cell-based assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant context.
This assay measures the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[22][23]
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay: [22][23]
-
Cell Plating and Treatment:
-
Plate cells in a 96-well or 384-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for the desired time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader. A decrease in luminescence indicates a reduction in cell viability.
-
Western blotting is a widely used technique to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of a kinase inhibitor's effect in cells.[1][24]
Protocol for Western Blotting of Phosphorylated Proteins: [1][24]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[1]
-
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the comparison with established inhibitor classes like JAK, BTK, and EGFR inhibitors, the specific biological activity is highly dependent on the substitutions on the core scaffold. A thorough characterization using a combination of biochemical and cell-based assays is crucial for understanding the therapeutic potential of any new kinase inhibitor. The experimental protocols provided in this guide offer a robust framework for such evaluations, enabling researchers to make informed decisions in their drug discovery efforts.
References
-
Novartis. Jakavi (ruxolitinib) tablets Prescribing Information. [Link]
-
Santos, F. P. S., & Verstovsek, S. (2016). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Cancer Management and Research, 8, 65–75. [Link]
-
Tefferi, A. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Leukemia, 25(12), 1847–1854. [Link]
-
ADP Glo Protocol. [Link]
-
Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7296-7315. [Link]
-
Tefferi, A., & Pardanani, A. (2011). Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Therapeutic Advances in Hematology, 2(6), 365–375. [Link]
-
Patsnap Synapse. What is the mechanism of Gefitinib?. [Link]
-
Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 5(3), 393-402. [Link]
-
Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry, 210, 112969. [Link]
-
Zain, R., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 65(13), 8847–8863. [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4417. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
-
Ossiform. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
-
ResearchGate. Structures of some representative selective FGFR inhibitors. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20967. [Link]
-
Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(12), 027-034. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Smith, E. J., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]
-
ResearchGate. Kinase selectivity of zanubrutinib and ibrutinib. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Klutchko, S. R., et al. (2006). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 49(4), 1475–1485. [Link]
-
Cui, J., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1779-1784. [Link]
-
Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]
-
ResearchGate. Representative selective fibroblast growth factor receptor inhibitors. [Link]
-
Wikipedia. Janus kinase 3 inhibitor. [Link]
-
YouTube. Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Li, X., et al. (2016). Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer. Oncology Letters, 12(3), 2135–2140. [Link]
-
YouTube. How to run a cell based phospho HTRF assay. [Link]
-
Santoro, A., & Drilon, A. (2020). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open, 5(Suppl 1), e000693. [Link]
-
ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
Sources
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 15. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 17. promega.com [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine and Other Functionalized Azaindoles for Drug Discovery
For researchers, scientists, and drug development professionals, the 7-azaindole scaffold is a privileged structure, renowned for its role in a multitude of clinically successful kinase inhibitors.[1] Its bioisosteric relationship with the purine core of ATP allows for potent and selective interactions within the kinase hinge region.[2] The strategic functionalization of this core is paramount in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine with other key C6-functionalized 7-azaindoles, namely those bearing formyl, carboxyl, and amino groups. We will delve into their synthetic accessibility, comparative reactivity, and the impact of each functional group on biological activity, supported by experimental data and detailed protocols.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system's utility in drug design is well-established. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, mimicking the interactions of adenine with the kinase hinge.[2] Functionalization at the C6 position of the pyridine ring allows for the introduction of diverse substituents that can probe different regions of the ATP binding site, leading to enhanced affinity and selectivity.
This compound: A Versatile Building Block
The introduction of an ethynyl group at the C6 position of the 7-azaindole core provides a powerful and versatile handle for further chemical elaboration. This functionality is particularly valuable for its ability to participate in a wide array of chemical transformations, most notably the Sonogashira cross-coupling reaction.
Synthesis and Reactivity
This compound is typically synthesized from a halogenated precursor, most commonly 6-bromo- or 6-iodo-7-azaindole, via a palladium- and copper-catalyzed Sonogashira coupling with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.[3] The reactivity of the ethynyl group is a key advantage, allowing for:
-
Carbon-Carbon Bond Formation: The terminal alkyne can be readily coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates to generate more complex structures.
-
Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the facile formation of triazole rings, which are valuable pharmacophores.
-
Further Functionalization: The alkyne can be hydrated to form a methyl ketone, reduced to an alkene or alkane, or undergo various addition reactions.
The electron-withdrawing nature of the ethynyl group slightly deactivates the pyridine ring towards electrophilic substitution but does not significantly hinder its fundamental reactivity.
A Comparative Analysis of C6-Functionalized 7-Azaindoles
To provide a comprehensive understanding, we will now compare the 6-ethynyl derivative with other key C6-functionalized 7-azaindoles: 6-formyl, 6-carboxy, and 6-amino.
Synthetic Accessibility
The choice of a particular functional group is often dictated by its synthetic accessibility. The following table summarizes common synthetic routes to these key intermediates.
| Functional Group | Common Precursor(s) | Key Transformation(s) | Typical Yield Range | Reference(s) |
| -C≡CH | 6-Bromo-7-azaindole | Sonogashira coupling | 70-95% | [3][4] |
| -CHO | 6-Methyl-7-azaindole or 6-Bromo-7-azaindole | Oxidation or Formylation | 50-80% | [5] |
| -COOH | 6-Formyl-7-azaindole or 6-Cyano-7-azaindole | Oxidation or Hydrolysis | 80-95% | [5] |
| -NH₂ | 6-Bromo-7-azaindole or 6-Nitro-7-azaindole | Buchwald-Hartwig amination or Reduction | 60-90% | [6][7] |
Comparative Reactivity and Synthetic Utility
Each functional group offers a distinct set of subsequent chemical transformations, making them valuable for different stages of a drug discovery program.
| Functional Group | Key Reactions and Synthetic Utility | Causality of Reactivity |
| -C≡CH | Sonogashira coupling, Click chemistry (CuAAC), Hydration, Reduction. Ideal for library synthesis and late-stage diversification. | The high electron density of the triple bond and the acidity of the terminal proton make it highly reactive in metal-catalyzed and addition reactions. |
| -CHO | Wittig reaction, Reductive amination, Grignard additions, Oxidations. A versatile handle for introducing a wide range of substituents. | The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. |
| -COOH | Amide coupling, Esterification, Reduction to alcohol. Primarily used for forming stable amide linkages with amine-containing fragments. | The carboxyl group is relatively unreactive towards nucleophiles but can be activated (e.g., as an acid chloride or with coupling reagents) for reaction with strong nucleophiles like amines.[8] |
| -NH₂ | Acylation, Sulfonylation, Diazotization (Sandmeyer reaction), Buchwald-Hartwig amination. A key building block for introducing diverse amide and sulfonamide functionalities and for conversion to other groups via diazotization. | The nucleophilic lone pair on the nitrogen atom readily attacks electrophiles. The amino group is also a strong activating group for the pyridine ring.[8][9] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of these key functionalized 7-azaindoles are provided below. These protocols are self-validating systems, with expected outcomes based on established chemical principles.
Protocol 1: Synthesis of this compound
This protocol describes the Sonogashira coupling of 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine with ethynyltrimethylsilane, followed by desilylation.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
To a solution of 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add ethynyltrimethylsilane (1.5 equiv), triethylamine (3.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
-
Dissolve the purified intermediate in THF (0.1 M) and treat with tetrabutylammonium fluoride (1.1 equiv, 1 M solution in THF).
-
Stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Synthesis of 6-Formyl-1H-pyrrolo[2,3-b]pyridine
This protocol details the oxidation of 6-methyl-1H-pyrrolo[2,3-b]pyridine to the corresponding aldehyde using selenium dioxide.
Methodology:
-
To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in 1,4-dioxane (0.2 M), add selenium dioxide (1.2 equiv).
-
Heat the reaction mixture to reflux (101 °C) for 4 hours.
-
Cool the reaction to room temperature and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-formyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This protocol describes the oxidation of 6-formyl-1H-pyrrolo[2,3-b]pyridine to the carboxylic acid using potassium permanganate.
Methodology:
-
To a solution of 6-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a mixture of acetone and water (1:1, 0.1 M), add potassium permanganate (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Protocol 4: Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine
This protocol outlines the Buchwald-Hartwig amination of 6-bromo-1H-pyrrolo[2,3-b]pyridine with benzophenone imine, followed by acidic hydrolysis.
Caption: Workflow for the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine.
Methodology:
-
To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) under an inert atmosphere, add benzophenone imine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify by flash column chromatography to yield the intermediate imine.
-
Dissolve the imine in THF (0.2 M) and add 2 M aqueous HCl (5.0 equiv).
-
Stir at room temperature for 2 hours.
-
Basify the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-1H-pyrrolo[2,3-b]pyridine.
Impact on Biological Activity: A Kinase Inhibition Perspective
The choice of the C6-substituent has a profound impact on the biological activity of 7-azaindole derivatives, particularly as kinase inhibitors.
Caption: Influence of C6-substituents on kinase interactions.
-
6-Ethynyl Group: The linear and rigid nature of the ethynyl group makes it an excellent vector to project substituents deep into hydrophobic pockets of the kinase active site. This can lead to a significant increase in potency and selectivity.
-
6-Formyl Group: The aldehyde can act as a hydrogen bond acceptor and can be used to explore interactions in more solvent-exposed regions of the active site.
-
6-Carboxyl Group: The carboxylate can form strong hydrogen bonds and salt bridges with basic residues like lysine or arginine, providing a strong anchoring point and enhancing potency.
-
6-Amino Group: The amino group is a versatile hydrogen bond donor and can interact with the protein backbone or acidic residues. It also serves as a key attachment point for building out larger substituents.
Physicochemical Properties
The functional group at C6 also significantly influences the physicochemical properties of the 7-azaindole derivative, which are critical for its drug-like properties.
| Functional Group | Expected Impact on Physicochemical Properties |
| -C≡CH | Increases lipophilicity (logP) compared to the unsubstituted parent. Generally maintains good permeability. |
| -CHO | Increases polarity and potential for hydrogen bonding, which may improve solubility but could also lead to metabolic liabilities. |
| -COOH | Significantly increases polarity and aqueous solubility, especially at physiological pH where it will be deprotonated. This can improve bioavailability but may reduce cell permeability. |
| -NH₂ | Increases polarity and aqueous solubility. The basic nature of the amino group can be advantageous for salt formation and solubility. |
Conclusion
The functionalization of the 7-azaindole core at the C6 position is a critical strategy in the design of novel therapeutics, particularly kinase inhibitors. This compound stands out as a highly versatile and valuable building block due to the exceptional reactivity of the ethynyl group, which allows for extensive and efficient late-stage diversification. However, the choice of the optimal C6-substituent is context-dependent and should be guided by the specific goals of the drug discovery program. 6-formyl, 6-carboxy, and 6-amino derivatives each offer unique synthetic handles and opportunities to modulate physicochemical properties and biological activity. A thorough understanding of the comparative synthesis, reactivity, and biological implications of these key functionalized 7-azaindoles, as outlined in this guide, will empower researchers to make more informed decisions in the design and optimization of next-generation therapeutics.
References
- BenchChem. (2025). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. BenchChem.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- Molecules. (2018).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
- ACS Publications. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Wikipedia. (2023). Sandmeyer reaction. Wikipedia.
- Pearson. (2024). EAS Reactions of Pyridine. Pearson.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- ChemInform. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library.
- BenchChem. (2025). 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold. BenchChem.
- ACS Publications. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- PMC. (2021). Azaindole Therapeutic Agents.
- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2018). Precursors and products from the Sandmeyer reaction.
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- PMC. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.
- Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology.
- ScienceDirect. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
- ResearchGate. (2023). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal.
- Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein-Institut.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- NANTONG REFORM PETRO-CHEMICAL CO., LTD. (n.d.).
- Introductory Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions. Pressbooks.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 9. Electronic Properties of Amino Compounds and Their Applications in Medicine - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
The Selectivity Profile of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure. Its resemblance to the purine core of ATP allows for potent and specific interactions within the kinase ATP-binding site. This guide provides an in-depth analysis of the selectivity profile of inhibitors derived from this scaffold, with a specific focus on the implications of substitution, exemplified by the ethynyl group at the 6-position. We will compare the selectivity of this class of compounds with established kinase inhibitors, Tofacitinib and AZD4547, providing a framework for researchers to understand and anticipate the polypharmacology of novel 7-azaindole derivatives.
The Strategic Advantage of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity. This polypharmacology can lead to unforeseen toxicities or, in some cases, beneficial synergistic effects. Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is paramount in drug development.[1][2] Early-stage, broad kinase screening de-risks clinical progression by identifying potential liabilities and informs structure-activity relationships (SAR) to optimize both potency and selectivity.
Methodologies for Determining Kinase Selectivity
Several robust platforms are available for kinome-wide selectivity profiling. A common and powerful method is the competition binding assay, such as the KINOMEscan™ platform. This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases in a competitive format where the amount of kinase captured by an immobilized ligand is measured by quantitative PCR (qPCR). This approach provides dissociation constants (Kd) across a large portion of the human kinome, offering a detailed map of a compound's interaction space.
Alternatively, enzymatic assays that measure the inhibition of kinase activity (e.g., radiometric assays like ADP-Glo™) are also widely used. These assays provide IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by half. While both binding and enzymatic assays are valuable, it is crucial to consider that they measure different aspects of inhibitor interaction and may not always correlate perfectly.
Experimental Workflow: Competition Binding Assay (KINOMEscan™)
Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition binding assay.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Platform for Tunable Selectivity
The 1H-pyrrolo[2,3-b]pyridine core is a versatile starting point for designing kinase inhibitors. Modifications at various positions on this scaffold can dramatically alter both potency and selectivity. While a comprehensive kinome scan for this compound is not publicly available, analysis of published data for derivatives provides valuable insights into the selectivity profile of this compound class.
Targeting the Janus Kinase (JAK) Family
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively explored as inhibitors of the Janus kinase (JAK) family. For instance, Tofacitinib, an approved immunomodulator, is built upon a similar pyrrolo[2,3-d]pyrimidine core and functions as a pan-JAK inhibitor, with predominant activity against JAK1 and JAK3.[3] Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have shown that it is possible to achieve moderate selectivity for JAK3. For example, compound 14c from a published series was identified as a potent and moderately selective JAK3 inhibitor.[4][5] This suggests that the 7-azaindole core can be decorated to engender selectivity within the highly homologous JAK family.
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. One study reported a series of derivatives with potent activity against FGFR1, 2, and 3.[6] Notably, compound 4h from this series exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively, while showing significantly lower potency against FGFR4 (IC50 = 712 nM).[7] This demonstrates that the scaffold can be tailored to achieve selectivity even within the FGFR family.
Other Kinase Targets
Beyond JAKs and FGFRs, the 1H-pyrrolo[2,3-b]pyridine core has been shown to be a potent inhibitor of other kinases, including Traf2 and Nck-interacting kinase (TNIK) and Cyclin-Dependent Kinase 8 (CDK8).[8][9] This highlights the broad applicability of this scaffold in kinase inhibitor design.
Comparative Selectivity Analysis: 1H-pyrrolo[2,3-b]pyridine Derivatives vs. Approved Inhibitors
To contextualize the selectivity of the 1H-pyrrolo[2,3-b]pyridine scaffold, we will compare the known selectivity profiles of its derivatives with two well-characterized, clinically approved kinase inhibitors: Tofacitinib (a pan-JAK inhibitor) and AZD4547 (an FGFR inhibitor).
| Compound/Class | Primary Target(s) | Key Selectivity Features | Noteworthy Off-Targets (if known) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | JAK3, FGFR1/2/3, TNIK, CDK8 | Can be modified for moderate JAK3 selectivity or potent FGFR1/2/3 inhibition with reduced FGFR4 activity. | Broad kinome scan data is not publicly available, but the scaffold's versatility suggests potential for off-target interactions depending on substitution patterns. |
| Tofacitinib | JAK1, JAK2, JAK3 | Pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2 and TYK2. | Known to inhibit other kinases at higher concentrations. A comprehensive kinome scan would reveal the full off-target profile.[3] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | Highly selective for FGFR1/2/3 over a broad panel of other kinases, including the structurally related VEGFR2 (KDR).[4][10] | Shows significantly less activity against FGFR4.[5] |
This table is a qualitative summary based on available literature. Quantitative comparison requires standardized, head-to-head kinome-wide screening.
Discussion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool in the medicinal chemist's arsenal for developing novel kinase inhibitors. The available data on its derivatives suggest that the selectivity profile can be finely tuned through chemical modification. The introduction of a 6-ethynyl group, as in the topic compound, is a common strategy to probe a hydrophobic pocket within the ATP-binding site, which can enhance potency and influence selectivity.
For researchers working with this compound or similar analogs, the following points are critical:
-
Expect Polypharmacology: Given the scaffold's ability to potently inhibit multiple, distinct kinase families, it is highly probable that any given derivative will interact with multiple kinases. A broad, quantitative assessment of selectivity is therefore essential.
-
Contextualize Selectivity: The desired selectivity profile is context-dependent. For oncology applications, inhibiting multiple nodes in a signaling pathway may be advantageous. In contrast, for chronic inflammatory diseases, a highly selective inhibitor is often preferred to minimize long-term side effects.
-
Comparator Compounds are Key: When evaluating a novel inhibitor, comparing its selectivity profile to that of well-characterized compounds like Tofacitinib and AZD4547 provides a valuable benchmark for understanding its potential clinical translatability.
References
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]
-
Gavai, A. V., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2131-2141. Available from: [Link]
-
Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21576. Available from: [Link]
-
Almalki, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tofacitinib. Available from: [Link]
-
Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
-
Angelillo, M. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate. Available from: [Link]
-
Norman, P. (2014). Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 12), 3279-3288. Available from: [Link]
-
Kim, S. J., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(19), 10437. Available from: [Link]
-
LINCS Data Portal. Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Available from: [Link]
-
Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: [Link]
-
Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12245. Available from: [Link]
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors [ouci.dntb.gov.ua]
- 8. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Off-Target Effects of 6-Ethynyl-7-Azaindole and Its Analogs
For researchers and drug development professionals, the promise of a novel therapeutic agent is always tempered by the critical need to understand its potential for unintended interactions. This guide provides an in-depth analysis of the off-target effects associated with the 7-azaindole scaffold, with a specific focus on the implications of the 6-ethynyl substitution. As a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitors, 7-azaindole's utility is well-established; however, its interaction with unintended targets is a crucial consideration for preclinical safety and ultimate clinical success.
The 7-azaindole core is a bioisostere of purines and indoles, making it an effective mimic for the adenine moiety of ATP.[1][2][3] This characteristic allows it to bind to the hinge region of many kinases, a key interaction for inhibitory activity.[4] The addition of a nitrogen atom to the indole ring can also modulate physicochemical properties, such as solubility and metabolic stability, often leading to more favorable drug-like characteristics compared to their indole counterparts.[1][5]
The introduction of an ethynyl group at the 6-position of the 7-azaindole scaffold can further influence its biological activity. This small, rigid functional group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, potentially enhancing binding affinity for the intended target. However, these same interactions can also lead to binding with off-target proteins, underscoring the importance of comprehensive selectivity profiling.
Understanding Off-Target Effects in Kinase Inhibitors
Off-target activity refers to the unintended binding of a drug to proteins other than its primary target.[6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common phenomenon.[7][8] These unintended interactions can lead to a range of consequences, from unforeseen toxicities to potentially beneficial polypharmacology, where the inhibition of multiple targets contributes to the therapeutic effect.[6] Early identification and characterization of off-target effects are therefore essential for mitigating risks and understanding the complete pharmacological profile of a compound.[6]
Comparative Selectivity of 7-Azaindole-Based Inhibitors
While specific, comprehensive off-target data for the parent 6-ethynyl-7-azaindole is not extensively published, we can infer its likely behavior by examining the selectivity profiles of structurally related 7-azaindole derivatives. The following table summarizes the kinase selectivity for several published 7-azaindole-based inhibitors, illustrating how substitutions on the core scaffold influence their off-target profiles.
| Compound | Primary Target(s) | Potency (IC50/Ki) | Key Off-Targets (with potency) | Reference |
| Vemurafenib | BRAFV600E | 31 nM | SRMS (20 nM), ACK1 (16 nM), MAP4K5 (3.8 nM) | N/A |
| 7-azaindole derivative 132e | PIM1 | 3 nM | FLT3 (47 nM) | [9] |
| 7-azaindole derivative 41 | TrkA | Potent (not specified) | Selective over a panel of 30 other kinases | [2] |
| 7-azaindole derivative 6z | Multiple Oncogenic Kinases | Potent (not specified) | Selectivity profile assessed against a panel of kinases | [10] |
This table is illustrative and compiled from various sources. Direct comparison of potencies should be done with caution due to differing assay conditions.
The data highlights that even with a common scaffold, minor chemical modifications can significantly alter the selectivity profile. For instance, compound 132e shows high selectivity for PIM1 with a notable off-target activity against FLT3.[9] In contrast, derivative 41 was found to be highly selective for TrkA.[2] This underscores the necessity of empirical testing for each new analog, including those with a 6-ethynyl substitution.
Experimental Workflows for Off-Target Profiling
A robust assessment of off-target effects requires a multi-faceted approach, combining biochemical and cellular assays. Here, we outline two key experimental workflows.
Workflow 1: Kinome-Wide Selectivity Profiling
This biochemical approach provides a broad view of a compound's interaction with a large panel of kinases.
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Protocol:
-
Compound Preparation: Solubilize the test compound (e.g., 6-ethynyl-7-azaindole) in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.
-
Kinase Panel Screening: Screen the compound at one or more concentrations against a large panel of recombinant kinases.[11] Commercially available panels can cover a significant portion of the human kinome.
-
Activity Assay: The kinase reactions are typically performed in microtiter plates. Each well contains a specific kinase, its substrate, ATP (often radiolabeled), and the test compound. The reaction is allowed to proceed for a defined period.
-
Detection: Measure the amount of phosphorylated substrate. The method of detection will depend on the assay format and can include radiometric, fluorescence, or luminescence-based readouts.[12]
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound relative to a vehicle control (e.g., DMSO).
-
IC50 Determination: For kinases that show significant inhibition (e.g., >50% at a screening concentration of 1 µM), perform dose-response experiments to determine the IC50 value.
-
Selectivity Analysis: Analyze the data to identify off-target kinases. A selectivity score can be calculated to quantify the overall selectivity of the compound.
Workflow 2: Cellular Target Engagement and Off-Target Validation
Cell-based assays are crucial for confirming that a compound interacts with its intended and unintended targets in a more physiologically relevant context.
Caption: Workflow for cellular off-target validation.
Detailed Protocol for Chemical Proteomics (e.g., Kinobeads):
-
Cell Culture and Treatment: Grow the cell line of interest to a suitable confluency. Treat the cells with the test compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Harvest the cells and prepare a cell lysate under conditions that preserve protein structure and interactions.
-
Affinity Purification: Incubate the cell lysates with beads that have been functionalized with a broad-spectrum kinase inhibitor matrix (kinobeads).[6] The test compound will compete with the bead matrix for binding to kinases in the lysate.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off the beads by the test compound.
-
Data Analysis: Identify the proteins whose binding to the beads was significantly reduced in the presence of the test compound. These are the potential cellular targets and off-targets.
The 7-Azaindole Hinge-Binding Motif
The prevalence of the 7-azaindole scaffold in kinase inhibitors is largely due to its ability to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.
Caption: Hydrogen bonding of 7-azaindole with the kinase hinge.
This bidentate interaction provides a strong anchor for the inhibitor in the ATP-binding pocket.[2][4] The 6-ethynyl group would project from this core into other regions of the binding site, where its interactions would further determine the compound's overall affinity and selectivity profile.
Conclusion and Future Directions
The 6-ethynyl-7-azaindole scaffold holds promise as a core structure for the development of novel therapeutics. However, as with all kinase inhibitors, a thorough investigation of its off-target effects is paramount. The guide has outlined the rationale for potential off-target interactions and provided a framework for their experimental evaluation. By combining broad kinome screening with cellular target engagement studies, researchers can build a comprehensive selectivity profile for any new 7-azaindole derivative. This knowledge is not only crucial for de-risking a compound during preclinical development but also for uncovering potential new therapeutic applications through beneficial polypharmacology. Future work should focus on generating and publishing detailed selectivity data for 6-ethynyl-7-azaindole and its derivatives to guide the broader research community.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Grokipedia. (n.d.). Off-target activity. Grokipedia. [Link]
-
Lourido, M., & Shokat, K. M. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 219–226. [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
De Clercq, E. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(3), 1274–1292. [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]
-
PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
ResearchGate. (2025, August 9). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]
-
PRISM. (2015, May 1). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. PRISM. [Link]
-
PubMed Central. (n.d.). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
PubMed. (2022, September 1). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
PubMed Central. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. [Link]
-
PubMed. (2016, August 15). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
-
PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
PubMed Central. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central. [Link]
-
Europe PMC. (2009, August 15). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Europe PMC. [Link]
-
ResearchGate. (n.d.). Discovery of Novel 7-Azaindoles as PDK1 Inhibitors. ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives and Clinically Relevant Inhibitors
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, or 7-deazapurine, scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive comparison of a promising class of these compounds, exemplified by the 6-ethynyl-1H-pyrrolo[2,3-b]pyridine motif, with established, clinically significant kinase inhibitors: Tofacitinib, Vemurafenib, and Sunitinib. Through an examination of their biochemical activity, cellular effects, and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a detailed perspective on the potential and placement of this emerging inhibitor class.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows compounds built on this scaffold to competitively bind to the ATP-binding site of a wide range of kinases.[1] The replacement of the N7 nitrogen of adenine with a carbon atom in the 7-deazapurine structure offers several advantages, including an altered electronic distribution and the opportunity for substitution at the C7 position, which can enhance binding affinity and selectivity.[2]
The introduction of a 6-ethynyl group is a strategic modification intended to probe a hydrophobic pocket adjacent to the ATP-binding site, a common strategy in kinase inhibitor design to enhance potency. While specific biochemical data for the unsubstituted this compound is not extensively available in the public domain, the broader class of 6-substituted pyrrolo[2,3-b]pyridines has demonstrated significant inhibitory activity against a variety of kinases, including Cell Division Cycle 7 (Cdc7) kinase and Fibroblast Growth Factor Receptors (FGFRs).[3][4]
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of this compound derivatives, we will compare their anticipated profile with three well-characterized kinase inhibitors that represent different classes and therapeutic applications.
Tofacitinib: A JAK-STAT Pathway Modulator
Tofacitinib is a first-in-class Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[4] It functions by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in inflammation and immune responses.[5][6]
Biochemical Profile: Tofacitinib exhibits potent inhibition of JAK3 and JAK1, with moderate activity against JAK2.[7] This profile leads to the suppression of signaling by cytokines that utilize these specific JAKs.[7]
Cellular Activity: In cellular assays, Tofacitinib effectively inhibits the proliferation of immune cells, such as T-cells, that are dependent on JAK-mediated cytokine signaling.[7]
Vemurafenib: A Targeted BRAF Inhibitor
Vemurafenib is a highly selective inhibitor of the V600E mutant BRAF kinase, a driver mutation in a significant proportion of melanomas.[6] Its therapeutic action is centered on the inhibition of the MAPK/ERK signaling pathway, which is constitutively activated by the BRAF mutation, leading to uncontrolled cell proliferation.[8][9]
Biochemical Profile: Vemurafenib demonstrates high potency against the BRAF V600E mutant, with significantly lower activity against wild-type BRAF and other kinases.[6]
Cellular Activity: In melanoma cell lines harboring the BRAF V600E mutation, Vemurafenib induces cell cycle arrest and apoptosis.[10] However, resistance can emerge through various mechanisms, often involving reactivation of the MAPK pathway.[3][11]
Sunitinib: A Multi-Kinase Inhibitor
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[12][13] It simultaneously targets multiple kinases involved in tumor growth, angiogenesis, and metastasis.[14][15]
Biochemical Profile: Sunitinib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT, among others.[5][14]
Cellular Activity: Sunitinib's broad-spectrum activity leads to the inhibition of tumor cell proliferation and a potent anti-angiogenic effect by blocking signaling in endothelial cells.[16]
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key inhibitory activities of the comparator drugs. The projected activity for a this compound derivative is based on the known activities of closely related analogs and the general principles of kinase inhibitor design.
| Inhibitor | Primary Kinase Targets | Representative IC50 Values (nM) | Key Signaling Pathway(s) Inhibited |
| This compound Derivative (Projected) | Varies based on substitution; potential for potent inhibition of kinases with accessible hydrophobic pockets (e.g., Cdc7, FGFRs, JAKs) | Data not publicly available for the specific compound; however, related compounds show activity in the low nM range against specific kinases.[3][4] | Dependent on specific kinase targets |
| Tofacitinib | JAK1, JAK3, JAK2 | JAK1: ~1-112 nMJAK2: ~20 nMJAK3: ~1 nM[7] | JAK-STAT[5][6] |
| Vemurafenib | BRAF V600E | BRAF V600E: ~31 nMWild-type BRAF: ~100 nMCRAF: ~48 nM[6] | RAF-MEK-ERK (MAPK)[8][9] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | VEGFR2: ~80 nMPDGFRβ: ~2 nM[5][14] | Multiple RTK pathways[14][15] |
Signaling Pathways: A Visual Representation
Understanding the signaling pathways targeted by these inhibitors is crucial for appreciating their therapeutic rationale and potential side effects.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: The RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of Vemurafenib.
Experimental Methodologies: A Guide for Researchers
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays.
Biochemical Kinase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified kinase and substrate (a specific peptide or protein) to their final concentrations in the kinase buffer.
-
Prepare a solution of ATP, often including a radioactive isotope like ³²P-ATP for detection.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the diluted compound or DMSO (for control wells).
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactive assays) or other detection methods like fluorescence or luminescence for non-radioactive assays.[17][18]
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical biochemical kinase activity assay.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of a compound on the viability and proliferation of cultured cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control inhibitors in the cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the compounds.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The introduction of a 6-ethynyl group represents a rational design strategy to enhance potency and potentially modulate selectivity. While direct, comprehensive data for the parent this compound is needed for a definitive comparison, the collective evidence from related analogs suggests that this class of compounds holds significant promise.
A thorough characterization of this compound and its derivatives against a broad panel of kinases is a critical next step. This will not only elucidate their specific targets but also reveal their selectivity profile, a key determinant of their therapeutic window. Subsequent evaluation in relevant cellular models will be essential to translate biochemical potency into meaningful anti-proliferative and pro-apoptotic effects.
By leveraging the established knowledge from clinically successful inhibitors like Tofacitinib, Vemurafenib, and Sunitinib, the development of novel this compound-based therapeutics can be accelerated, potentially leading to new and effective treatments for a range of kinase-driven diseases.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. (2018). Nature Communications, 9(1), 1234. [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (2020). ACS Omega, 5(1), 437-447. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. (2015). Therapeutic Advances in Medical Oncology, 7(4), 217-227. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 12, 2026, from [Link]
-
Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (2008). Expert Opinion on Investigational Drugs, 17(2), 251-261. [Link]
-
SUNItinib. (2020). Cancer Care Ontario. Retrieved January 12, 2026, from [Link]
-
An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. (2014). Arthritis & Rheumatology, 66(S10), S1194-S1194. [Link]
-
2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2015). ChemMedChem, 10(6), 1077-1088. [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. (2018). Oncotarget, 9(33), 23072-23084. [Link]
-
The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (2013). P&T, 38(6), 329-336. [Link]
-
Synthesis of a 3'-C-ethynyl-β-d-ribofuranose purine nucleoside library. (2018). European Journal of Medicinal Chemistry, 157, 1014-1026. [Link]
-
Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. (2014). OncoTargets and Therapy, 7, 763-775. [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210515. [Link]
-
Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. (2020). European Journal of Medicinal Chemistry, 199, 112396. [Link]
-
BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. (2021). Cancers, 13(16), 4009. [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2006). Cancer Therapy, 4, 277-284. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(15), 1547-1568. [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2022). Scientific Reports, 12(1), 1098. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(8), 1361-1368. [Link]
-
Tofacitinib. (2023). StatPearls. Retrieved January 12, 2026, from [Link]
-
Vemurafenib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 12, 2026, from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 12, 2026, from [Link]
-
Potential mechanisms of acquired-resistance to vemurafenib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 12, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2018). Medicinal Research Reviews, 38(3), 941-982. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5899. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6697. [Link]
-
The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology, 4(5), a011205. [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2018). Medicinal Research Reviews, 38(3), 941-982. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 17. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine and its Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, definitively demonstrating that a molecule interacts with its intended target within a complex cellular environment is a cornerstone of modern pharmacology. This guide provides an in-depth, objective comparison of state-of-the-art methodologies for validating the target engagement of kinase inhibitors, with a particular focus on compounds featuring the 6-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold and its close analogs. While public data on the specific kinase targets of this compound is limited, a closely related analog, a 6-ethynyl-1H-indole derivative, has been identified as a potent and selective inhibitor of p21-activated kinase 4 (PAK4)[1]. This guide will therefore use the validation of PAK4 engagement as a primary example to illustrate the principles and protocols applicable to this class of compounds.
We will explore two orthogonal and complementary techniques: the Cellular Thermal Shift Assay (CETSA), a biophysical method that measures target stabilization in cells, and Chemical Proteomics using kinobeads, an affinity-based approach for profiling kinase inhibitor interactions across the kinome. This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in selecting the most appropriate validation strategy for their specific needs.
The Rise of Pyrrolopyridines in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and form key hydrogen bonding interactions within the hinge region of kinase active sites[2][3][4]. Derivatives of this core have been developed as inhibitors for a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and TRAF2- and NCK-interacting kinase (TNIK)[5][6][7][8]. The ethynyl group at the 6-position, as seen in our compound of interest, often serves to probe deeper into the ATP-binding pocket, potentially enhancing potency and selectivity.
Given the inherent promiscuity of many kinase inhibitors, robust and multi-faceted validation of target engagement is not just recommended; it is essential for the credible progression of a compound through the drug discovery pipeline.
Comparative Methodologies for Target Engagement Validation
Here, we compare two gold-standard techniques for confirming that a compound binds its intended kinase target in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based Chemical Proteomics.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Chemical Proteomics |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competition between the free inhibitor and immobilized broad-spectrum kinase inhibitors for binding to the kinome. |
| Cellular Context | Intact cells, preserving native protein complexes and concentrations. | Cell lysates, where native complexes may be disrupted. |
| Readout | Western Blot, ELISA, or Mass Spectrometry for a specific target. | Mass Spectrometry for kinome-wide profiling. |
| Primary Application | Confirmation of on-target binding for a specific protein. | On- and off-target profiling across hundreds of kinases. |
| Throughput | Can be adapted for higher throughput (e.g., ITDRF-CETSA). | High-throughput screening of compound libraries is well-established. |
| Key Advantage | Provides direct evidence of target binding in a physiological context. | Unbiased, kinome-wide view of selectivity. |
In-Depth Analysis of a PAK4 Inhibitor: A Case Study
As a practical example, we will consider the validation of a potent and selective PAK4 inhibitor, a 6-ethynyl-1H-indole derivative designated as "Compound 55" in a key study, which exhibits a Ki of 10.2 nM for PAK4[1].
Alternative PAK4 Inhibitors for Comparison
To provide context for our validation methods, we will compare our lead compound with other well-characterized PAK4 inhibitors:
| Compound | Type | On-Target Potency (PAK4) | Key Off-Targets | Reference |
| 6-ethynyl-1H-indole derivative (Cmpd 55) | ATP-competitive | Ki = 10.2 nM | High selectivity over other PAKs | [1] |
| PF-03758309 | ATP-competitive | Kd = 2.7 nM | PAK1, PAK6, NAMPT | [9][10] |
| KPT-9274 | Allosteric, dual inhibitor | - (induces degradation) | NAMPT | [11][12] |
| LCH-7749944 | ATP-competitive | IC50 = 14.93 µM | Less potent against PAK1, 5, 6 | [11] |
Experimental Protocols
Method 1: Cellular Thermal Shift Assay (CETSA) for PAK4 Engagement
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding[13][14]. This protocol describes a Western blot-based CETSA to confirm the engagement of our 6-ethynyl analog with PAK4 in intact cells.
Caption: CETSA workflow for validating target engagement.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549 lung cancer cells, which express PAK4) to 70-80% confluency.
-
Harvest cells and resuspend in media containing either the 6-ethynyl analog (e.g., at 1 µM and 10 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for PAK4.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for PAK4 at each temperature.
-
Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
-
Method 2: Kinobeads-based Chemical Proteomics for Selectivity Profiling
This method provides a kinome-wide view of a compound's selectivity by using it as a competitor in a pull-down assay with beads derivatized with a cocktail of non-selective kinase inhibitors[15][16].
Caption: Kinobeads workflow for selectivity profiling.
-
Lysate Preparation:
-
Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate and incubate with a range of concentrations of the 6-ethynyl analog or vehicle control (DMSO) for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads to each lysate and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides and desalt them using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins pulled down in each condition.
-
For each identified kinase, plot the relative abundance in the compound-treated samples versus the DMSO control.
-
Generate dose-response curves to determine the IC50 values for the displacement of each kinase from the beads. This provides a comprehensive selectivity profile.
-
Conclusion and Future Directions
The validation of target engagement is a critical step in the development of novel kinase inhibitors. This guide has outlined two powerful and orthogonal approaches, CETSA and kinobeads-based chemical proteomics, for confirming the interaction of compounds like this compound and its analogs with their intended cellular targets.
CETSA provides unequivocal evidence of target binding within the native cellular environment, while chemical proteomics offers an invaluable, unbiased perspective on a compound's selectivity across the kinome. By employing these methods in a complementary fashion, researchers can build a robust data package that instills confidence in a compound's mechanism of action and guides its further development. The detailed protocols and comparative data presented herein serve as a practical resource for scientists dedicated to the rigorous validation of the next generation of kinase-targeted therapies.
References
- McIver, E. G., et al. (2018). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
- Jänes, J., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Grellet, A., et al. (2020). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research, 26(1), 13-21.
- Ahmed, M., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(18), 10309.
- Winthrop, K. L. (2017). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Zhang, H., et al. (2023).
- Ricciuti, B., et al. (2019). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 11(5), 624.
- Wang, Y., et al. (2022). Summary of the PAK4 inhibitors. Frontiers in Pharmacology, 13, 988456.
- Al-Amin, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), 54221.
- Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cancer Research, 81(24), 6147-6158.
- Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586.
-
Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Li, Y., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology, 15, 1369527.
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 847.
-
ResearchGate. (n.d.). Classification of JAK inhibitors with representative examples for each type. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]
- Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks.
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Heinzlmeir, S., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 141(34), 13426-13431.
- Wang, Y., et al. (2022). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 12(1), 223-237.
- Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 755-760.
- Ravez, S., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1525.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316447.
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 211, 113098.
- Gillespie, J. R., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 896-902.
- Kumar, A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(19), 6563.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21396-21405.
- Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21396-21405.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 21396-21405.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry, 99, 103799.
- Harris, P. A., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1920.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316447.
Sources
- 1. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. grokipedia.com [grokipedia.com]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Azaindole Kinase Inhibitors: A Guide for Researchers
The 7-azaindole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an exceptional bioisostere of purine, providing a stable anchor for developing potent and selective inhibitors.[1] This guide offers a comprehensive head-to-head comparison of four exemplary 7-azaindole-based kinase inhibitors, each targeting a distinct and critical kinase implicated in disease: Vemurafenib (B-RAF), GSK1070916 (Aurora B/C), VX-745 (p38α), and Cediranib (VEGFR-2) .
Through a detailed analysis of their inhibitory potency, selectivity, and the signaling pathways they modulate, this guide aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their own research endeavors.
The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition
The success of the 7-azaindole core lies in its structural mimicry of the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The nitrogen at position 7 and the pyrrolic NH group act as a hydrogen bond acceptor and donor, respectively, forming a bidentate interaction with the kinase hinge region.[1][2] This robust binding provides a solid foundation for medicinal chemists to introduce various substituents at other positions of the 7-azaindole ring to fine-tune potency and selectivity against specific kinase targets.
Figure 1: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
Comparative Analysis of 7-Azaindole Kinase Inhibitors
This section provides a head-to-head comparison of the selected inhibitors. It is important to note that the presented data is compiled from various sources, and direct comparison should be approached with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency and Selectivity of 7-Azaindole Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Key Off-Targets (IC50/Ki < 100 nM) | Reference Compound (IC50 nM) |
| Vemurafenib | B-RAF V600E | 31 (IC50) | c-RAF-1 (48), ACK1 (18), KHS1 (19), SRMS (51) | Not Applicable |
| GSK1070916 | Aurora B, Aurora C | 0.38 (Ki), 1.5 (Ki) | FLT1 (42), TIE2 (59), SIK (70), FLT4 (74), FGFR1 (78) | Not Applicable |
| VX-745 | p38α | 10 (IC50) | p38β (220) | Not Applicable |
| Cediranib | VEGFR-2 (KDR) | <1 (IC50) | VEGFR-1 (<1), VEGFR-3 (5), c-Kit (2), PDGFRβ (5) | Sunitinib (Varies by assay) |
Disclaimer: The IC50 and Ki values are sourced from multiple publications and may have been determined under different assay conditions. This table is intended for comparative guidance and not as a definitive measure of relative potency.
Discussion of Comparative Data
-
Vemurafenib demonstrates high potency for the oncogenic B-RAF V600E mutant, with approximately 3-fold selectivity over wild-type B-RAF (IC50 of 100 nM). Its off-target profile includes other RAF isoforms and several non-RAF kinases, which may contribute to both its therapeutic efficacy and potential side effects.
-
GSK1070916 is a potent inhibitor of Aurora B and C kinases, with remarkable selectivity (>250-fold) over the closely related Aurora A kinase.[3] Its off-target profile at higher concentrations includes several receptor tyrosine kinases, highlighting the importance of dose selection in experimental settings.
-
VX-745 exhibits high potency and selectivity for p38α MAPK over the p38β isoform (22-fold) and shows no significant inhibition of p38γ, p38δ, or other MAP kinases at concentrations up to 20 µM.[4] This selectivity makes it a valuable tool for dissecting the specific roles of p38α in cellular processes.
-
Cediranib is a highly potent pan-VEGFR inhibitor, with IC50 values in the low nanomolar range for all three VEGFR isoforms.[5][6][7] It also demonstrates significant activity against other receptor tyrosine kinases such as c-Kit and PDGFRβ, suggesting a broader anti-angiogenic and anti-tumor profile.
Signaling Pathways and Mechanisms of Action
Understanding the signaling context in which these kinases operate is crucial for interpreting experimental results. The following diagrams illustrate the key pathways modulated by the selected 7-azaindole inhibitors.
Vemurafenib and the RAF-MEK-ERK Pathway
Vemurafenib targets the RAF-MEK-ERK signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[8] In many melanomas, a V600E mutation in the B-RAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.
Figure 2: Inhibition of the RAF-MEK-ERK pathway by Vemurafenib in B-RAF V600E mutant cells.
GSK1070916 and the Aurora B Kinase Pathway in Mitosis
Aurora B is a key component of the chromosomal passenger complex (CPC), which orchestrates proper chromosome segregation and cytokinesis during mitosis.[7][9][10] Inhibition of Aurora B by GSK1070916 disrupts these processes, leading to polyploidy and ultimately apoptosis in rapidly dividing cancer cells.
Figure 3: GSK1070916 inhibits Aurora B kinase, disrupting key mitotic events.
VX-745 and the p38 MAPK Pathway
The p38 MAPK pathway is a stress-activated signaling cascade involved in inflammation, apoptosis, and cell differentiation.[11][12][13][14] VX-745's selective inhibition of p38α allows for the specific investigation of its role in these processes, particularly in inflammatory diseases.
Figure 4: VX-745 selectively inhibits p38α, blocking downstream inflammatory signaling.
Cediranib and the VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for vascular endothelial growth factor-A (VEGF-A) and a key mediator of angiogenesis, the formation of new blood vessels.[15][16][17][18] Cediranib inhibits VEGFR-2 signaling, thereby preventing tumor neovascularization and growth.
Figure 5: Cediranib inhibits VEGFR-2 signaling, a critical pathway in angiogenesis.
Experimental Protocols for Head-to-Head Comparison
To ensure the trustworthiness and reproducibility of a head-to-head comparison, standardized and validated experimental protocols are essential. This section outlines the methodologies for key in vitro and cell-based assays to evaluate and compare the performance of 7-azaindole kinase inhibitors.
Experimental Workflow
A logical workflow is critical for a comprehensive comparison of kinase inhibitors. The following diagram illustrates a typical experimental cascade, from initial biochemical potency determination to the assessment of cellular activity and target engagement.
Figure 6: A logical experimental workflow for the comparative evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a robust, high-throughput method for determining the IC50 of an inhibitor.[3][5][19][20][21][22][23][24]
Materials:
-
Recombinant kinase (e.g., B-RAF, Aurora B, p38α, VEGFR-2)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (10-point serial dilution)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of each inhibitor dilution. b. Add 2 µL of a master mix containing the kinase and its specific substrate in kinase reaction buffer. c. Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data with vehicle (DMSO) control as 100% activity and a no-enzyme control as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement (Western Blot for Phospho-protein)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase within intact cells, confirming on-target activity in a physiological context.[6][25][26][27][28]
Materials:
-
Cell line expressing the target kinase (e.g., A375 for B-RAF V600E, HeLa for Aurora B)
-
Cell culture medium and supplements
-
Test inhibitors
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for the desired time.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an antibody against the total protein as a loading control. b. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cellular potency (EC50) of an inhibitor.[3][9][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere overnight. c. Treat the cells with serial dilutions of the inhibitor or vehicle control and incubate for 72 hours.
-
MTT Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Absorbance Measurement: a. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the vehicle-treated cells (100% viability). c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The 7-azaindole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The examples of Vemurafenib, GSK1070916, VX-745, and Cediranib highlight the versatility of this chemical framework in targeting a diverse range of kinases with high affinity. This guide has provided a comparative overview of these inhibitors, emphasizing the importance of a multi-faceted evaluation approach that combines biochemical potency, kinase selectivity profiling, and cell-based functional assays.
For researchers in the field of drug discovery, a thorough understanding of the subtle structural modifications that govern potency and selectivity, coupled with the rigorous application of the experimental protocols outlined herein, is paramount. By adhering to these principles of scientific integrity and logical experimental design, the full potential of the 7-azaindole scaffold can be harnessed to develop the next generation of targeted therapeutics.
References
- Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
- Kallio, M. J., McCleland, M. L., Stukenberg, P. T., & Gorbsky, G. J. (2002). Inhibition of aurora B kinase blocks chromosome segregation, overrides the spindle checkpoint, and induces apoptosis. Current Biology, 12(11), 900-905.
- Matallanas, D., Birt, A., Abal, M., & Van den Broek, N. (2011). The Raf/MEK/ERK signaling pathway and its role in cancer. Cancer Letters, 310(2), 189-195.
- Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Genes & Cancer, 2(12), 1097–1105.
- Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor with paradoxical ERK activation. New England Journal of Medicine, 363(9), 809-819.
- Wedge, S. R., Kendrew, J., Hennequin, L. F., Valentine, P. J., Barry, S. T., Brave, S. R., ... & Dukes, M. (2005). AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Cancer Research, 65(10), 4389-4400.
- Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817.
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Sun, W., Liu, Y., & Li, J. (2015). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 10(1), 55-60.
- Murata-Hori, M., & Wang, Y. L. (2002). Probing the dynamics and functions of Aurora B kinase in living cells during mitosis and cytokinesis. Molecular Biology of the Cell, 13(11), 3891-3900.
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora kinase B. Retrieved from [Link]
- Uehara, R., & Goshima, G. (2010). Aurora kinases: generators of spatial control during mitosis. Frontiers in Bioscience, 15(1), 1-13.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
YouTube. (2025, January 26). Ras/Raf/MEK/ERK (MAPK) Pathway Explained | Basic Science Series. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Duffy, J. P., et al. (2001). The discovery of VX-745: a novel and selective p38alpha kinase inhibitor. ACS Medicinal Chemistry Letters, 2(10), 756-761.
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of the two binding mode orientations of 7-azaindoles.... Retrieved from [Link]
- Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2490.
- MDPI. (2021). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 26(1), 1.
- Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090.
- Adams, N. D., et al. (2006). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(15), 4067-4071.
- Zhang, C., et al. (2020). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 25(21), 5035.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
Sources
- 1. file.yizimg.com [file.yizimg.com]
- 2. Defactinib | FAK | TargetMol [targetmol.com]
- 3. researchhub.com [researchhub.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. What is Defactinib used for? [synapse.patsnap.com]
- 11. キナーゼ選択性プロファイリングサービス [promega.jp]
- 12. su-5416.com [su-5416.com]
- 13. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. assayquant.com [assayquant.com]
- 16. clyte.tech [clyte.tech]
- 17. chondrex.com [chondrex.com]
- 18. Cediranib - Wikipedia [en.wikipedia.org]
- 19. pharmaron.com [pharmaron.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 21. content.protocols.io [content.protocols.io]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Histone western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Novel Pyrrolo[2,3-b]pyridine Derivatives and Vemurafenib in Targeting BRAF V600E
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the selective inhibition of the BRAF V600E mutant kinase has been a clinical cornerstone in the management of metastatic melanoma. Vemurafenib (PLX4032), a potent and selective inhibitor of BRAF V600E, heralded a new era of personalized medicine. However, the emergence of resistance necessitates the continued development of novel chemical entities. This guide provides a comparative analysis of the potency of emerging 6-ethynyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors against the established therapeutic agent, vemurafenib. We will delve into the supporting experimental data, outline the methodologies for potency assessment, and explore the underlying signaling pathways.
The Rationale for Targeting BRAF V600E
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. A point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the BRAF kinase and downstream signaling through MEK and ERK.[1] This aberrant signaling is a key driver in approximately 50% of melanomas. Vemurafenib was designed to specifically target this mutated kinase, leading to tumor regression in patients with BRAF V600E-positive melanoma.[2][3]
Visualizing the BRAF/MEK/ERK Signaling Pathway
The following diagram illustrates the canonical BRAF signaling cascade and the point of inhibition by BRAF inhibitors like vemurafenib and novel pyrrolo[2,3-b]pyridine derivatives.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.
Comparative Potency: A Data-Driven Analysis
The potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.
A recent study by Abdel-Maksoud et al. (2020) explored a series of novel pyrrolo[2,3-b]pyridine derivatives for their inhibitory activity against BRAF V600E.[4] Among the synthesized compounds, two derivatives, designated as Compound 34e and Compound 35 , demonstrated significant potency.[4] The table below presents a direct comparison of their in vitro kinase inhibitory potency with that of vemurafenib.
| Compound | Target | IC50 (µM) | IC50 (nM) |
| Vemurafenib | BRAF V600E | 0.031[5] | 31[5] |
| Compound 34e | BRAF V600E | 0.085[4] | 85[4] |
| Compound 35 | BRAF V600E | 0.080[4] | 80[4] |
Note: Lower IC50 values indicate higher potency.
In a cellular context, the potency of an inhibitor is assessed by its ability to inhibit the proliferation of cancer cells harboring the target mutation. The A375 melanoma cell line, which is positive for the BRAF V600E mutation, is a standard model for such evaluations.
| Compound | Cell Line | IC50 (µM) | IC50 (nM) |
| Vemurafenib | A375 | 0.248[6][7] | 248.3[6][7] |
While specific cellular IC50 values for compounds 34e and 35 were not detailed in the primary publication, their potent enzymatic inhibition suggests they would likely exhibit significant anti-proliferative activity in BRAF V600E-mutant cell lines.[4]
Experimental Methodologies for Potency Determination
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the comparative data.
In Vitro Kinase Assay (BRAF V600E)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BRAF V600E kinase.
Principle: The assay quantifies the phosphorylation of a substrate (e.g., MEK1) by the BRAF V600E kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like ELISA, TR-FRET, or radioactivity.
Caption: Workflow for an in vitro BRAF V600E kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives and vemurafenib) in 100% DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the diluted compounds to a kinase buffer containing recombinant BRAF V600E enzyme.
-
Pre-incubation: Incubate the enzyme and compound mixture at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Add a solution containing the substrate (e.g., inactive MEK1) and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated MEK1. This can be achieved using various detection methods, such as a luminescent assay (e.g., Kinase-Glo®) that measures the remaining ATP, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.[9][10][11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Conclusion and Future Directions
The data presented herein demonstrate that novel derivatives of the this compound scaffold exhibit potent in vitro inhibition of the BRAF V600E kinase, with IC50 values in the nanomolar range.[4] While vemurafenib remains a highly potent inhibitor, the development of new chemical entities with comparable or potentially improved properties is crucial for overcoming acquired resistance and expanding the therapeutic arsenal against BRAF-mutant cancers.
Further investigation into the cellular activity, selectivity profile, and pharmacokinetic properties of these novel pyrrolo[2,3-b]pyridine derivatives is warranted. Head-to-head cellular proliferation assays and in vivo xenograft studies will be essential to fully elucidate their therapeutic potential relative to vemurafenib. The continued exploration of this chemical scaffold holds promise for the generation of next-generation BRAF inhibitors with enhanced efficacy and a more favorable resistance profile.
References
- Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Flaherty, K. T. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Oh, C. H., & Lee, K. W. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]
- Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Su, F. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
- Smolarkiewicz, M., Stożek, M., & Kucinska, M. (2020). Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. International Journal of Molecular Sciences, 21(24), 9706.
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
- Konaté, K., Chettibi, S., Fustier, P., Lehraiki, A., Lecorgne, A., Le-Gac, S., ... & Galibert, M. D. (2020). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3: Genes, Genomes, Genetics, 10(10), 3615-3627.
- Konaté, K., Chettibi, S., Fustier, P., Lehraiki, A., Lecorgne, A., Le-Gac, S., ... & Galibert, M. D. (2020). Identification of pathways modulating Vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. bioRxiv.
- Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., Selfors, L. M., ... & Engelman, J. A. (2012). EGFR-mediated re-activation of MAPK signaling contributes to acquired resistance to BRAF inhibition in BRAF-mutant colorectal cancer. Cancer discovery, 2(3), 227-235.
-
BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]
-
Bitesize Bio. (2021). Five Simple Steps For a Successful MTS Assay! [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Sharma, P., & Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 261–270.
- Panka, D. J., Buchbinder, E. I., Hodi, F. S., & Sullivan, R. J. (2014). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Oncotarget, 5(15), 6296–6305.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Oh, C. H., & Lee, K. W. (2020). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry-Section A, 3(3), 241-255.
- Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
- Yang, H., Higgins, B., Kolinsky, K., Packman, K., Go, Z., Kolis, S., ... & Lee, R. J. (2012). Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer. Cancer research, 72(3), 779-789.
-
BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]
- Bollag, G., Tsai, J., Zhang, J., Zhang, C., Ibrahim, P., Nolop, K., & Hirth, P. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature reviews Drug discovery, 11(11), 873-886.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key building block in modern medicinal chemistry. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, we can ensure the protection of our personnel and the environment.
Understanding the Hazard Profile of this compound
The pyrrolo[2,3-b]pyridine core is a derivative of pyridine. Pyridine and its derivatives are generally considered hazardous, exhibiting potential flammability, toxicity, and irritant properties.[1][2] The ethynyl group (-C≡CH) introduces a higher degree of reactivity. Acetylenic compounds can be unstable and may react exothermically with certain substances.
Therefore, this compound must be treated as hazardous waste . All waste streams containing this compound, including neat material, solutions, and contaminated consumables, require meticulous handling and segregation.
Immediate Safety and Handling: The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This establishes a fundamental barrier against potential exposure and is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Prevents skin contact and potential absorption. The integrity of the gloves should be inspected before each use. |
| Protective Clothing | A flame-retardant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | Minimizes the inhalation of any potential vapors or aerosols. For spills outside a fume hood, a respirator with an appropriate cartridge may be necessary. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. This procedure is designed to comply with general hazardous waste regulations. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation and Containerization
-
Designate a Specific Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all other components of the waste stream, including solvents and their approximate concentrations.
-
Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases. The ethynyl group can react violently with these substances.
Step 2: Management of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must be collected in a sealed, labeled bag and placed in the designated solid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
Step 3: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.
Step 4: Final Disposal Pathway
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.
-
Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the destruction of this compound. This process ensures the complete breakdown of the molecule into less harmful components. During thermal decomposition, nitrogen-containing heterocyclic compounds can produce hazardous byproducts such as hydrogen cyanide (HCN), ammonia (NH3), and various nitrogen oxides (NOx). Professional incineration facilities are designed to handle and neutralize these emissions.
-
Contacting Your EHS Department: Once your hazardous waste container is full, or if you have a one-time disposal need, contact your institution's EHS department to arrange for a waste pickup. Provide them with a complete and accurate description of the waste.
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Sources
A Researcher's Guide to the Safe Handling of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine
As a novel compound at the forefront of research, 6-ethynyl-1H-pyrrolo[2,3-b]pyridine holds significant promise, particularly in the development of new therapeutic agents.[1][2][3] Its unique structure, combining the 7-azaindole core with a reactive ethynyl group, necessitates a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information tailored for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
Disclaimer: No specific safety data sheet (SDS) is currently available for this compound. The following recommendations are based on the known hazards of the parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and general principles for handling acetylenic compounds. The ethynyl group may introduce additional, uncharacterized hazards. A thorough, site-specific risk assessment should be conducted before commencing any work.
Understanding the Risks: A Hazard Profile
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is known to cause skin and eye irritation.[4][5] Inhalation of dust or vapors may also lead to respiratory irritation. While specific toxicity data for the 6-ethynyl derivative is unavailable, it is prudent to assume it may be harmful if swallowed, in contact with skin, or inhaled.
Under fire conditions, nitrogen-containing heterocyclic compounds can emit toxic fumes, including oxides of nitrogen and carbon monoxide.[6][7] The presence of the ethynyl group may also influence the compound's thermal stability, although specific data is not available.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear nitrile or neoprene gloves that are powder-free.[8] These materials provide good chemical resistance. Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[9] |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory.[6][10] If there is a significant splash risk, a face shield should be worn in addition to goggles. Standard eyeglasses do not offer adequate protection.[9] |
| Body Protection | A polyethylene-coated polypropylene gown or a standard laboratory coat should be worn at all times.[8] Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] |
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls: Your First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][6]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare your workspace by covering it with an absorbent, disposable liner.
-
Weighing and Transfer: If working with the solid compound, carefully weigh the required amount in a fume hood to avoid generating dust. Use non-sparking tools for transfers.[11]
-
In Solution: When working with the compound in solution, avoid splashes and the generation of aerosols.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[7] Decontaminate all surfaces and equipment.
Spill Management:
-
Evacuation: In the event of a significant spill, evacuate all non-essential personnel from the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Disposal Plan:
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.
Visualizing the Workflow
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE Selection Workflow for this compound.
Caption: Step-by-step handling workflow for this compound.
References
- Jubilant Ingrevia Limited. (n.d.).
- Carl ROTH. (n.d.).
- MedchemExpress.com. (2023, December 25).
- MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). (n.d.).
- Guidechem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine,6-ethynyl-(9CI).
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Synquest Labs. (n.d.).
- Fisher Scientific. (2009, October 2).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- ChemicalBook. (2025, July 26).
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (2025, August 5).
- CymitQuimica. (2024, December 19).
- Capot Chemical Co., Ltd. (2019). MSDS of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
- Emami, S., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Biomolecular Structure & Dynamics.
- Sravanthi, N., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
